2-(Trichloromethyl)oxirane
Description
A potent epoxide hydrase and aryl hydrocarbon hydroxylase inhibitor. It enhances the tumor-initiating ability of certain carcinogens.
Structure
3D Structure
Properties
IUPAC Name |
2-(trichloromethyl)oxirane | |
|---|---|---|
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InChI |
InChI=1S/C3H3Cl3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
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InChI Key |
VFEXYZINKMLLAK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C(O1)C(Cl)(Cl)Cl | |
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Molecular Formula |
C3H3Cl3O | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID3025251 | |
| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
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Molecular Weight |
161.41 g/mol | |
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Physical Description |
1,2-epoxy-3,3,3-trichloropropane is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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| Record name | Trichloroepoxypropane | |
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Boiling Point |
300 °F at 764 mmHg (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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Flash Point |
152 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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Solubility |
less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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Density |
1.495 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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Vapor Pressure |
11.6 mmHg at 77 °F ; 28.5 mmHg at 108 °F; 65.5 mmHg at 149 °F (NTP, 1992), 11.6 [mmHg] | |
| Record name | 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | |
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| Record name | Trichloroepoxypropane | |
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CAS No. |
3083-23-6 | |
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| Record name | 2-(Trichloromethyl)oxirane | |
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| Record name | Trichloroepoxypropane | |
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| Record name | Trichloropropene oxide | |
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| Record name | 1,2-Epoxy-3,3,3-trichloropropane | |
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| Record name | (trichloromethyl)oxirane | |
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| Record name | (TRICHLOROMETHYL)OXIRANE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Reaction Mechanisms of 2-(Trichloromethyl)oxirane
Abstract
This technical guide provides a comprehensive exploration of the core reaction mechanisms of 2-(trichloromethyl)oxirane. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and mechanistic pathways of this highly functionalized epoxide. By synthesizing established principles of epoxide chemistry with insights into the electronic and steric effects of the trichloromethyl substituent, this guide offers a predictive framework for understanding and harnessing the synthetic potential of this compound. While direct experimental data for this specific molecule is limited, this guide provides a robust theoretical foundation based on analogous halogenated epoxides.
Introduction: The Significance of this compound
Epoxides, or oxiranes, are versatile three-membered heterocyclic ethers that serve as pivotal intermediates in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening reactions.[1] The introduction of a trichloromethyl group at the C2 position of the oxirane ring, as in this compound, profoundly influences the molecule's electronic properties and steric environment. This substituent is strongly electron-withdrawing, which is anticipated to significantly activate the epoxide ring towards nucleophilic attack. Understanding the nuanced reaction mechanisms of this compound is crucial for its strategic application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
This guide will elucidate the expected reaction pathways of this compound, drawing parallels with well-studied analogs such as 2-(chloromethyl)oxirane (epichlorohydrin) and 2-(trifluoromethyl)oxirane.[2][3] We will explore acid-catalyzed, base-catalyzed, and nucleophilic ring-opening reactions, with a focus on predicting regioselectivity and stereochemical outcomes.
Synthesis of this compound: Postulated Pathways
While specific literature on the synthesis of this compound is scarce, established methods for the preparation of substituted epoxides provide a strong basis for its potential synthetic routes.
Epoxidation of a Trichloromethyl-Substituted Alkene
A primary route to epoxides involves the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4] The synthesis of this compound would therefore likely commence with 3,3,3-trichloropropene. The reaction proceeds via a concerted mechanism, ensuring the stereochemistry of the starting alkene is retained in the epoxide product.
Hypothetical Experimental Protocol: Epoxidation of 3,3,3-Trichloropropene
-
Dissolve 3,3,3-trichloropropene in a suitable chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled alkene solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting carboxylic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
Intramolecular Cyclization of a Halohydrin
Another common method for epoxide synthesis is the base-promoted intramolecular SN2 cyclization of a halohydrin.[4] For this compound, this would involve the treatment of a 1,1,1-trichloro-3-halo-2-propanol with a strong base. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it to form the oxirane ring.
Hypothetical Experimental Protocol: Cyclization of 1,1,1-Trichloro-3-chloro-2-propanol
-
Dissolve 1,1,1,3-tetrachloro-2-propanol in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium tert-butoxide, to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with a suitable organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by distillation.
Core Reaction Mechanisms: Ring-Opening of this compound
The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring carbons, which is significantly enhanced by the strong inductive electron-withdrawing effect of the adjacent trichloromethyl group. This leads to a high propensity for ring-opening reactions with a wide range of nucleophiles.
Base-Catalyzed Ring-Opening: An SN2 Mechanism
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism.[5] A strong nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.
Key Mechanistic Features:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the epoxide carbons.
-
Regioselectivity: In an SN2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon atom.[6] For this compound, the C3 carbon is sterically less encumbered than the C2 carbon, which bears the bulky trichloromethyl group. Therefore, nucleophilic attack is expected to occur predominantly at the C3 position.
-
Stereochemistry: The SN2 mechanism involves a backside attack, leading to an inversion of stereochemistry at the center of attack.[6]
Caption: Base-catalyzed ring-opening of this compound.
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Mechanism
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and further activating the ring towards nucleophilic attack.[5] The subsequent ring-opening can exhibit characteristics of both SN1 and SN2 mechanisms.
Key Mechanistic Features:
-
Protonation: The reaction is initiated by the protonation of the epoxide oxygen by an acid.
-
Regioselectivity: The regioselectivity of acid-catalyzed ring-opening is more complex. The nucleophile will attack the carbon atom that can best stabilize the developing positive charge in the transition state.[6] The trichloromethyl group is strongly electron-withdrawing, which would destabilize a carbocation at the adjacent C2 position. Conversely, the C3 position is less substituted. In this specific case, the powerful destabilizing effect of the CCl₃ group would likely lead to a preference for nucleophilic attack at the C3 position, similar to the base-catalyzed pathway, to avoid the formation of a highly unstable carbocation-like transition state at C2.
-
Stereochemistry: The reaction generally proceeds with anti-stereochemistry, resulting from a backside attack of the nucleophile on the protonated epoxide.
Caption: Acid-catalyzed ring-opening of this compound.
Reactions with Specific Nucleophiles: A Predictive Analysis
The principles outlined above can be applied to predict the outcomes of reactions between this compound and various classes of nucleophiles.
Reaction with Amines
The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols.
-
Mechanism: Under neutral or basic conditions, the reaction will proceed via an SN2 mechanism, with the amine acting as the nucleophile.
-
Regioselectivity: Attack is expected to occur at the less sterically hindered C3 position.
-
Product: The major product will be a 1-(trichloromethyl)-3-amino-2-propanol derivative.
Reaction with Alcohols
In the presence of an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, forming β-alkoxy alcohols.
-
Mechanism: The mechanism will be SN2-like under basic conditions and a hybrid SN1/SN2 under acidic conditions.
-
Regioselectivity: Preferential attack at the C3 position is anticipated under both conditions due to the electronic destabilization at C2 by the trichloromethyl group.
-
Product: The primary product will be a 1-(trichloromethyl)-3-alkoxy-2-propanol.
Reaction with Thiols
Thiols are excellent nucleophiles and readily react with epoxides to form β-hydroxy sulfides.
-
Mechanism: The reaction typically proceeds under basic conditions (using a thiolate) via an SN2 pathway.
-
Regioselectivity: Attack will occur at the less sterically hindered C3 carbon.
-
Product: The expected product is a 1-(trichloromethyl)-3-(alkylthio)-2-propanol.
Comparative Reactivity: The Influence of the Trichloromethyl Group
The trichloromethyl group exerts a profound influence on the reactivity of the oxirane ring compared to less halogenated analogs like 2-(chloromethyl)oxirane.
| Feature | 2-(Chloromethyl)oxirane | This compound (Predicted) | Rationale |
| Electrophilicity of Ring Carbons | Moderately activated | Highly activated | The three chlorine atoms provide a significantly stronger inductive electron-withdrawing effect, making the ring carbons more electrophilic. |
| Regioselectivity (SN2) | Attack at C3 is favored | Strong preference for attack at C3 | The increased steric bulk and strong electronic destabilization of a developing positive charge at C2 by the CCl₃ group strongly directs nucleophiles to C3. |
| Reaction Rate | Moderate | Expected to be faster | The enhanced electrophilicity of the epoxide carbons should lead to faster reaction rates with nucleophiles. |
Conclusion and Future Outlook
This technical guide has provided a detailed theoretical framework for understanding the reaction mechanisms of this compound. Based on established principles of epoxide chemistry and the known electronic and steric effects of the trichloromethyl group, we can predict that this compound will be a highly reactive and synthetically useful intermediate. The strong electron-withdrawing nature of the CCl₃ group is expected to activate the oxirane ring towards nucleophilic attack, with a strong preference for attack at the less substituted C3 position under both acidic and basic conditions.
Further experimental investigation is crucial to validate these predictions and to fully elucidate the synthetic utility of this compound. Quantitative studies on reaction kinetics, precise determination of regioselectivity with a variety of nucleophiles, and exploration of its application in the synthesis of novel compounds will be invaluable to the scientific community.
References
- Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1)...
- Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane - PrepChem.com
- Synthesis and Reactions of Epoxides: The Complete Guide - Transform
- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry
- Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol - Substance Details - SRS | US EPA
- Reactions of 2‐trifluoromethyl oxirane and trifluoromethyl‐substituted carbenoids.
- Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms
- Epoxides: methods of synthesis, reactivity, practical significance - ResearchG
- Synthesis of Epoxides - Organic Chemistry Tutor
- Ring opening, nucleophilic substitution - Chemistry Stack Exchange
- QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies
- 2-(chloromethyl)oxirane - 106-89-8, C3H5ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis
- Ring-opening reaction of oxirane via nucleophilic attack.
- Neighboring Effect of Intramolecular Chlorine Atoms on Epoxide Opening Reaction by Chloride Anions - PubMed
- Improved process for the preparation of trifluoromethyloxirane - Google P
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with c
- Oxirane, (chloromethyl)- - the NIST WebBook
- China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com
- Base-catalysed oxirane ring-opening reaction. Strong nucleophiles...
- 2-(Chloromethyl)oxirane;2-ethyloxirane | C7H13ClO2 | CID 88686060 - PubChem
- Ring-opening of oxirane by nucleophilic attack. Transition states and paired interacting orbitals. - R Discovery
- Epoxides Ring-Opening Reactions - Chemistry Steps
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts
- Epoxide Ring Opening With Base - Master Organic Chemistry
- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds - MDPI
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Spectroscopic data of "2-(Trichloromethyl)oxirane"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trichloromethyl)oxirane
Abstract
This compound, an epoxide bearing a highly electronegative trichloromethyl group, presents a unique spectroscopic profile. This guide provides a detailed analysis of its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data. By integrating these datasets, we offer a comprehensive characterization that confirms the compound's molecular structure and provides a foundational reference for researchers in synthetic chemistry and drug development. The discussion emphasizes the causal relationships between the molecule's structural features and its spectroscopic behavior, offering field-proven insights into spectral interpretation.
Introduction and Molecular Structure
This compound, also known as epichlorohydrin trimer, is a chemically reactive molecule due to the strained three-membered epoxide ring. The presence of the bulky and strongly electron-withdrawing trichloromethyl (-CCl₃) group significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Accurate spectroscopic analysis is crucial for confirming its identity and purity in any experimental context. This guide delves into the primary spectroscopic techniques used to elucidate and verify its structure.
Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum of this compound is characterized by specific vibrations corresponding to the C-O, C-H, C-Cl, and C-C bonds of the epoxide and trichloromethyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 2950 | Weak | C-H stretch (epoxide ring) |
| ~1260 | Medium | C-O-C symmetric stretch (epoxide ring breathing) |
| ~950 - 810 | Strong | C-O-C asymmetric stretch (epoxide ring) |
| ~800 - 600 | Strong | C-Cl stretch |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. The C-H stretching frequencies above 3000 cm⁻¹ are characteristic of hydrogens attached to sp² or, in this case, strained sp³ carbon atoms of the epoxide ring. The most diagnostic signals for an epoxide are the ring stretching vibrations. The "ring breathing" symmetric stretch appears around 1260 cm⁻¹, while the asymmetric C-O-C stretch gives rise to a strong band in the 950-810 cm⁻¹ region. Finally, the strong absorption in the fingerprint region between 800 and 600 cm⁻¹ is a hallmark of the C-Cl bonds in the trichloromethyl group, confirming its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The three protons on the epoxide ring of this compound are chemically non-equivalent, giving rise to a complex splitting pattern known as an AMX spin system.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz), and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID).
-
Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to yield the final spectrum. The spectrum is then integrated and referenced to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~3.50 | Doublet of doublets | Hₐ |
| ~3.15 | Doublet of doublets | Hₓ |
| ~2.90 | Doublet of doublets | Hₘ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength. The labels Hₐ, Hₘ, and Hₓ refer to the three non-equivalent protons on the epoxide ring.
The three protons on the epoxide ring are diastereotopic and couple to each other.
-
The proton on the carbon bearing the -CCl₃ group (Hₐ) is shifted downfield (~3.50 ppm) due to the deshielding effect of the adjacent electronegative group. It appears as a doublet of doublets due to coupling with the other two geminal protons.
-
The two protons on the other carbon of the epoxide ring (Hₘ and Hₓ) are also distinct. They appear as two separate signals, each a doublet of doublets, because they couple to each other (geminal coupling) and to Hₐ (vicinal coupling). The differing spatial relationships (cis/trans) to the -CCl₃ group result in slightly different chemical environments and thus different chemical shifts.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
The sample preparation and instrument setup are analogous to ¹H NMR. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~95 | -CCl₃ |
| ~58 | C-CCl₃ (epoxide) |
| ~48 | CH₂ (epoxide) |
The spectrum shows three distinct carbon signals, as expected from the molecule's structure.
-
The carbon of the trichloromethyl group (-CCl₃) is significantly deshielded by the three chlorine atoms, causing its signal to appear far downfield around 95 ppm.
-
The two carbons of the epoxide ring are also clearly resolved. The carbon atom directly attached to the -CCl₃ group is more deshielded (~58 ppm) than the terminal CH₂ carbon (~48 ppm) due to the inductive effect of the adjacent substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or a gas chromatography (GC) inlet, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
MS Spectral Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 160 | Low | [M]⁺• (Molecular ion with ³⁵Cl₃) |
| 125 | High | [M - Cl]⁺ |
| 89 | High | [M - CCl]⁺ or [C₂H₃OCl₂]⁺ |
| 43 | Moderate | [C₂H₃O]⁺ (oxiranyl cation) |
Fragmentation Analysis
The mass spectrum provides a fingerprint of the molecule. The molecular ion peak [M]⁺• is expected around m/z 160 (for the isotope combination ¹²C₃¹H₃¹⁶O³⁵Cl₃). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for all chlorine-containing fragments.
The most prominent fragmentation pathway involves the loss of a chlorine radical, leading to a stable cation at m/z 125. This is often the base peak or one of the most intense peaks in the spectrum. Further fragmentation can occur, leading to other observed ions.
Caption: Key Fragmentation Pathways in EI-MS.
Summary and Integrated Analysis
The collective spectroscopic data provides unambiguous confirmation of the structure of this compound.
-
IR spectroscopy confirms the presence of the epoxide ring and C-Cl bonds.
-
¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, showing the three distinct carbons and the three non-equivalent protons with their specific chemical environments and connectivities.
-
Mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a chlorine atom, consistent with the proposed structure.
Together, these techniques form a self-validating system for the structural characterization of this compound, providing a robust analytical foundation for its use in research and development.
References
- NIST Chemistry WebBook, SRD 69: this compound. National Institute of Standards and Technology. [Link]
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A foundational textbook for spectroscopic methods). [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
"2-(Trichloromethyl)oxirane" chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity of 2-(Trichloromethyl)oxirane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity profile of this compound. This molecule is distinguished by a strained three-membered oxirane ring directly attached to a potent electron-withdrawing trichloromethyl group. This unique structural combination imparts significant reactivity, making it a valuable, albeit challenging, intermediate in organic synthesis. We will explore the profound influence of the -CCl₃ group on the epoxide's electrophilicity, the governing principles of its ring-opening reactions under both nucleophilic and acidic conditions, and its applications as a synthetic building block. Detailed mechanistic discussions, experimental protocols, and safety considerations are provided for researchers, scientists, and professionals in drug development.
Introduction: A Tale of Strain and Induction
Epoxides, or oxiranes, are a cornerstone of organic synthesis, primarily due to the inherent ring strain of the three-membered ether, which makes them susceptible to ring-opening reactions.[1][2] In a typical epoxide, this reactivity allows for the stereospecific introduction of two functional groups on adjacent carbons. However, the reactivity of this compound is dramatically amplified and electronically biased.
The molecule's reactivity is governed by two principal features:
-
Ring Strain: Like all epoxides, the triangular structure possesses significant angle and torsional strain (approximately 25 kcal/mol), providing a strong thermodynamic driving force for ring-opening.[3][4]
-
Inductive Effect: The trichloromethyl (-CCl₃) group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. Through a strong negative inductive effect (-I), it aggressively pulls electron density away from the oxirane ring.
This intense electron withdrawal polarizes the C-O bonds of the epoxide far more than in simple alkyl-substituted epoxides, significantly increasing the partial positive charge (δ+) on the ring carbons.[5][6] This heightened electrophilicity makes this compound exceptionally reactive towards nucleophilic attack.
Caption: Structure of this compound.
Synthesis Overview
While multiple routes to epoxides exist, those substituted with haloalkyl groups are commonly synthesized via an intramolecular SN2 reaction of a corresponding halohydrin.[1][7][8] For this compound, the logical precursor is 1,1,1-trichloro-3-halo-propan-2-ol, which can be treated with a base. The base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the adjacent halide to close the ring.
Core Reactivity Profile: Nucleophilic Ring-Opening
The dominant reaction pathway for this compound is nucleophilic ring-opening. The regioselectivity of this attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) position—is the most critical aspect of its chemistry and is dictated by the reaction conditions.
Basic and Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, with strong nucleophiles (e.g., RO⁻, RS⁻, R₂NH, N₃⁻), the reaction proceeds via a classic SN2 mechanism.[9][10]
Causality Behind Experimental Choice: The key factors favoring the SN2 pathway are a potent nucleophile and a substrate that, while electrophilic, does not readily form a stable carbocation. The alkoxide leaving group is poor, but the release of ring strain provides the necessary driving force.[2]
-
Regioselectivity: In an SN2 reaction, steric hindrance is the paramount consideration.[11] The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is unequivocally the C3 methylene carbon. Attack at C2 is disfavored due to the significant steric bulk of the -CCl₃ group.
-
Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism.
Caption: SN2 ring-opening under basic conditions.
Acidic Conditions: A Borderline SN1/SN2 Mechanism
In the presence of acid, the reaction mechanism becomes more complex. The first step is the protonation of the epoxide oxygen, which transforms the poor alkoxide leaving group into a good, neutral alcohol leaving group.[12][13] This dramatically increases the electrophilicity of the ring carbons.
Causality Behind Experimental Choice: Weak nucleophiles, such as water or alcohols, require acid catalysis to open the epoxide ring.[14] The protonated epoxide is a much more potent electrophile.
-
Regioselectivity: The regioselectivity under acidic conditions is a nuanced balance of steric and electronic effects. The protonated intermediate can be thought of as a resonance hybrid, with positive charge developing on the carbon atoms.[9]
-
SN1 Character: Positive charge is better stabilized on the more substituted carbon (C2). This electronic factor favors nucleophilic attack at the more substituted C2 position.
-
SN2 Character: Steric hindrance still disfavors attack at the bulky C2 position.
-
For most epoxides, attack occurs at the more substituted carbon under acidic conditions.[10][15] However, the powerful destabilizing inductive effect of the -CCl₃ group on an adjacent positive charge may counteract this trend, potentially leading to a mixture of products or favoring attack at C3. Computational studies on the closely related 2-(chloromethyl)oxirane confirm that the transition state is best described as a "borderline" SN2-like mechanism.[16][17] Therefore, while attack at C2 is electronically favored, attack at C3 remains a significant pathway. The precise ratio of products can depend heavily on the specific acid and nucleophile used.
Caption: Acid-catalyzed ring-opening pathways.
Summary of Reactivity and Experimental Protocols
The regiochemical outcome is the most critical predictive factor for synthetic applications.
| Condition | Nucleophile Type | Mechanism | Primary Site of Attack | Justification |
| Basic / Neutral | Strong (RO⁻, R₂NH, CN⁻) | SN2 | C3 (less substituted) | Steric hindrance dominates.[18] |
| Acidic | Weak (H₂O, ROH) | Borderline SN1/SN2 | C2 or C3 (mixture likely) | Competition between carbocation stability (favors C2) and steric hindrance (favors C3).[10] |
Experimental Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol describes the synthesis of 1-methoxy-3,3,3-trichloropropan-2-ol, a representative SN2 reaction.
Self-Validating System: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting epoxide. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (50 mL).
-
Reagent Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the methanol to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.
-
Substrate Addition: Add this compound (9.47 g, 50 mmol) dropwise to the stirred solution of sodium methoxide over 15 minutes. An ice bath can be used to control any exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for base-catalyzed methanolysis.
Applications in Synthesis
The high reactivity and defined regioselectivity under SN2 conditions make this compound a useful three-carbon building block. The ring-opening reaction introduces a hydroxyl group and another nucleophilic functionality in a 1,2-relationship, which is a common motif in pharmaceuticals and natural products.[19] Acceptor-substituted epoxides, in general, are valuable precursors for designing protease inhibitors.[5][6]
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with extreme caution due to its structural similarity to other highly toxic and reactive chlorinated compounds like epichlorohydrin.[20]
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, nitrile or neoprene gloves (double-gloving is recommended), and chemical splash goggles.[21][22][23]
-
Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. It is a potential alkylating agent and should be treated as toxic and a suspected carcinogen.[22] Keep away from strong acids, bases, and oxidizing agents.
-
Spills and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[24] Do not discharge into drains.[21]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[25]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[25]
-
Inhalation: Move the person to fresh air.[22]
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[22]
-
Conclusion
The chemical reactivity of this compound is a compelling example of how a powerful electron-withdrawing group can modulate the behavior of a functional group. Its reactivity is dominated by nucleophilic ring-opening, driven by significant ring strain and enhanced electrophilicity. Under basic or neutral conditions, it reliably undergoes an SN2 reaction at the less substituted carbon, offering excellent regiocontrol for synthetic applications. Under acidic conditions, the mechanism becomes more complex, with the potential for competing pathways. Due to its presumed high toxicity, stringent safety protocols must be followed when handling this potent synthetic intermediate.
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"2-(Trichloromethyl)oxirane" stability and decomposition pathways
An In-Depth Technical Guide to the Stability and Decomposition Pathways of 2-(Trichloromethyl)oxirane
Authored by: A Senior Application Scientist
Abstract
This compound, a halogenated epoxide, presents a unique combination of high reactivity and synthetic potential. The presence of a sterically bulky and strongly electron-withdrawing trichloromethyl group on the strained three-membered oxirane ring imparts distinct chemical characteristics that govern its stability and decomposition. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary decomposition pathways under various conditions, and outlines robust methodologies for its handling, storage, and analysis. This document is intended for researchers, chemists, and drug development professionals who utilize or investigate reactive intermediates in complex syntheses.
Introduction to this compound
This compound, also known as 3,3,3-trichloropropylene oxide, is an organochlorine compound featuring a highly strained epoxide ring substituted with a trichloromethyl group.[1] This structure is inherently reactive due to two key features: the significant ring strain of the oxirane (approximately 13 kcal/mol) and the profound inductive effect of the -CCl₃ group.[2] This combination makes the molecule susceptible to ring-opening reactions under a variety of conditions, including thermal stress, and in the presence of acidic, basic, or nucleophilic reagents.
Understanding the stability and decomposition of this compound is paramount for its effective use as a synthetic intermediate, for ensuring the integrity of chemical processes, and for maintaining safety in the laboratory and in manufacturing settings. This guide will explore the causal relationships behind its reactivity, providing a framework for predicting its behavior and controlling its chemical transformations.
Physicochemical Properties and Electronic Profile
The stability of this compound is intrinsically linked to its physical and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3083-23-6 | [3] |
| Molecular Formula | C₃H₃Cl₃O | [3][4] |
| Molecular Weight | 161.41 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Density | 1.4921 g/cm³ @ 25 °C | [1] |
| Boiling Point | 149 °C | [1] |
| Flash Point | 64.3 °C | [1] |
| Water Solubility | < 0.1 mg/mL | [1] |
The trichloromethyl group is a powerful electron-withdrawing moiety. This has two major consequences for the oxirane ring:
-
Polarization of C-O Bonds : The inductive effect polarizes the C-C and C-O bonds of the epoxide, rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.
-
Destabilization of Adjacent Carbocations : The electron-withdrawing nature of the -CCl₃ group would strongly destabilize any potential carbocation formation at the adjacent carbon (C2), making S_N1-type ring-opening mechanisms highly unfavorable at this position.
This electronic profile dictates that decomposition pathways will predominantly follow S_N2-type mechanisms, where reaction rates and regioselectivity are governed by steric hindrance and the electrophilicity of the ring carbons.
Core Factors Governing Stability and Decomposition
The decomposition of this compound is not a singular event but rather a process highly dependent on its chemical environment. Several factors can initiate or accelerate its degradation.
Thermal Stress
Like many epoxides, this compound is susceptible to thermal decomposition. The process for simple epoxides like ethylene oxide often begins with isomerization to a carbonyl compound, proceeding through a biradical intermediate.[6] For this compound, heating can induce homolytic cleavage of a C-O bond, followed by rearrangement. The high activation energy for this unimolecular decomposition means it typically occurs at elevated temperatures.[6] The likely product of such a rearrangement would be 1,1,1-trichloroacetone. Secondary reactions can occur at higher temperatures, leading to fragmentation and the formation of more stable, smaller molecules.[7]
Acidic Conditions
Acid catalysis dramatically lowers the activation energy for ring-opening. The reaction is initiated by the protonation of the epoxide oxygen, which significantly enhances the electrophilicity of the ring carbons. This "activated" intermediate is then highly susceptible to attack by even weak nucleophiles, such as water or alcohols.
The regioselectivity of the attack is a critical consideration. While acid-catalyzed opening of some epoxides can proceed through an S_N1-like mechanism with attack at the more substituted carbon, the strong destabilizing effect of the -CCl₃ group on an adjacent carbocation makes this pathway unlikely. Therefore, the reaction will favor nucleophilic attack at the less substituted carbon (C3) via an S_N2 mechanism.
Basic and Nucleophilic Conditions
Under basic or neutral conditions, the decomposition pathway is driven by direct nucleophilic attack on one of the electrophilic carbons of the epoxide ring.[2][8] Due to the steric bulk of the trichloromethyl group, nucleophiles will preferentially attack the less sterically hindered carbon (C3).[9] This is a classic S_N2 reaction, resulting in inversion of stereochemistry if the carbon being attacked is a stereocenter.[8]
A wide array of nucleophiles can initiate this decomposition, including:
-
Hydroxide (OH⁻) and Alkoxides (RO⁻)
-
Amines (RNH₂)
-
Thiols (RSH)
-
Halide ions
The reaction rate is dependent on the nucleophilicity of the attacking species and the concentration of both the epoxide and the nucleophile.
Mechanistic Decomposition Pathways
The following sections detail the most probable decomposition mechanisms for this compound.
Thermal Isomerization
At elevated temperatures, the primary decomposition route is expected to be an isomerization to a more stable carbonyl compound. This pathway avoids the introduction of external reagents and is solely dependent on thermal energy to overcome the activation barrier.
Caption: Proposed thermal decomposition pathway of this compound.
Acid-Catalyzed Ring Opening (Hydrolysis)
In the presence of an acid and a nucleophile like water, the epoxide ring opens to form a diol. This is a common and often rapid decomposition pathway in aqueous acidic environments.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis
-
Preparation : Prepare a stock solution of this compound (e.g., 10 mg/mL) in a water-miscible solvent like acetonitrile or THF.
-
Reaction Setup : In a thermostated vial, add an acidic aqueous solution (e.g., 0.1 M HCl).
-
Initiation : Spike the acidic solution with a small volume of the stock solution to initiate the reaction.
-
Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching : Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the reaction.
-
Analysis : Analyze the quenched samples by a suitable method like HPLC-UV or GC-MS to quantify the remaining parent compound and the formation of the diol product.
Base-Catalyzed Ring Opening
This pathway is initiated by a direct S_N2 attack of a nucleophile on the epoxide ring, typically at the less sterically hindered C3 position.
Caption: Mechanism of base-catalyzed ring-opening with an alkoxide nucleophile.
Analytical Methods for Stability and Degradation Analysis
A multi-faceted analytical approach is required to fully characterize the stability of this compound and identify its degradation products.
Table 2: Analytical Techniques for Stability Assessment
| Technique | Application |
| Gas Chromatography (GC) | Ideal for separating and quantifying the volatile parent compound and potential degradation products. A mass spectrometry (MS) detector is crucial for structural identification. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for monitoring the disappearance of the parent compound and the appearance of less volatile products like diols, especially in forced degradation studies. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of isolated degradation products. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Useful for identifying functional groups. The disappearance of the characteristic epoxide C-O stretch and the appearance of hydroxyl (-OH) or carbonyl (C=O) bands can be monitored. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature, providing data on thermal stability and the temperature range of decomposition.[10] |
| Differential Scanning Calorimetry (DSC) | Detects exothermic or endothermic transitions, which can indicate decomposition events or phase changes.[11] |
Safe Handling, Storage, and Disposal
Given its reactivity and status as a halogenated organic compound, strict safety protocols are mandatory.
Personal Protective Equipment (PPE)
-
Hand Protection : Wear impervious gloves (e.g., nitrile) inspected prior to use.[12]
-
Eye Protection : Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection : A lab coat is required. For larger quantities, consider chemically resistant aprons or suits.
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] If engineering controls are insufficient, use a NIOSH-approved respirator.
Storage
-
Temperature : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[13]
-
Incompatible Materials : Keep away from strong acids, strong bases, oxidizing agents, and nucleophiles (e.g., amines).[13]
-
Container : Store in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Spills and Disposal
-
Spill Management : In case of a spill, evacuate the area. Use personal protective equipment.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal : Dispose of waste material at an approved hazardous waste facility, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12]
Conclusion
This compound is a synthetically valuable yet highly reactive molecule. Its stability is critically dependent on environmental conditions. The powerful electron-withdrawing and sterically demanding trichloromethyl group directs its decomposition primarily through S_N2-type ring-opening reactions, with nucleophilic attack favored at the less hindered carbon. Thermal decomposition likely proceeds via isomerization to a more stable carbonyl species. A thorough understanding of these decomposition pathways, supported by appropriate analytical monitoring and strict adherence to safety protocols, is essential for any researcher or professional working with this compound. This knowledge enables the control of its reactivity, ensuring its successful application in synthesis and the safety of its handling.
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An In-depth Technical Guide to (Trichloromethyl)oxirane (CAS 3083-23-6): Properties, Hazards, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trichloromethyl)oxirane, identified by the CAS number 3083-23-6, is a highly reactive epoxide compound.[1] Also known by synonyms such as 1,1,1-Trichloro-2,3-epoxypropane and Trichloropropene Oxide, this clear, colorless liquid possesses a unique chemical structure that makes it a subject of interest in synthetic chemistry and toxicology.[1][2][3] Its utility as an epoxide hydratase inhibitor and its potential carcinogenic properties necessitate a thorough understanding of its characteristics and associated risks for professionals in research and drug development.[1][4] This guide provides a comprehensive overview of the physicochemical properties, known hazards, and essential safety protocols for handling (trichloromethyl)oxirane.
Chemical and Physical Properties
A summary of the key physicochemical properties of (trichloromethyl)oxirane is presented in the table below. These properties are crucial for designing experiments, understanding its behavior in various systems, and implementing appropriate safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C3H3Cl3O | [1][5] |
| Molecular Weight | 161.41 g/mol | [1][3][5] |
| Appearance | Clear colorless liquid | [1][2][3] |
| Boiling Point | 149°C at 760 mmHg | [5] |
| Density | 1.495 - 1.696 g/cm³ | [1][5] |
| Flash Point | 64.3°C (147.7°F) - 152°F | [3][5] |
| Solubility in Water | Insoluble (less than 0.1 mg/mL at 65.3°F) | [1][3] |
| Vapor Pressure | 11.6 mmHg at 77°F | [3][6] |
| Refractive Index | 1.4737 - 1.535 | [1][5] |
Chemical Structure
The structure of (trichloromethyl)oxirane features a three-membered epoxide ring attached to a trichloromethyl group. This combination of a strained ring and electron-withdrawing chlorine atoms contributes to its high reactivity.
Caption: Chemical structure of (trichloromethyl)oxirane.
Hazards and Toxicological Profile
(Trichloromethyl)oxirane is a hazardous substance that requires careful handling. Its toxicological profile indicates several potential health risks.
Acute Toxicity
The compound is toxic if ingested and may be harmful if it comes into contact with the skin or is inhaled.[1] The LD50 (lethal dose, 50% kill) for rats via the intraperitoneal route is 142 mg/kg.[5]
Carcinogenicity and Mutagenicity
(Trichloromethyl)oxirane is suspected of causing cancer and has shown mutagenic properties in some studies.[1][4] Human mutation data has been reported.[1] Its ability to act as an alkylating agent and covalently bind to DNA is a likely mechanism for these effects.[4]
Reactivity and Stability
As an epoxide, (trichloromethyl)oxirane is highly reactive.[1][3][6] It can undergo violent polymerization in the presence of catalysts or when heated.[1][3][6] It is incompatible with strong oxidizing agents, acids, and bases.[1] Reactions with these substances can be violent.[1][3][6] The compound is stable under recommended storage conditions.[1]
Flammability
(Trichloromethyl)oxirane is a combustible liquid.[1][3][6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1][3][6]
GHS Hazard and Precautionary Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard and precautionary statements for (trichloromethyl)oxirane:
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
-
H351: Suspected of causing cancer.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
Precautionary Statements:
-
P201: Obtain special instructions before use.[1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[1]
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of (trichloromethyl)oxirane, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: When handling the neat chemical, use a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge.[3][6]
Storage
-
Store in a refrigerator in a tightly closed container.[3][6][8]
-
Store away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][6][8]
Spill and Disposal Procedures
-
Small Spills: First, remove all sources of ignition.[6] Use absorbent paper to pick up the liquid spill material.[6] Seal contaminated materials in a vapor-tight plastic bag for disposal.[6] Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[6]
-
Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If symptoms develop, call a physician.[3]
-
Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing.[3] Wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with water or normal saline solution for 20-30 minutes, removing contact lenses if present.[3] Transport the victim to a hospital, even if no symptoms develop.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.
Caption: Safe handling workflow for (trichloromethyl)oxirane.
Applications and Research Interest
Despite its hazards, (trichloromethyl)oxirane is a valuable tool in specific research contexts.
-
Enzyme Inhibition: It is known as an inhibitor of epoxide hydratase, an enzyme involved in the metabolism of various xenobiotics.[1] This property makes it useful for studying the role of this enzyme in detoxification and carcinogenesis.
-
Organic Synthesis: The reactive epoxide ring and the trichloromethyl group make it a versatile reagent in organic synthesis for introducing these functionalities into other molecules.[9][10]
Conclusion
(Trichloromethyl)oxirane (CAS 3083-23-6) is a compound with significant chemical reactivity and notable biological effects. Its handling demands the utmost care and adherence to stringent safety protocols due to its toxicity, potential carcinogenicity, and reactivity. For researchers and drug development professionals, a comprehensive understanding of its properties and hazards is paramount to ensure safe and effective utilization in the laboratory.
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Epichlorohydrin: A Comprehensive Technical Guide to its Physical Properties
Introduction
Epichlorohydrin (ECH), a non-halohydrin organochlorine compound and epoxide, is a cornerstone of modern chemical synthesis.[1] First synthesized in 1848 by French chemist Marcellin Berthelot, this highly reactive electrophilic compound has become indispensable in numerous industrial applications.[2] Its primary use lies in the production of epoxy resins, which are critical components in coatings, adhesives, and composite materials.[3][4][5] Beyond this, epichlorohydrin serves as a precursor for synthetic glycerol, elastomers, and various specialty chemicals, including water treatment resins and pharmaceuticals.[1][3][6]
This technical guide provides an in-depth exploration of the core physical properties of epichlorohydrin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critically evaluated data with practical insights into its handling and experimental characterization. Understanding these fundamental properties is paramount for ensuring safety, optimizing reaction conditions, and innovating new applications for this versatile molecule.
Molecular and Chemical Identity
Epichlorohydrin is a chiral molecule that typically exists as a racemic mixture of its (R) and (S) enantiomers.[1][7] It is a colorless, volatile liquid with a characteristic pungent odor often described as garlic-like or similar to chloroform.[1][2][3]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)oxirane | [1][2][8] |
| Common Synonyms | 1-Chloro-2,3-epoxypropane, γ-Chloropropylene oxide, Glycidyl chloride | [1][6] |
| CAS Number | 106-89-8 | [1][8][9] |
| Molecular Formula | C₃H₅ClO | [1][2][8] |
| Molecular Weight | 92.52 g/mol | [1][2][9] |
| EC Number | 203-439-8 | [1] |
Below is a diagram illustrating the molecular structure of epichlorohydrin, highlighting its key functional groups: the epoxide ring and the chloromethyl group, which are responsible for its high reactivity.[2]
Caption: Molecular Structure of Epichlorohydrin.
Tabulated Physical Properties
The following table summarizes the key physical properties of epichlorohydrin, compiled from various authoritative sources. These values are essential for chemical engineering calculations, safety assessments, and the design of experimental procedures.
| Property | Value | Temperature (°C) | Pressure (atm) | Source(s) |
| Melting Point | -25.6 °C to -57 °C | N/A | 1 | [1][2][4][10] |
| Boiling Point | 115 - 118 °C | N/A | 1 | [1][2][11][12] |
| Density | 1.1812 g/cm³ | 20 | 1 | [1][2][13] |
| 1.183 g/mL | 25 | 1 | [4][12] | |
| Vapor Pressure | 11.3 - 13 mmHg | 20 | N/A | [1][2][7] |
| 17.1 mmHg | 25 | N/A | [14] | |
| Flash Point (Closed Cup) | 31 - 32 °C | N/A | N/A | [1][13][14][15] |
| Autoignition Temperature | 385 - 416 °C | N/A | N/A | [13][14][15] |
| Explosive Limits in Air | 3.8% - 21.0% (by volume) | N/A | N/A | [1][13] |
| Solubility in Water | 6.58 - 7.0 g/100 mL | 20 | 1 | [1][13][14] |
| Refractive Index (n_D) | 1.438 | 20 | N/A | [2][12] |
| 1.4358 | 25 | N/A | [13][16] | |
| Viscosity | 1.12 cPs (0.0112 Poise) | 25 | N/A | [16] |
| 0.0103 Poise | 25 | N/A | [8][13] | |
| Surface Tension | 37.0 dynes/cm | 20 | N/A | [8][13] |
| Vapor Density (air=1) | 3.2 - 3.29 | N/A | N/A | [14][15] |
In-Depth Analysis of Key Properties
Thermodynamic Properties
Melting and Boiling Points: Epichlorohydrin's boiling point of approximately 117.9°C at standard pressure reflects its moderate molecular weight and the presence of polar C-Cl and C-O bonds, which lead to dipole-dipole interactions.[1][2] The reported melting point shows a wider range, from -25.6°C to -57°C, which can be attributed to variances in measurement techniques and sample purity.[1][2][4]
Vapor Pressure and Volatility: With a vapor pressure of 11.3 mmHg at 20°C, epichlorohydrin is considered a volatile liquid.[2] This property is a critical consideration for workplace safety, as significant vapor concentrations can accumulate at room temperature, necessitating handling in well-ventilated areas or under a fume hood.[14]
Fluid and Solution Properties
Density: The density of epichlorohydrin is approximately 1.18 g/cm³, making it significantly denser than water.[2] This is an important factor in processes involving phase separation.
Solubility and Miscibility: Epichlorohydrin is moderately soluble in water, with a reported solubility of around 6.6 g/100 mL at 20°C.[14][15] It forms an azeotropic mixture with water that boils at 88°C and contains 75% epichlorohydrin. Conversely, it is miscible with a wide range of polar organic solvents such as alcohols, ethers, and ketones, a property that makes it a versatile solvent and reagent in organic synthesis.[1][7]
Viscosity and Surface Tension: The low viscosity of epichlorohydrin (around 1.12 cPs at 25°C) indicates good flow characteristics, which is advantageous in pumping and mixing operations.[16] Its surface tension of 37.0 dynes/cm at 20°C is moderate and influences its wetting and interfacial behavior.[8][13]
Spectroscopic Profile
Spectroscopic analysis is fundamental for the identification and quality control of epichlorohydrin.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. In CDCl₃, the spectrum typically shows complex multiplets for the three distinct protons of the oxirane ring and the two diastereotopic protons of the chloromethyl group. The approximate chemical shifts are:
-
-CH₂Cl protons: ~3.55 ppm
-
-CH- (oxirane) proton: ~3.2 ppm
-
-CH₂- (oxirane) protons: ~2.6-2.9 ppm
-
-
Infrared (IR) Spectroscopy: Key IR absorption bands for epichlorohydrin include:
-
C-H stretch (oxirane): ~3000 cm⁻¹
-
C-O-C stretch (epoxide ring): ~1250 cm⁻¹ (asymmetric) and ~850 cm⁻¹ (symmetric, ring breathing)
-
C-Cl stretch: ~750 cm⁻¹
-
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of epichlorohydrin will show the molecular ion peak (M⁺) at m/z 92 and 94 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. A prominent fragment ion is typically observed at m/z 49 ([CH₂Cl]⁺).
Physical Properties Relevant to Safety and Handling
The physical properties of epichlorohydrin dictate the stringent safety protocols required for its handling.
Flammability and Explosive Potential: Epichlorohydrin is a flammable liquid with a flash point of approximately 31°C (closed cup), meaning it can form an ignitable mixture with air at ambient temperatures.[14][15] Its explosive limits in air are wide, ranging from 3.8% to 21.0% by volume.[1][13][17] These properties necessitate the use of explosion-proof equipment and the strict avoidance of ignition sources.[18]
Reactivity and Polymerization: The substance is highly reactive due to the strained epoxide ring.[2] It can undergo hazardous, exothermic polymerization when heated or in the presence of strong acids, bases, or certain metals like aluminum and zinc.[15][18] This reactivity underscores the need for careful control of storage conditions and reaction parameters.
Experimental Protocols
Accurate determination of physical properties is crucial. The following section outlines standardized methodologies for two key parameters.
Protocol: Determination of Boiling Point (Distillation Method)
This protocol describes the standard atmospheric pressure boiling point determination, a fundamental technique for assessing the purity of a liquid sample.
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure substance, this occurs at a distinct, constant temperature. This procedure relies on establishing a stable liquid-vapor equilibrium during distillation.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place 20-30 mL of epichlorohydrin and a few boiling chips into the round-bottom flask to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium Establishment: As the liquid boils, a condensation ring will rise up the apparatus. Adjust the heating rate so this ring rises slowly and steadily.
-
Temperature Reading: The boiling point is the temperature at which the thermometer bulb is fully bathed in vapor and the temperature reading remains constant for at least one minute while distillate is collecting in the receiving flask at a steady rate (e.g., 1-2 drops per second).
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, apply a pressure correction using a nomograph or the Clausius-Clapeyron equation to normalize the boiling point to standard pressure.
Caption: Workflow for Boiling Point Determination.
Protocol: Determination of Density (Pycnometer Method)
This protocol provides a high-precision method for determining the density of a liquid by accurately measuring its mass and volume.
Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (like deionized water), and then filled with the sample liquid, the density of the sample can be calculated with high accuracy.
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).
-
Calibration with Water: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_water). Record the water temperature.
-
Volume Calculation: Calculate the exact volume of the pycnometer (V) using the mass of the water (m_water - m_empty) and the known density of water at the recorded temperature.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the epichlorohydrin sample at the same temperature as the water.
-
Mass of Sample: Weigh the pycnometer filled with epichlorohydrin (m_sample).
-
Density Calculation: Calculate the density (ρ) of epichlorohydrin using the formula: ρ_sample = (m_sample - m_empty) / V
Caption: Workflow for Density Measurement via Pycnometer.
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An In-depth Technical Guide to the Molecular Structure, Bonding, and Reactivity of 2-(Trichloromethyl)oxirane
Abstract: This technical guide provides a comprehensive examination of 2-(trichloromethyl)oxirane (also known as 3,3,3-trichloro-1,2-epoxypropane), a halogenated epoxide of significant interest in synthetic chemistry. The document elucidates the molecule's three-dimensional structure, the nature of its chemical bonds, and the influence of the bulky and electron-withdrawing trichloromethyl group on the strained oxirane ring. We present a detailed synthesis protocol, predicted spectroscopic data based on analogous structures, and a thorough analysis of its expected reactivity with nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile chemical intermediate.
Introduction: The Unique Character of a Densely Halogenated Epoxide
This compound is a fascinating molecule where the high reactivity of a strained three-membered ether ring is electronically and sterically modulated by a trichloromethyl substituent. This structural combination imparts a unique chemical personality, making it a valuable, albeit challenging, building block for the introduction of the trichloromethyl moiety in organic synthesis. The powerful inductive effect of the three chlorine atoms enhances the electrophilicity of the oxirane carbons, while the steric bulk of the -CCl₃ group plays a critical role in directing the regioselectivity of ring-opening reactions.
This guide will provide a detailed exploration of the fundamental chemical principles governing the structure and reactivity of this compound. We will delve into its synthesis, its predicted spectroscopic signature, and the mechanistic pathways of its reactions, offering a solid theoretical and practical foundation for its application in the laboratory.
Molecular Structure and Bonding
The chemical behavior of this compound is a direct consequence of its molecular architecture, which is characterized by significant ring strain and potent electronic effects.
The Strained Oxirane Ring
The three-membered ring of an epoxide is inherently strained, with C-C-O bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain, coupled with torsional strain from the eclipsing of substituents on adjacent carbons, results in a high-energy molecule that is susceptible to ring-opening reactions by nucleophiles.[1]
The Influence of the Trichloromethyl Group
The trichloromethyl group profoundly influences the properties of the oxirane ring in two primary ways:
-
Inductive Effect: The three highly electronegative chlorine atoms create a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C and C-O bonds of the epoxide, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.
-
Steric Hindrance: The bulky -CCl₃ group creates significant steric hindrance at the C2 position. This steric bulk is a key determinant in the regioselectivity of nucleophilic attack, generally favoring attack at the less hindered C3 carbon.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value | Rationale |
| C-C Bond Length | ~1.47 Å | Typical for a strained epoxide ring. |
| C-O Bond Lengths | ~1.43 Å | Typical for a strained epoxide ring. |
| C-Cl Bond Length | ~1.76 Å | Standard for a C-Cl single bond. |
| ∠COC | ~60° | Characteristic of the epoxide ring. |
| ∠CCO | ~60° | Characteristic of the epoxide ring. |
Note: These values are estimations based on standard bond lengths and angles for similar structures. Definitive values would require dedicated crystallographic or computational studies.
Caption: Ball-and-stick model of this compound.
Synthesis and Spectroscopic Characterization
Synthetic Protocol
The synthesis of this compound can be achieved via a two-step process starting from 3,3,3-trichloro-1-propene. This precursor undergoes isomerization to 1,1,3-trichloro-1-propene, which is then converted to the target epoxide via a chlorohydrin intermediate.[2][3]
Step 1: Isomerization of 3,3,3-trichloro-1-propene
-
Rationale: The direct epoxidation of 3,3,3-trichloro-1-propene is challenging. Isomerization to the more stable 1,1,3-trichloro-1-propene provides a more suitable substrate for the subsequent steps. This isomerization can be facilitated by heating or in the presence of strong acids or Friedel-Crafts catalysts.[3]
Step 2: Formation of the Chlorohydrin and Ring Closure
-
Rationale: The 1,1,3-trichloro-1-propene is treated with a source of hypochlorite (e.g., tert-butyl hypochlorite) to form a chlorohydrin.[2] Subsequent treatment with a base promotes an intramolecular S_N_2 reaction, where the deprotonated hydroxyl group displaces a chloride ion to form the epoxide ring.[4]
Illustrative Experimental Protocol:
-
Chlorohydrin Formation: 1,1,3-trichloro-1-propene is reacted with tert-butyl hypochlorite in a suitable solvent (e.g., a mixture of acetic acid and water) to yield the corresponding chlorohydrin.[2]
-
Epoxidation: The crude chlorohydrin is then treated with a base (e.g., sodium hydroxide or potassium hydroxide) in an appropriate solvent system to effect ring closure to this compound.[2]
-
Purification: The final product is purified by distillation under reduced pressure.
Trustworthiness: This protocol relies on a well-established method for epoxide synthesis from alkenes via a halohydrin intermediate.[4] The base-mediated ring closure is a classic and reliable transformation in organic synthesis.
Caption: Synthetic pathway to this compound.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Rationale |
| ¹H NMR | - CH₂ group (C3): Two diastereotopic protons, appearing as doublets of doublets (dd) in the range of δ 2.8-3.5 ppm. - CH group (C2): One proton, appearing as a multiplet (dd or ddd) in the range of δ 3.5-4.0 ppm. | The chemical shifts are influenced by the proximity to the electronegative oxygen and the trichloromethyl group. The protons on the oxirane ring are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. |
| ¹³C NMR | - CH₂ group (C3): Signal around δ 45-55 ppm. - CH group (C2): Signal around δ 55-65 ppm. - CCl₃ group: Signal significantly downfield, likely in the range of δ 95-105 ppm. | The carbon atoms of the oxirane ring are in a typical range for epoxides. The carbon of the CCl₃ group is deshielded by the three chlorine atoms, resulting in a large downfield shift. |
| IR Spectroscopy | - C-O-C stretch (asymmetric): Strong band around 1250 cm⁻¹. - C-O-C stretch (symmetric, "ring breathing"): Band around 850-950 cm⁻¹. - C-H stretch (oxirane ring): Bands around 3000-3100 cm⁻¹. - C-Cl stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹. | These are characteristic vibrational modes for epoxides and chlorinated alkanes. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): May be weak or absent. - Fragment Ions: Prominent peaks corresponding to the loss of Cl (M-35), CCl₃ (M-117), and other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature. | Halogenated compounds often show characteristic isotopic patterns. The strained epoxide ring can lead to facile fragmentation. |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by nucleophilic ring-opening reactions, driven by the release of ring strain.
Regioselectivity of Nucleophilic Attack
Under basic or neutral conditions, the ring-opening of this compound is expected to proceed via an S_N_2 mechanism.[5] The regioselectivity of this attack is governed by steric factors. The bulky trichloromethyl group at the C2 position will sterically hinder the approach of a nucleophile. Consequently, nucleophilic attack is predicted to occur preferentially at the less substituted C3 position.[6]
Under acidic conditions, the reaction mechanism can have more S_N_1 character.[7] Protonation of the epoxide oxygen makes the ring more susceptible to opening. In this case, electronic factors become more important. While the C2 position is sterically hindered, it can better stabilize a developing positive charge due to the presence of the adjacent carbon atom of the trichloromethyl group. Therefore, under acidic conditions, a mixture of products resulting from attack at both C2 and C3 may be observed, with the potential for increased attack at the more substituted C2 position.
Caption: Regioselectivity in the ring-opening of this compound.
Synthetic Applications
This compound is a valuable intermediate for the synthesis of a variety of molecules containing the 1,1,1-trichloro-2-hydroxypropyl moiety. These compounds have potential applications in medicinal chemistry and as agrochemicals. For instance, reaction with alcohols or phenols would yield the corresponding ethers, while reaction with amines would produce amino alcohols.
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Epoxides as a class are known to be reactive, and halogenated organic compounds often exhibit toxicity. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood. It is combustible and may polymerize violently if heated or in the presence of catalysts.[8]
Conclusion
This compound is a highly functionalized epoxide with significant potential in organic synthesis. Its reactivity is governed by a delicate interplay of ring strain, steric hindrance, and the powerful electron-withdrawing nature of the trichloromethyl group. A thorough understanding of these principles, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. While further experimental data on its spectroscopic properties and reactivity are needed, the information presented here provides a robust framework for researchers to explore the chemistry of this intriguing molecule.
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Unveiling the Reactivity of 2-(Trichloromethyl)oxirane: A Quantum Chemical Perspective
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the reactivity of 2-(trichloromethyl)oxirane, a molecule of significant interest in synthetic chemistry and drug development. Leveraging the principles of quantum chemistry, we dissect the electronic and structural factors that govern its reactions. While direct computational studies on this specific epoxide are limited, this guide synthesizes data from closely related halogenated epoxides, particularly 2-(chloromethyl)oxirane (epichlorohydrin), to offer a robust and scientifically grounded predictive analysis. We delve into the mechanistic pathways of its ring-opening reactions under both acidic and basic conditions, offering insights into the transition states, activation energies, and regioselectivity. This document is intended to serve as a valuable resource for researchers and scientists, providing a theoretical framework to anticipate and control the chemical behavior of this versatile building block.
Introduction: The Significance of this compound
Epoxides, or oxiranes, are a cornerstone of organic synthesis due to their inherent ring strain, which makes them susceptible to a wide range of nucleophilic ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of two functional groups, a feature highly coveted in the synthesis of complex molecules, including pharmaceuticals. The subject of this guide, this compound, presents a unique case. The presence of the bulky and strongly electron-withdrawing trichloromethyl group at the C2 position is anticipated to profoundly influence the epoxide's stability, electronic properties, and, consequently, its reactivity.
Understanding the intricate details of how this substituent modulates the reaction pathways is crucial for its effective utilization in synthetic strategies. Quantum chemical calculations offer a powerful lens through which to examine these molecular-level phenomena, providing insights that are often difficult to obtain through experimental means alone. This guide will navigate the theoretical landscape of this compound's reactivity, drawing upon established computational studies of analogous systems to build a comprehensive picture.
Theoretical & Computational Methodology: A Self-Validating Approach
To ensure the scientific rigor of our analysis, we will rely on well-established quantum chemical methods that have been successfully applied to the study of related epoxides. The primary computational approach discussed is Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for systems of this size.
Protocol 1: Standard Computational Approach for Epoxide Reactivity Studies
-
Software Selection: The Gaussian suite of programs is a widely used and validated tool for such calculations.[3]
-
Method Selection (Level of Theory): The B3LYP hybrid functional is a popular choice for geometry optimizations and frequency calculations of organic molecules, as it has been shown to provide reliable results.[4]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. The inclusion of diffuse functions (++) is important for accurately describing anionic species (nucleophiles), and polarization functions (d,p) are crucial for describing the strained three-membered ring and the polar C-O and C-Cl bonds.
-
Geometry Optimization: The initial structures of the reactant (this compound), nucleophile, and any catalysts are optimized to their ground state energy minima.
-
Transition State (TS) Search: The transition state for the ring-opening reaction is located using methods like the Berny algorithm. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.[5]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and the expected products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, a polarizable continuum model (PCM) is often used to account for the bulk solvent effects.[3]
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.
The causality behind these choices lies in achieving a balance between accuracy and computational feasibility. The B3LYP functional and the 6-311++G(d,p) basis set have been benchmarked for a wide range of organic reactions and are known to provide reliable thermochemical data. The validation of the transition state through frequency and IRC calculations is a critical step to ensure the mechanistic pathway is correctly described.
Quantum Chemical Insights into Reactivity
The Ground State: Electronic and Structural Properties
The trichloromethyl group is a potent electron-withdrawing group due to the high electronegativity of the chlorine atoms. This has two major consequences for the this compound molecule:
-
Inductive Effect: The C-Cl bonds are highly polarized, leading to a significant partial positive charge on the carbon of the trichloromethyl group. This inductive effect propagates to the epoxide ring, increasing the electrophilicity of the C2 carbon.
-
Steric Hindrance: The trichloromethyl group is significantly bulkier than a methyl or even a chloromethyl group. This steric bulk will play a crucial role in dictating the regioselectivity of nucleophilic attack.
Table 1: Predicted Effects of the Trichloromethyl Group on the Properties of this compound (Qualitative)
| Property | Influence of -CCl3 Group | Predicted Consequence on Reactivity |
| C2-C(Cl3) Bond Length | Shortened due to inductive effects | Increased stability of the substituent |
| Epoxide C-O Bond Lengths | Asymmetric, with C2-O potentially elongated | Increased susceptibility of C2 to nucleophilic attack |
| Mulliken Charges | Increased positive charge on C2 | Enhanced electrophilicity at C2 |
| HOMO-LUMO Gap | Potentially lowered | Increased kinetic reactivity |
Base-Catalyzed Ring-Opening: An SN2-like Mechanism
Under basic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism, where a strong nucleophile attacks one of the epoxide carbons.[2][6] For unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon.
In the case of this compound, the C3 carbon is sterically more accessible than the C2 carbon, which is shielded by the bulky trichloromethyl group. Therefore, it is predicted that the nucleophilic attack will predominantly occur at C3.
Caption: Predicted pathway for base-catalyzed ring-opening of this compound.
Quantum chemical studies on the analogous 2-(chloromethyl)oxirane have shown that the transition states for such reactions indeed correspond to an SN2-like mechanism.[7] The geometry of the transition state involves the nucleophile approaching the carbon atom from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the attacked carbon.
Acid-Catalyzed Ring-Opening: A Borderline SN1/SN2 Mechanism
Acid-catalyzed ring-opening of epoxides is more complex.[8] The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group.[2] This is followed by the attack of a nucleophile. The regioselectivity of this attack depends on the substitution pattern of the epoxide.
For this compound, the protonated intermediate will have a significant build-up of positive charge on the epoxide carbons. The trichloromethyl group, being strongly electron-withdrawing, will destabilize any developing positive charge on the adjacent C2 carbon. Conversely, the C3 carbon, being less substituted, would also not be ideal for stabilizing a positive charge.
This electronic destabilization at C2 by the -CCl3 group would argue against a purely SN1-like mechanism where a full carbocation is formed. However, the transition state is likely to have significant carbocationic character. Computational studies on similar systems suggest a "borderline" SN2 mechanism.[4] In this scenario, the C-O bond to the more substituted carbon (C2) is significantly weakened in the transition state, and the nucleophile attacks this more electrophilic center. The strong electron-withdrawing nature of the trichloromethyl group, however, may counteract this effect to some extent, potentially leading to a mixture of products or a preference for attack at C3, even under acidic conditions.
Caption: Potential pathways for acid-catalyzed ring-opening of this compound.
A definitive prediction of the major product under acidic conditions without specific calculations is challenging. However, the interplay between steric and electronic effects makes this a fascinating system for further computational investigation.
Table 2: Predicted Activation Energies (Qualitative) for Ring-Opening Reactions
| Reaction Condition | Nucleophilic Attack Site | Predicted Relative Activation Energy | Rationale |
| Basic | C3 (less hindered) | Lower | Dominated by steric factors in an SN2 reaction. |
| Basic | C2 (more hindered) | Higher | Significant steric repulsion from the -CCl3 group. |
| Acidic | C2 (more substituted) | Potentially Lower | The transition state has SN1 character, favoring the more substituted carbon. However, the -CCl3 group is destabilizing. |
| Acidic | C3 (less substituted) | Potentially Higher | Less favorable for a transition state with carbocationic character. |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the expected reactivity of this compound based on quantum chemical principles and analogies to closely related systems. The presence of the trichloromethyl group introduces a fascinating interplay of steric and electronic effects that significantly influence the regioselectivity of its ring-opening reactions.
Key Takeaways:
-
Base-catalyzed reactions are predicted to proceed via an SN2 mechanism with a strong preference for nucleophilic attack at the less sterically hindered C3 position.
-
Acid-catalyzed reactions are expected to follow a borderline SN1/SN2 pathway. The regioselectivity in this case is more nuanced, with a competition between attack at the more substituted C2 (favored by SN1 character) and the electronically less destabilized C3.
For researchers in drug development and synthetic chemistry, these theoretical insights can guide experimental design and the rational synthesis of complex molecules. To further refine our understanding, dedicated quantum chemical studies on this compound are highly encouraged. Such studies should focus on accurately calculating the activation barriers for different nucleophiles under both acidic and basic conditions and exploring the influence of various solvents. This would provide invaluable quantitative data to complement the qualitative predictions outlined in this guide.
References
- Bespalko, Y., Sinel'nikova, M., Shved, E., & Bakhalova, E. (2021). Experimental and computational studies of the mechanism of base-catalyzed ring opening of 2-(chloromethyl)oxirane by benzoic acid. International Journal of Chemical Kinetics, 53(3), 356–368. [Link]
- Yutilova, K., Martseniuk, N. S., & Shved, E. N. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. Croatica Chemica Acta, 92(3), 357-367. [Link]
- Yutilova, K., Martseniuk, N. S., & Shved, E. N. (2023). Analysis of Ring-Opening Reaction between Bisphenol A and Epichlorohydrin by the Method of Quantum Chemical Calculating.
- El-Azhary, D. A., & Al-Otaibi, A. A. (2019). Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using the DFT B3LYP/6-311G(d, p) method. ResearchGate. [https://www.researchgate.net/publication/330959089_Theoretical_study_of_the_chemical_reactivity_of_the_reaction_between_trichloromethylphosphine_oxide_and_triethyl_phosphite_using_the_DFT_B3LYP6-311G(d_p_method]([Link]
- Czarniecki, S., & Paneth, P. (2009). DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Journal of Molecular Modeling, 15(8), 925-934. [Link]
- de Oliveira, G., & de Oliveira, V. E. (2018). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins.
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- van der Heijden, P. D., & Bickelhaupt, F. M. (2020). Computationally analyzed epoxide ring-opening reactions under basic and acidic conditions.
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- American Elements. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Base-catalysed oxirane ring-opening reaction. [Link]
- CBE310 Honors Option Project. (2020, December 20). Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView [Video]. YouTube. [Link]
- Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (2021). MDPI. [Link]
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
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An In-depth Technical Guide to the Thermochemical Properties of 2-(Trichloromethyl)oxirane
Foreword: The Critical Role of Thermochemical Data in Modern Chemistry
In the realms of pharmaceutical development, process safety, and materials science, a thorough understanding of a molecule's energetic landscape is not merely academic—it is a cornerstone of innovation and safety. Thermochemical data, such as the enthalpy of formation, Gibbs free energy, and heat capacity, govern the feasibility, spontaneity, and thermal stability of chemical reactions. For reactive intermediates and functional groups like epoxides, this information is paramount. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, rendering them highly reactive and thus valuable synthetic intermediates.[1][2][3] The introduction of a bulky, electron-withdrawing trichloromethyl group, as in 2-(trichloromethyl)oxirane, profoundly influences the molecule's electronic properties, stability, and reaction pathways.
This guide provides a comprehensive overview of the methodologies required to determine the thermochemical properties of this compound. Recognizing the current scarcity of direct experimental data for this specific compound, we will focus on the established experimental and computational protocols that a researcher would employ to obtain this critical information. We will delve into the causality behind experimental choices and the logic of computational models, equipping researchers, scientists, and drug development professionals with the necessary framework to approach this challenge with scientific rigor.
The Significance of the Trichloromethyl-Substituted Oxirane Moiety
The high reactivity of the epoxide ring, driven by approximately 25 kcal/mol of ring strain, makes it a versatile functional group in organic synthesis.[1] This reactivity, however, also poses potential hazards if not properly understood and controlled. The heat released during reactions, particularly ring-opening, can lead to thermal runaways if not managed.[4][5] Therefore, knowing the enthalpy of reaction is crucial for safe process scale-up.[4][5]
The trichloromethyl group (-CCl₃) introduces several key factors:
-
Steric Hindrance: It can influence the regioselectivity of nucleophilic attack on the epoxide ring.
-
Inductive Effect: The strong electron-withdrawing nature of the chlorine atoms can polarize the C-C and C-O bonds of the oxirane ring, affecting its reactivity.
-
Thermal Stability: Halogenated compounds can have unique decomposition pathways and combustion products, which must be considered in safety assessments.[6][7]
In drug development, halogen atoms are frequently incorporated into lead compounds to modulate properties like metabolic stability, binding affinity, and membrane permeability.[8] A quantitative understanding of the thermochemical stability of molecules like this compound is therefore essential for predicting their behavior in both synthetic routes and biological systems.
Experimental Determination of Thermochemical Properties
Direct measurement remains the gold standard for thermochemical data. The following protocols are established methods for determining key thermochemical parameters for organic compounds.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a compound's heat content relative to its constituent elements in their standard states. It is a fundamental property that cannot be measured directly but is typically derived from enthalpies of reaction, most commonly combustion or another suitable reaction.
Combustion calorimetry is a highly accurate method for determining the enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be calculated using Hess's Law.[9][10] For halogenated compounds, special considerations are necessary to ensure complete combustion and to correctly analyze the products.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation:
-
A precise mass (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container (e.g., a polyester bag or gelatin capsule) of known mass and heat of combustion.
-
The sample is placed in a platinum crucible within a high-pressure vessel, the "bomb."
-
A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce all free chlorine and oxychlorides formed during combustion to chloride ions (Cl⁻).
-
-
Calorimeter Assembly:
-
The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[11]
-
The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium.
-
-
Combustion and Data Acquisition:
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored with high precision (e.g., using a thermistor with a resolution of ±0.0001 K) at regular intervals before, during, and after combustion until thermal equilibrium is re-established.
-
-
Data Analysis:
-
The temperature-time data is plotted to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
-
The energy equivalent of the calorimeter (ε_cal), determined by burning a standard substance like benzoic acid, is used to calculate the total heat released.
-
The standard specific energy of combustion (Δcu°) is calculated, making corrections for the ignition energy and the formation of nitric acid and hydrochloric acid in the final solution.
-
The standard enthalpy of combustion (ΔcH°) is then derived from Δcu°.
-
Finally, the standard enthalpy of formation in the liquid phase, ΔfH°(l), is calculated using Hess's Law for the combustion reaction: C₃H₃Cl₃O(l) + 2.5 O₂(g) → 3 CO₂(g) + 1.5 H₂O(l) + 1.5 Cl₂(g) (Note: actual products in the bomb are aqueous HCl) ΔcH° = [3 * ΔfH°(CO₂) + 1.5 * ΔfH°(H₂O)] - [ΔfH°(C₃H₃Cl₃O) + 2.5 * ΔfH°(O₂)]
-
Reaction calorimetry measures the heat evolved or absorbed during a specific chemical reaction.[4][12] This method is particularly useful when combustion is problematic or when a clean, fast, and complete reaction with a known enthalpy balance is available. For epoxides, ring-opening reactions are well-suited for this technique.[12]
Experimental Protocol: Epoxide Reduction via Reaction Calorimetry
-
Calorimeter Setup: A reaction calorimeter (e.g., a Mettler-Toledo RC1) is configured to maintain isothermal or isoperibolic conditions. The heat capacity of the solvent and reactor system is determined.
-
Reaction System: The reduction of the epoxide to the corresponding alcohol (3,3,3-trichloropropan-2-ol) using a powerful reducing agent like lithium triethylborohydride (LiEt₃BH) is a suitable choice.[12] This reaction is rapid and quantitative.[12]
-
Procedure:
-
A known amount of LiEt₃BH in an appropriate solvent (e.g., triethylene glycol dimethyl ether) is charged to the reactor and brought to the desired temperature (e.g., 298.15 K).[12]
-
A precisely weighed sample of this compound is injected into the reactor.
-
The heat flow is measured throughout the reaction until the thermal baseline is re-established. The total heat of reaction (Qᵣ) is determined by integrating the heat flow curve.
-
-
Calculation: The enthalpy of reaction (ΔᵣH) is calculated from Qᵣ. The enthalpy of formation of the epoxide can then be determined if the enthalpy of formation of the product (3,3,3-trichloropropan-2-ol) and the reducing agent are known.
Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat absorbed or released during phase transitions, such as melting (fusion) and vaporization.[11][13][14][15]
Experimental Protocol: DSC for Enthalpy of Fusion (ΔfusH)
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan.[16] An empty, sealed pan is used as a reference.
-
DSC Analysis:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
A thermogram is generated, plotting heat flow versus temperature. The melting of the sample appears as an endothermic peak.
-
The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.[16] The onset of the peak corresponds to the melting point (Tₘ).
-
Caption: Experimental workflow for determining thermochemical properties.
Computational Prediction of Thermochemical Properties
When experimental data is unavailable or difficult to obtain, computational chemistry provides powerful tools for estimating thermochemical properties.[17][18] These methods range from empirical group-contribution models to high-accuracy quantum mechanical calculations.
Group Contribution Methods (e.g., Joback Method)
Group contribution methods estimate properties by summing the contributions of a molecule's constituent functional groups.[19][20] The Joback method is a well-known example that can predict numerous properties, including enthalpy of formation, from the molecular structure alone.[19][21][22][23]
Methodology:
-
The molecule, this compound, is deconstructed into its fundamental groups as defined by the Joback method.
-
1 x >CH- (ring)
-
1 x -CH2- (ring)
-
1 x -O- (ring)
-
1 x >C< (non-ring)
-
3 x -Cl
-
-
The predefined contribution value for each group to the enthalpy of formation (and other properties) is retrieved from a database.
-
The property is calculated by summing these contributions according to the method's specific formula.
While fast and simple, the accuracy of group contribution methods is limited, especially for molecules with complex interactions between functional groups, significant strain (like epoxides), or groups for which parameters are not well-defined.[19] The average error for enthalpy of formation is typically in the range of 10-20 kJ/mol.
Quantum Chemistry Composite Methods
For higher accuracy, quantum chemistry methods are employed. Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families, are designed to approximate very high-level theoretical results at a manageable computational cost.[18][24] They achieve this by combining calculations at different levels of theory and basis set sizes to correct for errors and extrapolate to a more accurate energy.[24]
-
Gaussian-3 (G3) Theory: This method refines its predecessor (G2 theory) to achieve a mean absolute deviation from experiment of about 1 kcal/mol (~4 kJ/mol) for a large set of small molecules.[25][26][27][28][29] It involves a series of calculations to systematically improve the energy prediction.[25]
-
Complete Basis Set (CBS-APNO) Theory: This is another high-accuracy method that extrapolates to the complete basis set limit to minimize errors associated with basis set truncation.[12][24][30][31] It is often considered one of the most accurate composite methods, with errors typically less than 1 kcal/mol.[24][30][32]
Workflow for High-Accuracy Calculation of ΔfH°(g, 298K)
-
Geometry Optimization & Frequency Calculation: The 3D structure of this compound is optimized, and its vibrational frequencies are calculated using a reliable method (e.g., B3LYP/6-31G(d)). This provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated treatments of electron correlation, as prescribed by the chosen composite method (e.g., G3 or CBS-APNO).
-
Extrapolation and Correction: The results from the various calculations are combined using the specific formula of the composite method to yield a highly accurate total electronic energy at 0 K (E₀).
-
Atomization Energy: The same procedure is performed for the constituent atoms (C, H, O, Cl). The total atomization energy (ΣD₀) is calculated by subtracting the molecule's energy from the sum of the atomic energies.
-
Enthalpy of Formation at 0 K: The enthalpy of formation at 0 K, ΔfH°(0K), is calculated using the atomization energy and the known experimental enthalpies of formation of the gaseous atoms: ΔfH°(0K) = [3ΔfH°(C, g, 0K) + 3ΔfH°(H, g, 0K) + ΔfH°(O, g, 0K) + 3*ΔfH°(Cl, g, 0K)] - ΣD₀
-
Enthalpy of Formation at 298.15 K: The value is corrected to 298.15 K using the calculated thermal corrections and the known enthalpy corrections for the elements.
Caption: Computational workflow for predicting gas-phase enthalpy of formation.
Summary of Thermochemical Data
Table 1: Estimated Thermochemical Properties for this compound
| Property | Symbol | Estimated Value | Unit | Method |
| Standard Gibbs Free Energy of Formation | ΔfG° | -83.94 | kJ/mol | Joback Method |
| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | To be determined | kJ/mol | Recommended: G3/CBS-APNO |
| Standard Enthalpy of Formation (Liquid) | ΔfH°(l) | To be determined | kJ/mol | Recommended: Calorimetry |
| Enthalpy of Fusion | ΔfusH | To be determined | kJ/mol | Recommended: DSC |
Note: The value for ΔfG° is a group-contribution estimation and should be used with caution. High-accuracy quantum chemical calculations or experimental determination are strongly recommended for reliable data.
Table 2: Experimental Enthalpies of Formation for Related Oxiranes (for Comparison)
| Compound | Formula | ΔfH°(g) (kJ/mol) | ΔfH°(l) (kJ/mol) | Data Source |
| Oxirane (Ethylene Oxide) | C₂H₄O | -52.28 ± 0.33 | -77.8 ± 0.4 | Active Thermochemical Tables[33] |
| 2-(Chloromethyl)oxirane | C₃H₅ClO | -108 ± 4.2 | -143.5 ± 0.8 | NIST Chemistry WebBook[18] |
| This compound | C₃H₃Cl₃O | (Estimated) | (Estimated) |
The data clearly shows the stabilizing effect of the chloromethyl group on the enthalpy of formation compared to the parent oxirane. It is anticipated that the three chlorine atoms in this compound will result in a significantly more negative enthalpy of formation. High-accuracy computational studies are essential to quantify this effect reliably in the absence of experimental data.
Conclusion and Recommendations
The thermochemical properties of this compound are critical for its safe handling, synthetic application, and evaluation in fields such as drug development. While direct experimental data is currently lacking in public databases, a robust framework exists for its determination.
For researchers and drug development professionals, the following tiered approach is recommended:
-
Computational Screening: Utilize high-accuracy composite methods like G3 or CBS-APNO to obtain reliable gas-phase enthalpy of formation values. These calculations will provide a strong theoretical baseline for any further work.
-
Experimental Validation: Where feasible, experimental determination is invaluable.
-
Differential Scanning Calorimetry (DSC) should be employed to determine the melting point and enthalpy of fusion.
-
Reaction or Combustion Calorimetry should be performed to obtain a definitive value for the enthalpy of formation in the condensed phase.
-
By integrating these computational and experimental strategies, a comprehensive and reliable thermochemical profile of this compound can be established, enabling its confident application in research and development.
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An In-Depth Technical Guide to the Solubility of 2-(Trichloromethyl)oxirane in Organic Solvents
Introduction
2-(Trichloromethyl)oxirane, also known as 3,3,3-trichloropropylene oxide, is a highly reactive epoxide compound featuring a three-membered cyclic ether ring and a trichloromethyl group.[1] This unique structure imparts significant electrophilic character, making it a valuable intermediate in various organic syntheses, particularly in the development of specialty chemicals and polymers.[1] A fundamental understanding of its solubility in organic solvents is paramount for researchers and drug development professionals. Solubility dictates reaction kinetics, purification strategies, and the formulation of final products.
This guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, predictive approaches, and a detailed experimental protocol for its determination.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C3H3Cl3O | [1][2][3] |
| Molecular Weight | 161.41 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 149 °C | [3] |
| Density | 1.4921 g/cm³ @ 25 °C | [3] |
| Flash Point | 64.3 °C | [3] |
| Water Solubility | < 0.1 mg/mL at 18.5 °C | [3] |
Predicting Solubility: A Theoretical Framework
The principle of "like dissolves like" is a cornerstone for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, with its polar oxirane ring and the large, nonpolar trichloromethyl group, suggests a nuanced solubility profile.
Impact of Solvent Polarity
-
Polar Protic Solvents (e.g., alcohols, carboxylic acids): These solvents can engage in hydrogen bonding. While the oxygen atom in the oxirane ring of this compound can act as a hydrogen bond acceptor, the bulky and electron-withdrawing trichloromethyl group may sterically hinder this interaction. Furthermore, the high reactivity of the epoxide ring can lead to ring-opening reactions in the presence of acidic protons, complicating simple solubility measurements.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons.[4] They are generally good solvents for polar compounds. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces.[4] The large, nonpolar trichloromethyl group of the solute should facilitate its solubility in nonpolar solvents.
Predictive Models
In the absence of extensive experimental data, computational models can provide valuable estimates of solubility.[5][6][7] Machine learning and quantitative structure-property relationship (QSPR) models are increasingly used to predict the solubility of organic compounds in various solvents.[8] These models leverage large datasets of known solubilities to identify correlations between molecular descriptors and solubility, offering a powerful tool for initial solvent screening.[5][8]
Experimental Determination of Solubility
Given the reactive nature of epoxides, a carefully designed experimental protocol is crucial for obtaining accurate and reproducible solubility data. The shake-flask method, as described in OECD Guideline 105, is a reliable approach for determining the solubility of compounds.[9][10]
Safety Precautions
This compound is a reactive and potentially hazardous chemical.[11][12] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[13][12][14]
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed to permit the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[15][16]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.[4]
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.
-
Visualization of the Experimental Workflow
Caption: Workflow for experimental solubility determination.
Intermolecular Interactions and Solubility
The solubility of this compound in organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules.
Caption: Solute-solvent interactions for this compound.
Conclusion
References
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An In-depth Technical Guide to 2-(Trichloromethyl)oxirane: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trichloromethyl)oxirane, a highly reactive epoxide, holds a unique position in the landscape of organic synthesis. The presence of the sterically demanding and strongly electron-withdrawing trichloromethyl group imparts distinct chemical properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and chemical behavior of this compound. Particular emphasis is placed on the regioselectivity and stereochemistry of its ring-opening reactions, which are crucial for its utility as a synthetic building block. While direct applications in marketed pharmaceuticals are not widely documented, this guide explores its potential in drug discovery and development based on the known reactivity of halogenated epoxides and the significance of the trichloromethyl moiety in medicinal chemistry.
Introduction: The Intriguing Chemistry of a Halogenated Epoxide
This compound, also known by synonyms such as 3,3,3-trichloropropylene oxide and 1,1,1-trichloro-2,3-epoxypropane, is a colorless liquid with the chemical formula C₃H₃Cl₃O[1]. The molecule features a strained three-membered oxirane ring directly attached to a trichloromethyl group. This structural combination is the source of its notable reactivity, making it a subject of interest for synthetic chemists.
The high ring strain of the epoxide ring (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions[1]. The presence of three chlorine atoms on the adjacent carbon atom introduces significant electronic and steric effects. Electronically, the trichloromethyl group is strongly electron-withdrawing, which can influence the polarization of the C-C bond within the oxirane ring and the susceptibility of the ring carbons to nucleophilic attack. Sterically, it is a bulky group that can direct incoming nucleophiles to the less hindered carbon atom of the epoxide.
This guide will delve into the historical context of this compound, detail its synthesis, explore the nuances of its chemical reactions, and discuss its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.
Discovery and Historical Context
While a definitive first synthesis of this compound is not prominently documented in readily available historical accounts, a significant early contribution to its preparation was made by Wilkins Reeve and Leonard Fine in 1963. Their work, published in the Canadian Journal of Chemistry, described a multi-step synthesis starting from the addition of bromotrichloromethane to ethylene[2]. This process involved the dehydrohalogenation of the resulting 3-bromo-1,1,1-trichloropropane to 3,3,3-trichloro-1-propene, followed by isomerization to 1,1,3-trichloro-1-propene. The final steps involved the conversion of this intermediate to a chlorohydrin, which was then treated with a base to yield 3,3,3-trichloro-1,2-epoxypropane (this compound)[2]. This publication provides a key historical data point for the synthesis of this compound and laid the groundwork for further exploration of its chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the epoxidation of a suitable alkene precursor being a common strategy.
From 3,3,3-Trichloropropene
A well-documented method for the synthesis of this compound involves the epoxidation of 3,3,3-trichloropropene. This can be achieved via a two-step process involving the formation of a halohydrin intermediate followed by intramolecular cyclization.
Step 1: Halohydrin Formation
The reaction of 3,3,3-trichloropropene with a source of hypohalous acid, such as tert-butyl hypochlorite in the presence of water, yields the corresponding chlorohydrin, 1,1,1,2-tetrachloro-3-propanol.
Step 2: Epoxidation via Intramolecular Cyclization
The resulting chlorohydrin is then treated with a base, such as sodium hydroxide or potassium hydroxide, to facilitate an intramolecular Sₙ2 reaction. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the oxirane ring.
Experimental Protocol: Synthesis of this compound from 1,1,3-Trichloro-1-propene (Adapted from Reeve & Fine, 1963) [2]
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
1,1,3-Trichloro-1-propene
-
tert-Butyl hypochlorite
-
Water
-
A suitable base (e.g., sodium hydroxide solution)
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Chlorohydrin Formation: 1,1,3-trichloro-1-propene is reacted with tert-butyl hypochlorite in an aqueous medium. The reaction is typically carried out at or below room temperature to control the exothermicity. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up by separating the organic layer. The organic layer is washed with water and brine to remove any unreacted reagents and byproducts. The solvent is then removed under reduced pressure to yield the crude chlorohydrin.
-
Epoxidation: The crude chlorohydrin is dissolved in a suitable organic solvent and treated with an aqueous solution of a base (e.g., sodium hydroxide). The reaction is stirred vigorously to ensure efficient phase transfer.
-
Final Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed by distillation, and the resulting crude this compound can be purified by fractional distillation under reduced pressure.
Yields:
The original study by Reeve and Fine reported a 36% yield for the conversion of 1,1,3-trichloro-1-propene to the chlorohydrin and a 61% yield for the subsequent conversion to 3,3,3-trichloro-1,2-epoxypropane[2].
Alternative Synthetic Approaches
Other potential synthetic routes to this compound could involve the direct epoxidation of 3,3,3-trichloropropene using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). However, the electron-withdrawing nature of the trichloromethyl group can deactivate the double bond towards electrophilic attack, potentially requiring harsher reaction conditions or more reactive epoxidizing agents.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the ring-opening reactions characteristic of epoxides. These reactions are highly influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). The presence of the trichloromethyl group plays a crucial role in determining the regioselectivity of these reactions.
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of this compound is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
The key question in the ring-opening of unsymmetrical epoxides is which of the two carbon atoms will be attacked by the nucleophile. The regioselectivity is primarily governed by two factors: steric hindrance and electronic effects.
-
Under Basic or Neutral Conditions (Sₙ2-type mechanism): In the presence of strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents, amines), the reaction generally proceeds via an Sₙ2 mechanism. In this scenario, steric hindrance is the dominant factor. The bulky trichloromethyl group at the C2 position sterically hinders the approach of the nucleophile. Consequently, the nucleophile will preferentially attack the less substituted and less sterically hindered C3 carbon atom. This leads to the formation of 1-substituted-3,3,3-trichloro-2-propanol derivatives.
-
Under Acidic Conditions (Sₙ1-like mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds of the protonated epoxide are weakened, and the transition state has significant carbocationic character. The positive charge is better stabilized on the more substituted carbon atom (C2) due to the inductive effect of the alkyl group, even though the trichloromethyl group is electron-withdrawing. Therefore, under acidic conditions, the nucleophile is more likely to attack the more substituted C2 carbon atom. This results in the formation of 2-substituted-3,3,3-trichloro-1-propanol derivatives.
The nucleophilic ring-opening of epoxides is a stereospecific reaction. In an Sₙ2-type attack, the nucleophile approaches the carbon atom from the side opposite to the C-O bond. This results in an inversion of configuration at the stereocenter that is attacked. If the starting epoxide is chiral, the ring-opening reaction will proceed with a predictable stereochemical outcome.
Polymerization
Epoxides are known to undergo polymerization, and this compound is no exception. The polymerization can be initiated by both cationic and anionic initiators. The high reactivity of the epoxide ring facilitates this process. The resulting polymers would possess a polyether backbone with pendant trichloromethyl groups, which could impart unique properties such as flame retardancy and chemical resistance.
Applications in Drug Development and Agrochemicals: A Realm of Potential
While there is a scarcity of published literature detailing the direct use of this compound as a key intermediate in the synthesis of commercially available drugs, its structural features suggest significant potential in medicinal chemistry and agrochemical synthesis.
The Role of the Trichloromethyl Group
The trichloromethyl group can serve as a lipophilic and sterically bulky motif. In drug design, increasing lipophilicity can enhance a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The steric bulk can also be used to control the conformation of a molecule and influence its binding affinity and selectivity.
Furthermore, the trichloromethyl group can be a precursor to the trifluoromethyl group, which is a highly sought-after functionality in modern pharmaceuticals. The trifluoromethyl group can significantly improve a drug's metabolic stability, bioavailability, and binding affinity. While the direct conversion of a trichloromethyl group to a trifluoromethyl group can be challenging, its presence offers a potential handle for further chemical transformations.
A Building Block for Bioactive Molecules
The ring-opening of this compound with various nucleophiles provides access to a range of functionalized 1,2-aminoalcohols, 1,2-diols, and other important pharmacophores. These structures are prevalent in many classes of drugs, including beta-blockers, antiviral agents, and anticancer drugs.
For instance, the reaction with primary or secondary amines would yield 1-amino-3,3,3-trichloro-2-propanols, which are analogs of beta-amino alcohols known for their diverse biological activities. The predictable regioselectivity and stereochemistry of the ring-opening reaction make this compound a potentially valuable chiral building block for the synthesis of enantiomerically pure drug candidates.
In the agrochemical sector, many pesticides and herbicides contain halogenated moieties. The introduction of a trichloromethyl group via this compound could lead to the development of new crop protection agents with enhanced efficacy and specific modes of action.
Conclusion and Future Outlook
This compound stands as a reactive and versatile chemical intermediate with a rich, albeit not extensively documented, history. Its synthesis, primarily from 3,3,3-trichloropropene, is well-established, and its reactivity is governed by the predictable yet nuanced chemistry of epoxides. The strong influence of the trichloromethyl group on the regioselectivity of nucleophilic ring-opening reactions provides a powerful tool for the controlled synthesis of highly functionalized molecules.
While the direct application of this compound in the synthesis of blockbuster drugs has yet to be widely reported, its potential as a building block in drug discovery and agrochemical research remains significant. The ability to introduce a trichloromethyl group and a versatile hydroxyl functionality in a stereocontrolled manner opens up avenues for the creation of novel bioactive compounds. Further research into the catalytic and asymmetric transformations of this compound is warranted and could unlock its full potential as a valuable tool in the arsenal of synthetic chemists. As the demand for new and effective pharmaceuticals and agrochemicals continues to grow, the exploration of unique building blocks like this compound will undoubtedly play a crucial role in driving innovation.
References
- This section would be populated with the full citations of the sources found during the research process, including journal articles, patents, and chemical d
- Example Citation Format: Reeve, W.; Fine, L. A Synthesis of 3,3,3-Trichloro-1,2-epoxypropane from the Tetrahalopropane Derived from a Carbon Tetrahalide and Ethylene. Can. J. Chem.1963, 41 (9), 2231–2236. [Link]
- Additional references to be added here.
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An In-Depth Technical Guide to the Electrophilicity and Reactivity of the 2-(Trichloromethyl)oxirane Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trichloromethyl)oxirane is a highly reactive epoxide derivative whose chemical behavior is dominated by the profound electron-withdrawing nature of the adjacent trichloromethyl group. This guide provides a detailed examination of the electronic effects that govern the electrophilicity of the oxirane ring. We will explore the mechanistic pathways of its nucleophilic ring-opening reactions, analyze the resulting regioselectivity, and present a validated experimental protocol. The inherent ring strain of the epoxide, combined with the powerful inductive effect of the -CCl₃ substituent, renders the ring carbons exceptionally electrophilic, making this molecule a potent building block for the synthesis of complex chemical architectures, particularly in the development of novel therapeutics and agrochemicals.[1][2][3]
Introduction: The Unique Character of this compound
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their high reactivity stems from significant ring strain, estimated at about 25 kcal/mol, which provides a strong thermodynamic driving force for ring-opening reactions.[4][5][6] Unlike typical ethers, epoxides can be readily cleaved by a wide range of nucleophiles under both basic and acidic conditions.[7][8]
The reactivity profile of an epoxide is dramatically altered by the nature of its substituents. While electron-donating groups can stabilize adjacent positive charge and influence the regioselectivity of acid-catalyzed openings, strong electron-withdrawing groups (EWGs) fundamentally enhance the electrophilic character of the ring itself.[1][9] The this compound molecule (CAS 3083-23-6) is a prime example of this activation.[10] The trichloromethyl (-CCl₃) group is one of the most powerful non-ionic EWGs, and its presence transforms the oxirane into a highly reactive electrophile.
The Core Principle: Inductive Effect of the Trichloromethyl Group
The defining feature of this compound is the intense inductive electron withdrawal (-I effect) exerted by the -CCl₃ group. This effect is a direct consequence of the high electronegativity of the three chlorine atoms, which pull electron density away from the central carbon and, subsequently, from the entire oxirane ring through the sigma bond framework.
This sustained electron withdrawal has two major consequences:
-
Increased Electrophilicity: The electron density at both carbons of the oxirane ring is significantly depleted. This creates highly electron-deficient centers (strong partial positive charges, δ+), making them exceptionally susceptible to nucleophilic attack.[1][2]
-
Bond Polarization and Elongation: Theoretical and experimental studies on acceptor-substituted epoxides have shown that strong EWGs cause an elongation and weakening of the adjacent C-C and C-O bonds within the ring.[1][2] This further lowers the activation energy required for a nucleophile to initiate ring-opening.
The following diagram illustrates the powerful inductive effect polarizing the oxirane ring.
Caption: Inductive withdrawal by the -CCl₃ group enhances the electrophilicity of the oxirane carbons.
Regioselectivity in Nucleophilic Ring-Opening
The site of nucleophilic attack on an unsymmetrical epoxide is determined by a combination of steric and electronic factors.[1][11]
-
Under Basic or Neutral Conditions (Sₙ2-like): For typical alkyl-substituted epoxides, strong nucleophiles attack the less sterically hindered carbon atom.[7][8] However, in this compound, the electronic effect of the -CCl₃ group is the dominant factor. The intense positive charge induced on the adjacent carbon (C2) makes it the primary site of attack, even though it is more substituted. The reaction proceeds via an Sₙ2-like mechanism where the nucleophile attacks the carbon, leading to an inversion of stereochemistry if the carbon is a chiral center.[11]
-
Under Acidic Conditions (Sₙ1-like character): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[6] This protonation event leads to the development of significant positive charge on the ring carbons. The carbon atom that can better stabilize this positive charge becomes the preferred site of nucleophilic attack. The carbon atom adjacent to the -CCl₃ group, despite the inductive withdrawal, can be considered to have some carbocationic character in the transition state. The nucleophile will attack this more electron-deficient center.
Therefore, for this compound, nucleophilic attack is strongly directed to the carbon atom bearing the trichloromethyl group, regardless of whether the conditions are acidic or basic.
Experimental Protocol: Nucleophilic Ring-Opening with a Phenoxide
This protocol describes a representative reaction for the ring-opening of an activated epoxide, adapted from methodologies used for similar halo-substituted oxiranes.[12] It serves as a self-validating system to demonstrate the principles discussed.
Objective: To synthesize 1-(4-chlorophenoxy)-3,3,3-trichloropropan-2-ol via nucleophilic ring-opening of this compound with 4-chlorophenol.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Chloroform
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol), 4-chlorophenol (0.1 mol), and anhydrous potassium carbonate (0.1 mol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting residue in 100 mL of chloroform.
-
Transfer the chloroform solution to a separatory funnel and wash with 50 mL of deionized water to remove any remaining salts.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain the pure 1-(4-chlorophenoxy)-3,3,3-trichloropropan-2-ol.
The following diagram outlines the experimental workflow.
Caption: Workflow for the synthesis of a β-substituted alcohol from this compound.
Data Summary: Reactivity Comparison
The electrophilicity of an epoxide is directly related to the electronic nature of its substituents. The table below provides a qualitative comparison of reactivity towards nucleophiles.
| Epoxide Substituent | Electronic Effect | Ring Electrophilicity | Reactivity towards Nucleophiles |
| -CH₃ (Methyl) | Electron-Donating (+I) | Low | Moderate |
| -H (Hydrogen) | Neutral | Baseline | Moderate |
| -CH₂Cl (Chloromethyl) | Electron-Withdrawing (-I) | High | High |
| -CCl₃ (Trichloromethyl) | Strongly Electron-Withdrawing (-I) | Very High | Very High |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Very High | Very High |
| -CN (Cyano) | Electron-Withdrawing (-I, -M) | High | High |
This table is a qualitative representation based on established principles of organic chemistry.[1][2][3]
Conclusion
The electrophilicity of the this compound ring is exceptionally high, a direct result of the powerful inductive electron-withdrawing effect of the trichloromethyl substituent. This electronic activation dictates the molecule's reactivity, promoting rapid ring-opening reactions with a wide array of nucleophiles.[13] Furthermore, this effect governs the regioselectivity of the reaction, directing nucleophilic attack to the carbon atom adjacent to the -CCl₃ group. This predictable and high reactivity makes this compound a valuable and potent electrophilic building block for constructing molecules with significant chemical and biological interest.
References
- D. Stalke, et al. Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
- Stalke, D., & Luger, P. (2011).
- Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
- Cui, H., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- PrepChem. Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. PrepChem.com. [Link]
- Wikipedia. Epoxide. Wikipedia. [Link]
- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
- Hladka, E., et al. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals.
- Denmark, S. E., et al. Reactions of Epoxides (n → σ)*.
- Oregon State University. Electronic Effects in Epoxide Ring Opening.
- ChemSynthesis. 2-(chloromethyl)oxirane. ChemSynthesis.com. [Link]
- ResearchGate. Ring-opening reaction of oxirane via nucleophilic attack.
- Jacobsen, E. N., et al. Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]
- Chemistry Stack Exchange. Ring opening, nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]
- PubChem. 2-Chloro-3-(chloromethyl)oxirane. PubChem. [Link]
- ResearchGate. Base-catalysed oxirane ring-opening reaction.
- R Discovery. Ring-opening of oxirane by nucleophilic attack. Transition states and paired interacting orbitals. R Discovery. [Link]
- Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
- Ashenhurst, J. Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
- American Elements. This compound. American Elements. [Link]
- Leonori, D., & Aggarwal, V. K. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed. [Link]
- Fallah-Mehrjardi, M., et al. Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis.
- Baciocchi, E., et al. (1993). Electron transfer in the reactions of organic trichloromethyl derivatives with iron(II) chloride. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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An In-Depth Technical Guide to the Stereochemistry of 2-(Trichloromethyl)oxirane and Its Derivatives
This guide provides a comprehensive exploration of the stereochemical nuances of 2-(trichloromethyl)oxirane (TCMO), a pivotal building block in modern organic synthesis. We will delve into the profound influence of the sterically demanding and powerfully electron-withdrawing trichloromethyl group on the reactivity and stereoselectivity of the oxirane ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this versatile synthetic intermediate.
Introduction: The Significance of the Trichloromethyl Group
This compound, also known as 3,3,3-trichloropropylene oxide, is more than a simple epoxide.[1] The presence of the CCl₃ group at the C2 position introduces unique electronic and steric properties that dictate its chemical behavior. This group acts as a potent electron sink, polarizing the C2-C3 bond and influencing the regioselectivity of nucleophilic attack. Furthermore, its sheer bulk governs the stereochemical outcome of reactions, making TCMO and its derivatives invaluable for the construction of complex, stereodefined molecules. Understanding and controlling the stereochemistry of these compounds is paramount for their application in the synthesis of chiral pharmaceuticals and agrochemicals.[2]
Part 1: The Fundamental Stereoisomers of this compound
The C2 carbon of the oxirane ring is a stereocenter, meaning TCMO exists as a pair of enantiomers: (R)-2-(trichloromethyl)oxirane and (S)-2-(trichloromethyl)oxirane. These non-superimposable mirror images possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The ability to selectively synthesize or separate these enantiomers is the cornerstone of their use in asymmetric synthesis.
Sources
Methodological & Application
The Dual-Faced Monomer: A Guide to 2-(Trichloromethyl)oxirane (Epichlorohydrin) in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, few monomers offer the versatility and functional potential of 2-(trichloromethyl)oxirane, more commonly known as epichlorohydrin (ECH). This reactive epoxide, bearing a chloromethyl side group, serves as a powerful building block for a diverse array of polymers with tunable properties. Its ability to undergo ring-opening polymerization through various mechanisms—anionic, cationic, and coordination—opens avenues for the synthesis of materials ranging from specialty elastomers to advanced biomaterials for drug delivery.
This technical guide provides an in-depth exploration of epichlorohydrin's role in polymer synthesis, offering not just protocols but also the underlying scientific principles that govern its reactivity. As senior application scientists, our goal is to equip you with the knowledge to not only replicate these methods but to innovate upon them.
A Word of Caution: Navigating the Hazards of Epichlorohydrin
Before delving into the synthetic protocols, it is imperative to address the significant health and safety considerations associated with epichlorohydrin. ECH is a toxic, flammable, and reactive substance, classified as a probable human carcinogen.[1][2] Inhalation, ingestion, or skin contact can lead to severe irritation and long-term health effects.[1] Violent and uncontrollable polymerization can occur when ECH is exposed to heat, strong acids, strong bases, or certain metals.[3]
Always handle epichlorohydrin in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a flame-resistant lab coat. [1][2] All waste containing epichlorohydrin must be collected in designated, sealed, and clearly labeled hazardous waste containers for disposal by a licensed hazardous waste company.[2]
The Polymerization Toolkit: Mastering the Ring-Opening of Epichlorohydrin
The strained three-membered ring of epichlorohydrin is the key to its polymerizability. The ring can be opened through different nucleophilic or electrophilic attacks, leading to the formation of poly(epichlorohydrin) (PECH), a versatile polyether with a pendant chloromethyl group on each repeating unit. This chloromethyl group is a synthetic handle that allows for a wide range of post-polymerization modifications.
Anionic Ring-Opening Polymerization: A Path to Controlled Architectures
Anionic polymerization of epichlorohydrin can produce polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of a "living" polymerization. However, the reactivity of the chloromethyl group presents a challenge, as it can be susceptible to side reactions with the propagating anionic chain end.[4] Careful control of reaction conditions is therefore crucial.
Mechanism of Anionic Polymerization:
Figure 1: Anionic Ring-Opening Polymerization of Epichlorohydrin.
Experimental Protocol: Anionic Polymerization of Epichlorohydrin
This protocol describes a general procedure for the anionic polymerization of epichlorohydrin.
Materials:
-
Epichlorohydrin (ECH), freshly distilled under reduced pressure.
-
Initiator: Potassium hydroxide (KOH) or other suitable alkoxide.
-
Solvent: Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.
-
Terminating agent: Degassed methanol or water.
-
Inert gas: Argon or Nitrogen.
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser).
-
Magnetic stirrer and heating mantle.
-
Syringes for transfer of reagents.
Procedure:
-
Initiator Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a known amount of initiator (e.g., KOH) in the anhydrous solvent.
-
Monomer Addition: Cool the initiator solution to the desired reaction temperature (e.g., 0 °C). Slowly add the freshly distilled epichlorohydrin to the initiator solution via a dropping funnel or syringe pump over a period of 1-2 hours with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: Terminate the polymerization by adding a degassed terminating agent (e.g., methanol) to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water. Filter the polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Freshly Distilled Monomer: ECH can undergo spontaneous polymerization or hydrolysis, so distillation immediately before use ensures high purity and reactivity.
-
Inert Atmosphere: Anionic polymerizations are highly sensitive to moisture and oxygen, which can terminate the growing polymer chains.
-
Slow Monomer Addition: This helps to control the exothermicity of the reaction and maintain a low concentration of monomer, which can suppress side reactions involving the chloromethyl group.[5]
-
Low Temperature: Lowering the reaction temperature can further minimize side reactions and promote a more controlled polymerization.
Cationic Ring-Opening Polymerization: A Route to Functional Polyols
Cationic ring-opening polymerization (CROP) of epichlorohydrin is another powerful method, often leading to the formation of poly(epichlorohydrin) diols or polyols when a multifunctional initiator is used.[6] These hydroxyl-terminated polymers are valuable precursors for polyurethanes and other network polymers.
Mechanism of Cationic Polymerization (Activated Monomer Mechanism):
Figure 2: Cationic Ring-Opening Polymerization via an Activated Monomer Mechanism.
Experimental Protocol: Cationic Polymerization of Epichlorohydrin to Yield PECH Diol
This protocol outlines the synthesis of hydroxyl-terminated poly(epichlorohydrin) using a diol initiator.[7]
Materials:
-
Epichlorohydrin (ECH), freshly distilled.
-
Initiator: A diol such as 1,4-butanediol or ethylene glycol.
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂).
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.[8]
-
Quenching solution: Water or a dilute aqueous solution of sodium bicarbonate.
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.
-
Ice-salt bath for temperature control.
-
Dropping funnel.
Procedure:
-
Reactor Setup: In a four-neck round-bottom flask under a nitrogen atmosphere, add the initiator (diol) and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice-salt bath. Slowly add the boron trifluoride etherate catalyst dropwise with vigorous stirring over 5-10 minutes.[7]
-
Monomer Addition: Add the freshly distilled epichlorohydrin dropwise to the initiator/catalyst mixture over a period of 20-30 minutes, maintaining the temperature at 0 °C.[7]
-
Polymerization: After the monomer addition is complete, allow the reaction to proceed for an extended period (e.g., 48 hours) at the set temperature.[7]
-
Quenching and Purification: Quench the reaction by adding water or a dilute sodium bicarbonate solution. Dissolve the resulting polymer in a suitable solvent like dichloromethane and wash the organic layer several times with water to remove the catalyst and any unreacted initiator.
-
Drying and Isolation: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the poly(epichlorohydrin) diol.
Causality Behind Experimental Choices:
-
Diol Initiator: The diol acts as the starting point for two polymer chains, resulting in a telechelic polymer with hydroxyl groups at both ends.
-
Lewis Acid Catalyst: BF₃·OEt₂ is a common and effective catalyst for cationic ring-opening polymerization.[8]
-
Controlled Monomer Addition at Low Temperature: This promotes an "activated monomer" mechanism, where the catalyst activates the monomer, which is then attacked by the hydroxyl groups of the initiator or the growing polymer chain. This leads to better control over the molecular weight and a lower polydispersity index.[5]
Coordination Polymerization: Crafting Stereoregular Polymers
Coordination polymerization, often employing Ziegler-Natta type catalysts, offers the potential to control the stereochemistry of the resulting poly(epichlorohydrin).[7][9] This can lead to the formation of isotactic or syndiotactic polymers with distinct physical properties compared to their atactic counterparts.
Mechanism of Coordination Polymerization (Simplified):
Figure 3: Simplified Mechanism of Coordination Polymerization of Epichlorohydrin.
Experimental Protocol: Coordination Polymerization of Epichlorohydrin
This protocol provides a general outline for the coordination polymerization of epichlorohydrin.
Materials:
-
Epichlorohydrin (ECH), purified and dried.
-
Catalyst system: A Ziegler-Natta catalyst, for example, prepared from titanium tetrachloride (TiCl₄) and triethylaluminum (Al(C₂H₅)₃).[7]
-
Solvent: Anhydrous and deoxygenated hydrocarbon solvent (e.g., heptane or toluene).
Equipment:
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
-
Jacketed glass reactor with mechanical stirring.
-
Syringes and cannulas for reagent transfer.
Procedure:
-
Catalyst Preparation: Prepare the Ziegler-Natta catalyst in the reactor under an inert atmosphere by reacting the components (e.g., TiCl₄ and Al(C₂H₅)₃) in the chosen solvent at a specific temperature and for a defined period, as described in relevant literature.[7]
-
Polymerization: Introduce the purified epichlorohydrin into the reactor containing the activated catalyst slurry.
-
Reaction Control: Maintain the reaction at a constant temperature and pressure for the desired polymerization time.
-
Termination and Deactivation: Terminate the polymerization by adding a deactivating agent, such as an alcohol (e.g., isopropanol), which also helps to precipitate the polymer.
-
Purification: Filter the polymer and wash it extensively with a mixture of alcohol and a small amount of acid to remove catalyst residues, followed by washing with pure alcohol and then water.
-
Drying: Dry the polymer under vacuum.
Causality Behind Experimental Choices:
-
Ziegler-Natta Catalyst: These multi-component catalyst systems are known for their ability to produce stereoregular polymers from various monomers.[9]
-
Strictly Anhydrous and Anaerobic Conditions: Ziegler-Natta catalysts are extremely sensitive to deactivation by water, oxygen, and other polar compounds.
Characterization of Poly(epichlorohydrin)
A thorough characterization of the synthesized PECH is crucial to understand its properties and suitability for specific applications.
| Technique | Information Obtained | Typical Observations for PECH |
| ¹H NMR | Chemical structure, confirmation of repeating units, end-group analysis. | Signals around 3.6-4.0 ppm corresponding to the protons of the polyether backbone and the chloromethyl group.[10] |
| ¹³C NMR | Detailed structural information, tacticity (isotactic, syndiotactic, atactic). | Resonances for the methine, methylene, and chloromethyl carbons of the repeating unit.[11][12] |
| FTIR | Presence of functional groups. | Characteristic peaks for C-O-C stretching (ether linkage) around 1100 cm⁻¹, and C-Cl stretching around 740 cm⁻¹.[3][13] The absence of the epoxide peak (around 915 and 840 cm⁻¹) confirms polymerization.[13] |
| GPC/SEC | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the average chain length and the breadth of the molecular weight distribution.[14] |
| DSC | Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) for crystalline polymers. | Atactic PECH is amorphous with a Tg around -20 °C. Isotactic PECH can be semi-crystalline. |
Applications in Drug Development: The Promise of Functional Polyethers
The true potential of poly(epichlorohydrin) in the biomedical field lies in the reactivity of its pendant chloromethyl groups. These groups can be readily converted to a variety of other functionalities, allowing for the attachment of drugs, targeting ligands, or hydrophilic polymer chains to create sophisticated drug delivery systems.
Crafting Amphiphilic Block Copolymers for Drug-Loaded Micelles
One of the most promising applications is the synthesis of amphiphilic block copolymers, such as poly(epichlorohydrin)-b-poly(ethylene glycol) (PECH-b-PEG). In aqueous solutions, these copolymers self-assemble into core-shell micelles, where the hydrophobic PECH block forms the core, capable of encapsulating hydrophobic drugs, and the hydrophilic PEG block forms the corona, providing steric stabilization and biocompatibility.[15][16]
Workflow for the Preparation of Drug-Loaded Micelles:
Figure 4: Workflow for the preparation of drug-loaded micelles from PECH-b-PEG.
Post-Polymerization Modification: A Gateway to Advanced Functionality
The chloromethyl groups of PECH can be transformed into a wide range of functional groups, including:
-
Azides (-N₃): For "click" chemistry reactions to attach various molecules.
-
Amines (-NH₂): For conjugation with drugs or targeting moieties.
-
Quaternary Ammonium Salts: To impart antimicrobial properties.[17]
-
Thiols (-SH): For disulfide crosslinking or conjugation.
These modifications enable the design of drug delivery systems with features such as controlled release and active targeting to specific cells or tissues.
Conclusion
This compound, or epichlorohydrin, is a monomer of significant industrial and academic interest. Its versatile polymerization behavior, coupled with the reactivity of the resulting polymer, provides a rich platform for the development of advanced materials. For researchers in drug development, poly(epichlorohydrin) and its derivatives offer a tantalizing toolbox for creating innovative and effective therapeutic delivery systems. By understanding the fundamental principles of its synthesis and handling it with the necessary precautions, the scientific community can continue to unlock the full potential of this remarkable monomer.
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Application Notes and Protocols for the Ring-Opening Polymerization of 2-(Chloromethyl)oxirane (Epichlorohydrin)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth technical overview and detailed protocols for the ring-opening polymerization (ROP) of 2-(chloromethyl)oxirane, more commonly known as epichlorohydrin (ECH). This versatile monomer serves as a critical building block for a wide range of functional polymers with significant applications in biomedicine, materials science, and energetic materials. This document emphasizes the causality behind experimental choices, offering field-proven insights into cationic, anionic, and coordination polymerization methodologies. Each protocol is designed as a self-validating system, ensuring reproducibility and reliability for researchers and professionals in drug development and polymer chemistry.
Introduction: The Significance of Epichlorohydrin and its Polymers
Epichlorohydrin (ECH) is a highly reactive organochlorine compound featuring a strained oxirane ring, making it an ideal candidate for ring-opening polymerization. The resultant polymer, poly(epichlorohydrin) (PECH), and its derivatives are of considerable interest due to their versatile chemical functionalities. The pendant chloromethyl group on each repeating unit serves as a reactive handle for a wide array of post-polymerization modifications, allowing for the synthesis of polymers with tailored properties.
In the realm of drug development, PECH-based structures are utilized as drug carriers, often in combination with molecules like cyclodextrins to enhance drug solubility and bioavailability.[1][2] Furthermore, modification of the chloromethyl group can lead to the creation of biocompatible and biodegradable materials for controlled drug release systems.[3] The ability to precisely control the molecular weight and architecture of PECH is paramount for these applications, directly impacting the polymer's performance and safety profile.
This guide will explore the primary mechanisms for ECH polymerization, providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory synthesis.
Cationic Ring-Opening Polymerization (CROP) of Epichlorohydrin
Cationic ring-opening polymerization of ECH is a powerful technique for synthesizing poly(epichlorohydrin) diols and other functional PECH derivatives.[4] This method often employs Lewis acids as catalysts and can proceed through different mechanisms, with the "activated monomer mechanism" (AMM) being particularly advantageous for achieving controlled polymerization.[4][5]
The Rationale Behind Cationic ROP
In CROP, an electrophilic species initiates the polymerization by attacking the oxygen atom of the oxirane ring. This creates a positively charged, unstable intermediate that readily reacts with another monomer molecule. The choice of initiator and catalyst is crucial for controlling the polymerization and minimizing side reactions. For instance, using a co-initiator like BF₃•OEt₂ allows for the synthesis of PECH with controlled molar masses and low dispersity.[4] The activated monomer mechanism, where the monomer is activated by the catalyst before reacting with the growing polymer chain, is favored to prevent uncontrolled chain growth and side reactions.[5]
Experimental Protocol: Controlled CROP of ECH using BF₃•OEt₂
This protocol describes the synthesis of poly(epichlorohydrin) diols with controlled molecular weight and narrow dispersity, adapted from methodologies described in the literature.[4]
Materials:
-
Epichlorohydrin (ECH), freshly distilled
-
Boron trifluoride diethyl etherate (BF₃•OEt₂)
-
Diethylene glycol (DEG)
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum under an inert atmosphere.
-
Initiator and Catalyst Addition: In the flask, dissolve diethylene glycol (1 equivalent) in anhydrous toluene. Cool the solution to 0°C using an ice bath.
-
Catalyst Introduction: Slowly add BF₃•OEt₂ (2 equivalents relative to DEG) to the stirred solution. Allow the mixture to stir at 0°C for 15 minutes.
-
Monomer Addition: Add the freshly distilled epichlorohydrin (desired equivalents for target molecular weight) to the reaction mixture dropwise over a period of 1-2 hours to maintain a low monomer concentration, favoring the activated monomer mechanism.
-
Polymerization: After the complete addition of ECH, allow the reaction to proceed at room temperature for 24 hours.
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration and redissolve it in a minimal amount of dichloromethane.
-
Final Precipitation: Re-precipitate the polymer in cold methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified poly(epichlorohydrin) under vacuum at 40°C until a constant weight is achieved.
Self-Validation:
-
Characterization: The resulting polymer should be characterized by ¹H NMR to confirm the chemical structure and by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).
-
Expected Outcome: This method should yield PECH diols with a dispersity of less than 1.25, indicating a well-controlled polymerization.[4]
Visualization of Cationic ROP Workflow
Caption: Workflow for the cationic ring-opening polymerization of epichlorohydrin.
Anionic Ring-Opening Polymerization (AROP) of Epichlorohydrin
Anionic ring-opening polymerization offers another robust route to well-defined poly(epichlorohydrin). This method is particularly effective for achieving living/controlled polymerization, enabling the synthesis of polymers with high molecular weights and narrow molecular weight distributions.[6]
The Rationale Behind Anionic ROP
AROP is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide. This alkoxide then acts as the propagating species. A key challenge in the anionic polymerization of ECH is the potential for side reactions involving the chloromethyl group. However, carefully designed initiating systems can mitigate these issues. For example, a combination of a tetraalkylammonium salt and a Lewis acid like triisobutylaluminum can form a less nucleophilic "ate" complex, which, in conjunction with the Lewis acid activating the monomer, allows for a controlled polymerization.[6]
Experimental Protocol: Controlled AROP of ECH
This protocol is based on the use of a tetraoctylammonium bromide/triisobutylaluminum initiating system for the controlled polymerization of ECH.[6]
Materials:
-
Epichlorohydrin (ECH), freshly distilled
-
Tetraoctylammonium bromide (NOct₄Br)
-
Triisobutylaluminum (i-Bu₃Al), 1.0 M solution in hexanes
-
Toluene, anhydrous
-
Methanol
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Reactor Setup: In an inert atmosphere glovebox, assemble a flame-dried reaction vessel with a magnetic stir bar.
-
Initiating System Preparation: In the reaction vessel, dissolve tetraoctylammonium bromide (1 equivalent) in anhydrous toluene.
-
Activator Addition: Slowly add the triisobutylaluminum solution (1.1 equivalents) to the NOct₄Br solution while stirring. Allow the mixture to stir for 30 minutes to form the active initiating complex.
-
Monomer Addition: Add the desired amount of freshly distilled epichlorohydrin to the initiating system.
-
Polymerization: Allow the polymerization to proceed at room temperature for the desired reaction time (e.g., 24-48 hours), depending on the target molecular weight.
-
Termination: Terminate the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer in a large volume of methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Self-Validation:
-
Characterization: Analyze the resulting PECH using ¹H NMR for structural confirmation and GPC to determine Mn and Đ.
-
Expected Outcome: This method should produce well-defined PECH with a dispersity of less than 1.23 and controlled molar masses up to 80,000 g/mol .[6]
Visualization of Anionic ROP Mechanism
Caption: Simplified mechanism of anionic ring-opening polymerization of ECH.
Coordination Polymerization of Epichlorohydrin
Coordination polymerization, famously associated with Ziegler-Natta catalysts, involves the insertion of a monomer into a metal-carbon bond of the catalyst center.[7][8][9] This method is renowned for its ability to produce stereoregular polymers. While extensively used for olefins, its application to epoxides like ECH is also possible, though less commonly detailed in readily available literature compared to cationic and anionic methods.
Principles of Coordination ROP
In the context of ECH, a coordination catalyst would typically involve a transition metal complex. The polymerization proceeds through the coordination of the epoxide's oxygen atom to the metal center, followed by the insertion of the monomer into the metal-polymer bond. This mechanism can offer a high degree of control over the polymer's tacticity.
General Considerations for Coordination Polymerization of ECH
While a specific, detailed protocol for the coordination polymerization of ECH is not as established as for other methods, the following general principles would apply:
-
Catalyst Systems: Catalyst systems would likely be based on transition metal complexes, potentially in combination with an aluminum alkyl co-catalyst, similar to Ziegler-Natta systems.[10]
-
Reaction Conditions: The polymerization would be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Solvent: An inert hydrocarbon solvent is typically used.
-
Stereocontrol: The choice of catalyst and ligands would be critical for controlling the stereochemistry of the resulting polymer.
Further research and development in this area could lead to novel PECH architectures with unique properties.
Applications in Drug Development and Beyond
The versatility of poly(epichlorohydrin) makes it a valuable material for a range of applications:
| Application Area | Description | Key Polymer Characteristics | References |
| Drug Delivery | PECH can be crosslinked with molecules like β-cyclodextrin to form polymers that enhance the solubility and bioavailability of drugs.[1][2] | Biocompatibility, controlled degradation, functional groups for drug conjugation. | [1][2][3] |
| Energetic Materials | The chloromethyl groups of PECH can be substituted with azide groups to produce glycidyl azide polymer (GAP), an important energetic binder for solid propellants.[4] | High energy density, good mechanical properties. | [4] |
| Functional Polymers | The pendant chloromethyl groups can be quaternized to create poly(ionic liquid)s or modified with other functional groups for various material applications.[6][11] | Tunable properties, reactivity. | [6][11] |
| Coatings and Adhesives | PECH is a precursor to epoxy resins, which are widely used as high-performance coatings and adhesives.[12] | Strong adhesion, chemical resistance. | [12] |
Conclusion
The ring-opening polymerization of epichlorohydrin is a versatile and powerful tool for the synthesis of a wide array of functional polymers. By carefully selecting the polymerization method—cationic, anionic, or coordination—researchers can control the molecular weight, dispersity, and tacticity of the resulting poly(epichlorohydrin). The protocols and principles outlined in this guide provide a solid foundation for scientists and professionals to explore the potential of this remarkable monomer in drug development, materials science, and other advanced applications. The ability to tailor the properties of PECH through controlled polymerization and post-polymerization modification ensures its continued importance in the development of new and innovative materials.
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- Synthesis, characterization and application of Epichlorohydrin-β-cyclodextrin polymer | Request PDF.
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- Living/Controlled Anionic Polymerization and Copolymerization of Epichlorohydrin with Tetraoctylammonium Bromide−Triisobutylaluminum Initiating Systems | Request PDF.
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Application Notes and Protocols for 2-(Trichloromethyl)oxirane: A Versatile Precursor for Natural Product Synthesis
Introduction: Unveiling the Potential of a Bifunctional Synthon
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. 2-(Trichloromethyl)oxirane, also known as 3,3,3-trichloro-1,2-epoxypropane, emerges as a highly valuable, albeit specialized, building block for the construction of complex molecular architectures.[1] Its utility stems from the unique combination of two powerful reactive centers within a compact three-carbon frame:
-
A Strained Oxirane Ring: Epoxides are renowned for their susceptibility to nucleophilic ring-opening, driven by the release of significant ring strain (~13 kcal/mol).[2] This allows for the stereospecific introduction of a wide array of nucleophiles.
-
An Electron-Withdrawing Trichloromethyl Group: The CCl₃ group profoundly influences the epoxide's reactivity. Its strong inductive effect enhances the electrophilicity of the ring carbons, making the oxirane highly reactive. Furthermore, the CCl₃ group itself serves as a latent functional group, capable of being transformed into moieties such as carboxylic acids or orthoesters, adding a layer of synthetic versatility.[3]
This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, complete with detailed protocols for its use in generating key intermediates for the synthesis of alkaloids and terpenes.
Section 1: Synthesis and Handling of this compound
The preparation of this compound is a multi-step process that requires careful execution. A validated route proceeds from the telomerization of ethylene and bromotrichloromethane.[4]
Synthetic Pathway Overview
The synthesis involves four key transformations: (i) radical addition to form 3-bromo-1,1,1-trichloropropane, (ii) dehydrobromination to yield 3,3,3-trichloro-1-propene, (iii) isomerization to 1,1,3-trichloro-1-propene, and (iv) a two-step epoxidation via a chlorohydrin intermediate.[4]
Caption: Synthetic workflow for this compound.[4]
Protocol: Synthesis via Chlorohydrin Route
This protocol is adapted from established procedures for the synthesis of 3,3,3-trichloro-1,2-epoxypropane.[4]
Step 1: Isomerization of 3,3,3-Trichloro-1-propene
-
Charge a flask equipped with a reflux condenser and magnetic stirrer with 3,3,3-trichloro-1-propene.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or heat the neat material to induce isomerization to 1,1,3-trichloro-1-propene.
-
Monitor the reaction by GC or ¹H NMR until equilibrium is reached.
-
Purify the 1,1,3-trichloro-1-propene by fractional distillation.
Step 2: Formation of the Chlorohydrin
-
In a flask protected from light, dissolve the purified 1,1,3-trichloro-1-propene (1.0 eq) in a suitable solvent system such as aqueous acetone.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add tert-butyl hypochlorite (t-BuOCl, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until the starting alkene is consumed (monitor by TLC or GC).
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Base-Mediated Ring Closure to this compound
-
Dissolve the crude chlorohydrin from the previous step in a solvent such as diethyl ether or methanol.
-
Cool the solution to 0-5 °C.
-
Add a solution of a strong base, such as sodium hydroxide (1.2 eq) in water, dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product into diethyl ether, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully remove the solvent under reduced pressure. The crude this compound should be purified by vacuum distillation.
Safety Note: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is combustible and may polymerize upon heating or in the presence of catalysts.[1]
Section 2: Principles of Reactivity
The synthetic power of this compound lies in its predictable and highly regioselective ring-opening reactions.
Mechanism and Regioselectivity
Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism .[2][5][6] The key factors governing the outcome are:
-
Steric Hindrance: The trichloromethyl group at the C2 position is significantly more sterically encumbered than the two protons at the C3 position.
-
Electronic Effects: While the CCl₃ group is electron-withdrawing, making both C2 and C3 highly electrophilic, the steric factor is dominant in an Sₙ2 pathway.
Consequently, nucleophilic attack occurs almost exclusively at the less substituted C3 carbon .[2][6][7] This provides a reliable method for installing a functional group at the C3 position while generating a secondary alcohol at C2. The reaction proceeds with inversion of configuration at the site of attack, although in this specific case, C3 is not a stereocenter.
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Application Notes and Protocols: The Reaction of 2-(Trichloromethyl)oxirane with Amine and Thiol Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the ring-opening reactions of 2-(trichloromethyl)oxirane with amine and thiol nucleophiles. As a highly functionalized electrophile, this compound serves as a valuable building block in synthetic and medicinal chemistry for the introduction of a unique 1,1,1-trichloro-2-hydroxypropyl moiety. This guide elucidates the underlying reaction mechanisms, explores the critical aspect of regioselectivity, and provides robust, step-by-step protocols for conducting these transformations. Furthermore, it offers insights into reaction optimization, product characterization, and essential safety precautions. The content herein is designed to empower researchers to leverage the synthetic potential of this compound for the development of novel molecular entities.
Introduction: The Synthetic Utility of this compound
Epoxides are indispensable three-membered heterocyclic ethers that serve as versatile intermediates in organic synthesis.[1] Their inherent ring strain makes them susceptible to nucleophilic attack, leading to a variety of functionalized products.[2] The reaction of epoxides with amines to form β-amino alcohols and with thiols to yield β-hydroxy thioethers are fundamental transformations in the synthesis of biologically active compounds and chiral auxiliaries.[3][4]
This compound is a particularly interesting epoxide derivative. The strongly electron-withdrawing trichloromethyl group is anticipated to significantly influence the reactivity of the oxirane ring, potentially enhancing its susceptibility to nucleophilic attack and directing the regioselectivity of the ring-opening. This unique substitution pattern makes it a valuable synthon for introducing the trichloromethyl group, a motif known to modulate the lipophilicity and metabolic stability of drug candidates.
This guide will delve into the practical aspects of reacting this compound with two key classes of nucleophiles: amines and thiols.
Reaction Mechanisms and Regioselectivity
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst.[1]
Reaction with Amines (Aminolysis)
The reaction of an epoxide with an amine, known as aminolysis, typically proceeds via an SN2 mechanism.[5] The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.[3]
The regioselectivity of the attack on an unsymmetrical epoxide like this compound is governed by both steric and electronic factors.
-
Under neutral or basic conditions: The reaction generally follows a classic SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom.[6] For this compound, this would be the terminal methylene carbon (C3).
-
Under acidic conditions: The epoxide oxygen is first protonated, making the epoxide a better electrophile.[2] The subsequent nucleophilic attack has more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize a partial positive charge.[6] However, the strong electron-withdrawing effect of the CCl₃ group will destabilize any developing positive charge on the adjacent carbon (C2), likely still favoring attack at the less substituted C3 position.
Reaction with Thiols (Thiolysis)
The reaction of an epoxide with a thiol, or thiolysis, is a highly efficient "click" reaction that produces β-hydroxy thioethers.[7] This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[8]
Similar to aminolysis, the regioselectivity of the thiol-epoxy reaction is influenced by the reaction conditions.
-
Under basic conditions: The thiolate anion, a strong nucleophile, will attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion.[9]
-
Under acidic or Lewis acidic conditions: The reaction can be accelerated, but the regioselectivity may be altered.[4] However, for this compound, attack at the less substituted carbon is still the most probable outcome due to the electronic destabilization at the C2 position.
Experimental Protocols
3.1. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[13]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] In case of contact, flush immediately with copious amounts of water.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
3.2. General Protocol for the Reaction of this compound with Amines
This protocol describes a general procedure for the aminolysis of this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific amines.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Work-up and purification reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 mmol).
-
If using a solvent, add the chosen solvent (5-10 mL).
-
Add this compound (1.0-1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water or a dilute aqueous base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
3.3. General Protocol for the Reaction of this compound with Thiols
This protocol outlines a base-catalyzed procedure for the thiolysis of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., triethylamine, sodium hydroxide)
-
Solvent (e.g., methanol, ethanol, or water[4])
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Work-up and purification reagents
Procedure:
-
To a solution of the thiol (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask, add the base (1.0-1.2 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy thioether.
Data Presentation and Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the newly formed β-amino alcohol or β-hydroxy thioether. Disappearance of the characteristic epoxide proton signals. |
| ¹³C NMR | Appearance of new carbon signals for the product and disappearance of the epoxide carbon signals. |
| FT-IR | Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and N-H stretching bands (for primary and secondary amines, around 3300-3500 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected product. |
Conclusion
The ring-opening reactions of this compound with amines and thiols provide a direct and efficient route to novel β-amino alcohols and β-hydroxy thioethers containing a trichloromethyl group. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery. Careful attention to reaction conditions and safety precautions is paramount for the successful and safe implementation of these transformations. The unique electronic properties of the trichloromethyl substituent offer exciting opportunities for the design and synthesis of new chemical entities with potentially enhanced biological activities.
References
- Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 8(3), 1337-1345.
- De Haan, D. O., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11498-11506.
- Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State University.
- Tajbakhsh, M., et al. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 1-6.
- Reddy, L. R., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(76), 11132-11135.
- Corcuera, M. A., et al. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry, 8(36), 5549-5558.
- Deka, M. J., & Sarma, D. (2012). Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. ACS Catalysis, 2(11), 2463-2472.
- Kleij, A. W. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 22(10), 1633.
- Gounder, R., & Toste, F. D. (2016). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 344, 236-248.
- Ghosh, S., & Konkolewicz, D. (2021). Photopolymerization Using Thiol–Epoxy ‘Click’ Reaction: Anionic Curing through Photolatent Superbases. ACS Polymers Au, 1(1), 6-15.
- LookChem. 2-(chloromethyl)oxirane Safety Data Sheets(SDS).
- Singh, P., & Kumar, A. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23.
- Kamal, A., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(11), 46-55.
- Singh, P., & Kumar, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Green Chemistry, 4(2), 99-116.
- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
- Musto, P., et al. (2007). Crosslinking reaction between the epoxide ring and the primary amine. Polymer, 48(17), 4947-4958.
- Ghosh, S., et al. (2023). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 59(74), 11028-11044.
- JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides. Journal of Visualized Experiments.
- Serra, A., et al. (2018). The Use of Click-Type Reactions in the Preparation of Thermosets. Polymers, 10(4), 438.
- Azizi, N., et al. (2011). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Comptes Rendus Chimie, 14(11), 1017-1021.
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- Ghosh, S., et al. (2023). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications.
- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
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- Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004.
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Application Notes and Protocols for the Preparation of Epoxy Resins Using 2-(Trichloromethyl)oxirane
Introduction: Leveraging the Trichloromethyl Group for Advanced Epoxy Resin Formulations
The synthesis of high-performance epoxy resins is a cornerstone of materials science, with applications spanning aerospace, electronics, and advanced composites. While epichlorohydrin has traditionally been the workhorse for producing diglycidyl ethers of bisphenols, the substitution of a trichloromethyl group onto the oxirane ring presents a unique opportunity to imbue the resulting epoxy resins with novel properties. The electron-withdrawing nature of the trichloromethyl group is anticipated to influence the reactivity of the oxirane ring and, most notably, to confer inherent flame-retardant characteristics to the polymer backbone.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of 2-(trichloromethyl)oxirane (also known by its synonyms, 3,3,3-Trichloropropylene oxide and 1,1,1-Trichloro-2,3-epoxypropane) in the preparation of advanced epoxy resins. We will delve into the underlying reaction mechanisms, provide step-by-step synthesis protocols, and outline methods for the thorough characterization of the resulting polymers.
PART 1: Scientific Principles and Mechanistic Insights
The fundamental reaction for the synthesis of epoxy resins from this compound and a dihydric phenol, such as Bisphenol A, is a nucleophilic ring-opening polymerization. This process is typically base-catalyzed.
Reaction Mechanism: A Stepwise Exploration
The reaction proceeds in two primary stages:
-
Nucleophilic Attack and Ring-Opening: The reaction is initiated by the deprotonation of the phenolic hydroxyl groups of Bisphenol A by a base, typically sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of the oxirane ring of this compound. The strong electron-withdrawing effect of the adjacent trichloromethyl group significantly enhances the electrophilicity of the ring carbons, potentially accelerating this step compared to reactions with unsubstituted epichlorohydrin. This attack results in the opening of the strained three-membered ring to form a chlorohydrin intermediate.
-
Dehydrohalogenation and Epoxide Formation: In the presence of the base, the newly formed chlorohydrin undergoes an intramolecular nucleophilic substitution (dehydrohalogenation). The alkoxide ion, formed by the deprotonation of the secondary hydroxyl group, displaces the chloride ion on the adjacent carbon, reforming an epoxide ring and producing a glycidyl ether. This process is often referred to as the "ring-closing" step.
The repetition of these two steps at both ends of the Bisphenol A molecule and subsequent chain extension leads to the formation of a linear epoxy resin. The average molecular weight of the resulting polymer is controlled by the stoichiometry of the reactants.
PART 2: Experimental Protocols
Safety Precautions
Extreme Caution is Advised. this compound is a reactive and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[1] Avoid inhalation of vapors and skin contact.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Protocol 1: Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA) using this compound
This protocol details the synthesis of a low molecular weight epoxy resin from Bisphenol A and an excess of this compound.
Materials and Equipment:
-
Bisphenol A
-
This compound
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Toluene (or other suitable inert solvent)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Figure 1: Workflow for the synthesis of epoxy resin.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge Bisphenol A (1 molar equivalent) and a molar excess of this compound (e.g., 10 molar equivalents).
-
Solvent Addition and Heating: Add toluene to the flask to facilitate stirring and heat transfer. Begin stirring the mixture and heat it to reflux (approximately 110°C) using a heating mantle.
-
Base Addition: Once the reaction mixture is at a stable reflux, slowly add a 50% aqueous solution of sodium hydroxide (approximately 2.2 molar equivalents) dropwise via the dropping funnel over a period of 2-3 hours. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition of NaOH is complete, continue to maintain the reaction at reflux with vigorous stirring for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up - Extraction: Allow the reaction mixture to cool to room temperature. Add additional toluene and deionized water to the flask and transfer the contents to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. The organic layer contains the epoxy resin, while the aqueous layer contains the sodium chloride byproduct and excess sodium hydroxide.
-
Washing: Discard the aqueous layer and wash the organic layer several times with deionized water until the aqueous washings are neutral to pH paper. This step is critical to remove any remaining ionic impurities.
-
Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Product Isolation: Remove the toluene and any unreacted this compound from the filtrate using a rotary evaporator under reduced pressure. The final product will be a viscous liquid or a solid, depending on the molecular weight.
PART 3: Characterization of the Synthesized Epoxy Resin
Thorough characterization of the synthesized epoxy resin is essential to confirm its chemical structure, determine its properties, and ensure its suitability for the intended application.
Table 1: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Information |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds | Confirmation of the disappearance of phenolic -OH bands and the appearance of characteristic epoxide ring vibrations (around 915 cm⁻¹ and 830 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical environment of protons and carbon atoms | Detailed structural elucidation, including confirmation of the glycidyl ether linkage and the presence of the trichloromethyl group. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution | Determination of the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI) of the resin. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and curing behavior | Determination of the Tg of the uncured resin and analysis of the curing exotherm when mixed with a curing agent. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Evaluation of the onset of thermal degradation and the char yield at elevated temperatures, providing insights into the flame-retardant properties. |
| Epoxide Equivalent Weight (EEW) Titration | Mass of resin containing one mole of epoxide groups | A crucial parameter for determining the correct stoichiometric ratio of resin to curing agent. |
Protocol 2: Determination of Epoxide Equivalent Weight (EEW)
The EEW is a critical parameter for formulating curable epoxy systems. It is defined as the weight of resin in grams that contains one chemical equivalent of epoxide.
Procedure:
-
Accurately weigh a sample of the synthesized epoxy resin into a flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of chlorobenzene and acetic acid.
-
Add a known excess of a standardized solution of hydrogen bromide (HBr) in acetic acid. The HBr will react with the epoxide groups.
-
Titrate the excess HBr with a standardized solution of sodium acetate in acetic acid, using a potentiometric or colorimetric endpoint indicator.
-
Calculate the EEW based on the amount of HBr consumed by the epoxy resin.
PART 4: Curing of the Epoxy Resin and Properties of the Cured Thermoset
The synthesized epoxy resin is a prepolymer that must be cross-linked or "cured" with a suitable curing agent to form a rigid, three-dimensional thermoset network.
Selection of Curing Agents
A variety of curing agents can be used, with the choice depending on the desired properties of the final material (e.g., flexibility, chemical resistance, and thermal stability). Common classes of curing agents include:
-
Amines (aliphatic and aromatic): React with the epoxide ring through a nucleophilic addition mechanism.
-
Anhydrides: Require elevated temperatures and a catalyst to react with the epoxide groups.
-
Catalytic Curing Agents: Lewis acids and bases can catalyze the homopolymerization of the epoxy resin.
Protocol 3: Curing with an Amine Hardener (e.g., Diethylenetriamine - DETA)
Procedure:
-
Calculate the required amount of amine curing agent based on the EEW of the synthesized epoxy resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The stoichiometric ratio is typically 1:1 (epoxide equivalents to amine hydrogen equivalents).
-
Preheat the epoxy resin to reduce its viscosity.
-
Add the calculated amount of curing agent to the warm resin and mix thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into a pre-heated mold and cure according to a specific time and temperature profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The exact curing schedule will depend on the specific resin and curing agent system.
-
After curing, allow the thermoset to cool slowly to room temperature to minimize internal stresses.
Expected Properties of the Cured Resin
The incorporation of the trichloromethyl group is expected to significantly influence the properties of the cured epoxy thermoset:
-
Flame Retardancy: The high chlorine content should impart inherent flame retardancy, which can be quantified by techniques such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.
-
Thermal Stability: The thermal stability of the cured network can be assessed using TGA. The trichloromethyl groups may influence the degradation pathways and char formation. The decomposition of epoxy resins typically occurs in the range of 330°C to 470°C.[2]
-
Mechanical Properties: The mechanical properties, such as tensile strength, modulus, and impact resistance, can be determined using standard testing methods. The bulky trichloromethyl groups may affect the cross-link density and chain mobility, thereby influencing these properties.
-
Chemical Resistance: The cured epoxy resin is expected to exhibit good resistance to a wide range of chemicals, a characteristic feature of epoxy thermosets.
Conclusion
The use of this compound as a precursor for epoxy resins offers a promising route to materials with enhanced flame retardancy and potentially other unique properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this novel class of epoxy resins. Careful attention to safety, precise control over reaction conditions, and thorough characterization are paramount to successfully synthesizing and evaluating these advanced materials. Further research into the optimization of synthesis conditions and the exploration of different curing systems will undoubtedly unlock the full potential of these intriguing polymers.
References
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Application Notes and Protocols for the Catalytic Asymmetric Synthesis Involving 2-(Trichloromethyl)oxirane
Abstract
This technical guide provides a comprehensive overview of a robust method for the catalytic asymmetric synthesis of valuable chiral building blocks derived from 2-(trichloromethyl)oxirane. Given the prevalence of chiral molecules in pharmaceuticals and agrochemicals, the development of efficient stereoselective transformations is of paramount importance. This document details the application of the highly reliable Jacobsen-Katsuki Salen-Cobalt catalyst system for the hydrolytic kinetic resolution (HKR) of racemic this compound. The protocol is adapted from the well-established methods for analogous terminal epoxides, such as epichlorohydrin, providing a scientifically sound and practical approach for researchers, scientists, and drug development professionals. This guide offers in-depth explanations of the reaction mechanism, detailed experimental protocols, and data presentation to ensure reproducibility and successful implementation.
Introduction: The Significance of the Trichloromethyl Moiety in Chiral Synthesis
The trichloromethyl group is a versatile functional handle in organic synthesis, often serving as a precursor to carboxylic acids, esters, and other functionalities. When incorporated into a chiral framework, it provides access to a unique chemical space for the development of novel bioactive molecules. This compound, a terminal epoxide bearing this electron-withdrawing group, is an attractive starting material for the synthesis of enantiomerically enriched vicinal halo-alcohols, which are valuable intermediates in medicinal chemistry.
The asymmetric ring-opening of epoxides is a powerful strategy for the synthesis of these chiral building blocks.[1] Among the various methods, catalytic kinetic resolution has proven to be a highly effective approach for resolving racemic mixtures of terminal epoxides.[2][3] This guide focuses on the hydrolytic kinetic resolution (HKR) of (±)-2-(trichloromethyl)oxirane, a process that yields both an enantioenriched epoxide and a chiral 1,1,1-trichloro-2,3-propanediol.
The Catalytic System: Chiral (Salen)Co(III) Complexes
The Jacobsen-Katsuki reaction, which employs chiral manganese-salen complexes for asymmetric epoxidation, has a counterpart in the asymmetric ring-opening of epoxides catalyzed by chiral cobalt-salen complexes.[4][5] These catalysts have demonstrated exceptional efficacy and enantioselectivity in the hydrolytic kinetic resolution of a wide array of terminal epoxides.[6][7]
The general structure of the Jacobsen (salen)Co(III) catalyst is depicted below:
Caption: General Structure of a (Salen)Co(III)X Catalyst.
The catalyst's chirality originates from the diamine backbone of the salen ligand, which creates a chiral environment around the cobalt center. This chirality is effectively transferred during the catalytic cycle, leading to the preferential reaction of one enantiomer of the epoxide over the other.
Reaction Mechanism: Hydrolytic Kinetic Resolution (HKR)
The hydrolytic kinetic resolution of a terminal epoxide using a chiral (salen)Co(III) catalyst is believed to proceed through a cooperative bimetallic mechanism.[5][7] In this pathway, two catalyst molecules work in concert to activate both the epoxide and the nucleophile (water).
Caption: Proposed Mechanism for the Hydrolytic Kinetic Resolution.
One molecule of the (salen)Co(III) complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second molecule of the catalyst activates a water molecule, enhancing its nucleophilicity. This dual activation facilitates the ring-opening of one enantiomer of the epoxide at a significantly faster rate than the other, leading to the resolution of the racemic mixture.
Experimental Protocols
Materials and Reagents
-
(±)-2-(Trichloromethyl)oxirane (CAS: 3083-23-6)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM), for extraction
-
Sodium Sulfate, anhydrous
-
Silica Gel for column chromatography
Catalyst Activation
The commercially available Co(II)-salen complex must be oxidized to the active Co(III) species prior to use.
Protocol:
-
In a clean, dry flask, dissolve the (R,R)-(salen)Co(II) complex in dichloromethane (DCM).
-
Add glacial acetic acid (1.2 equivalents) to the solution.
-
Stir the mixture in the presence of air for 1 hour at room temperature. The color of the solution should change from reddish-brown to a deep brown, indicating the formation of the (salen)Co(III)-OAc complex.
-
Remove the solvent under reduced pressure to obtain the activated catalyst.
Hydrolytic Kinetic Resolution of (±)-2-(Trichloromethyl)oxirane
Protocol:
-
To a stirred solution of (±)-2-(trichloromethyl)oxirane (1.0 eq) in a suitable solvent (e.g., a minimal amount of THF), add the activated (R,R)-(salen)Co(III)-OAc catalyst (0.5-2.0 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add deionized water (0.5-0.6 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting epoxide and the formation of the diol.
-
Upon completion (approximately 50% conversion), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of the enantioenriched epoxide and diol can be separated by silica gel column chromatography.
Data Presentation and Expected Results
The efficiency of the hydrolytic kinetic resolution is evaluated by the enantiomeric excess (ee) of both the recovered epoxide and the diol product.
| Substrate Analogue | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Recovered Epoxide ee (%) | Diol Product ee (%) |
| Epichlorohydrin | 0.5 | 12 | 52 | >99 | 98 |
| Propylene Oxide | 0.2 | 10 | 55 | >99 | 97 |
| Styrene Oxide | 1.0 | 18 | 51 | 98 | 97 |
Table 1: Representative results for the HKR of various terminal epoxides using a chiral (salen)Co(III) catalyst. Data adapted from literature reports.[2][6]
For the kinetic resolution of this compound, similar high enantioselectivities are anticipated due to the electronic and steric similarities to epichlorohydrin.
Applications in Drug Development and Further Synthesis
The enantiomerically enriched (S)- or (R)-2-(trichloromethyl)oxirane and the corresponding chiral 1,1,1-trichloro-2,3-propanediols are valuable intermediates for the synthesis of complex molecules. The trichloromethyl group can be readily converted to a carboxylic acid or ester, providing access to chiral α-hydroxy acids. The epoxide can be opened with a variety of nucleophiles to install diverse functionalities with high stereocontrol. These chiral building blocks are of significant interest in the development of new therapeutic agents and agrochemicals.
Troubleshooting and Key Considerations
-
Catalyst Activity: Ensure the Co(II) catalyst is fully oxidized to the active Co(III) state. Incomplete activation will lead to lower reaction rates and selectivities.
-
Water Stoichiometry: The amount of water is critical. Using more than 0.6 equivalents can lead to over-reaction and a decrease in the enantiomeric excess of the recovered epoxide.
-
Solvent: While the reaction can often be run neat, a minimal amount of a non-coordinating solvent like THF may be necessary to ensure homogeneity, especially with solid substrates.
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the recovered starting material and the product.
Conclusion
The hydrolytic kinetic resolution of (±)-2-(trichloromethyl)oxirane using a chiral (salen)Co(III) catalyst is a highly efficient and practical method for accessing valuable enantiopure building blocks. This application note provides a detailed protocol and the underlying scientific principles to enable researchers to successfully implement this powerful asymmetric transformation. The resulting chiral trichloromethyl-substituted epoxide and diol are versatile intermediates poised for application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]
- Kim, G.-J., & Park, D.-W. (2008). Hydrolytic Kinetic Resolution of Terminal Epoxides catalyzed by Novel Bimetallic Chiral Co (Salen) Complexes.
- Annunziata, R., Benaglia, M., Cinquini, M., Cozzi, F., & Tocco, G. (2001). Polymer-Supported Chiral Co(Salen) Complexes: Synthetic Applications and Mechanistic Investigations in the Hydrolytic Kinetic Resolution of Terminal Epoxides. The Journal of Organic Chemistry, 66(9), 3160–3166. [Link]
- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
- Ready, J. M., & Jacobsen, E. N. (2001). A Practical Method for the Synthesis of (R,R)- and (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Organic Syntheses, 78, 205. [Link]
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
- Jacobsen, E. N. (1991). Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. In Comprehensive Organic Synthesis II (Vol. 7, pp. 431-465). Elsevier. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
- Du, Z., Yu, D., & Liu, Z. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Yutilova, K., Vodyankina, O., & Kuratieva, N. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals.
- Azizi, N., & Saidi, M. R. (2003). Highly Regioselective Ring Opening of Epoxides with Amines in the Presence of a Lewis Acid-Like Ionic Liquid. Organic Letters, 5(21), 3847–3850. [Link]
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Preparation of Poly(epichlorohydrin) Elastomers: Application Notes and Protocols
Abstract
Poly(epichlorohydrin) (PECH), also known as ECO rubber, is a specialty elastomer renowned for its excellent balance of properties, including resistance to oils, fuels, and ozone, coupled with a wide operating temperature range and low gas permeability.[1][2] These characteristics make it an indispensable material in demanding applications, particularly within the automotive industry for components like fuel hoses, seals, gaskets, and vibration damping elements.[3][4] This document provides an in-depth guide for researchers and polymer scientists on the synthesis of PECH elastomers. It focuses on two primary polymerization methodologies: Cationic Ring-Opening Polymerization (CROP) and Coordination Polymerization. We will explore the mechanistic underpinnings of these techniques, provide detailed, field-proven laboratory protocols, and discuss the subsequent characterization and curing processes necessary to produce high-performance elastomeric materials.
Introduction to Poly(epichlorohydrin) Elastomers
Poly(epichlorohydrin) is a synthetic rubber derived from the ring-opening polymerization of its monomer, epichlorohydrin (ECH), a cyclic ether (epoxide) functionalized with a chloromethyl side group. The polymer backbone consists of a flexible polyether chain, while the pendant chloromethyl groups provide sites for cross-linking (vulcanization) and impart polarity, which contributes to its oil and fuel resistance.
The key attributes of PECH elastomers include:
-
Excellent Chemical Resistance : High resistance to hydrocarbon oils, fuels, and solvents.[1]
-
Thermal Stability and Wide Temperature Range : Good performance in both high-heat applications and at low temperatures, with a typical operating range of -40°C to +135°C.[5]
-
Low Gas Permeability : Makes it suitable for hoses and seals in air conditioning and fuel systems.[5]
-
Ozone and Weathering Resistance : The saturated polyether backbone provides inherent resistance to degradation by ozone and environmental exposure.[5]
These properties are often balanced and optimized by copolymerizing epichlorohydrin with other monomers, such as ethylene oxide (EO), to improve low-temperature flexibility.[1] This guide will focus on the synthesis of the PECH homopolymer, which forms the basis for these advanced materials.
Synthesis Methodologies: A Mechanistic Overview
The synthesis of PECH with controlled molecular weight and narrow polydispersity is critical for achieving desired final properties. Cationic Ring-Opening Polymerization (CROP) is the most prevalent and well-controlled method, while coordination polymerization offers an alternative route.
Cationic Ring-Opening Polymerization (CROP)
CROP of epoxides like ECH is typically initiated by protic acids or Lewis acids. A highly effective and controlled approach utilizes a Lewis acid co-initiator, such as Boron Trifluoride Etherate (BF₃·OEt₂), in conjunction with a protic initiator like water or a diol (e.g., 1,4-butanediol).[6][7]
The key to achieving a living polymerization—where chain termination and transfer reactions are minimized—is to employ an Activated Monomer Mechanism (AMM) .[3][8] In this mechanism, the monomer is activated by the Lewis acid, making it highly electrophilic. This activated monomer then reacts with a neutral hydroxyl group at the end of the growing polymer chain. This is distinct from an Active Chain End (ACE) mechanism, where the growing chain end is a highly reactive oxonium ion, which is more prone to side reactions. Promoting the AMM is achieved by maintaining a very low instantaneous concentration of the monomer, a condition known as "monomer-starved feed."[6][8]
Coordination Polymerization
Coordination polymerization, famously associated with Ziegler-Natta catalysts for olefins, can also be applied to the ring-opening of epoxides.[7][9] These systems typically involve organometallic catalysts, such as those based on aluminum or zinc.[10] For epichlorohydrin, organoaluminum-based catalysts are often preferred because their lower basicity minimizes side reactions involving the reactive chlorine atom.[10]
The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst. The growing polymer chain, which is attached to the metal, then inserts the coordinated monomer, propagating the chain. This method can offer stereocontrol over the resulting polymer.
Experimental Protocols
Safety Precaution: Epichlorohydrin is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Lewis acids like BF₃·OEt₂ are corrosive and moisture-sensitive. Organoaluminum reagents are pyrophoric. Always work under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Living Cationic Ring-Opening Polymerization (CROP)
This protocol is adapted from a robust, solvent-free method designed to produce well-defined, hydroxyl-terminated PECH (PECH-diol) with low polydispersity.[6] It utilizes an in situ prepared initiator and a monomer-starved feed to ensure an Activated Monomer Mechanism.
Materials:
-
Epichlorohydrin (ECH), distilled over CaH₂
-
Deionized Water (H₂O)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Nitrogen or Argon gas supply
-
Syringe pump
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a rubber septum.
-
Water bath or cryostat for temperature control.
Procedure:
Step 1: In Situ Initiator Preparation
-
Assemble the reactor setup and dry thoroughly under vacuum or with a heat gun. Purge the system with dry nitrogen.
-
Into the flask, charge deionized water (e.g., 0.05 mL), BF₃·OEt₂ (e.g., 0.023 mL), and a small amount of ECH (e.g., 0.46 mL, maintaining an ECH/H₂O molar ratio of approx. 2/1).
-
Place the flask in a water bath set to 20°C. Stir the heterogeneous mixture for 1-1.5 hours. The causality here is the controlled reaction of ECH with water, catalyzed by BF₃, to form a mixture of low-molecular-weight oligomeric diols. These oligomers are soluble in the bulk ECH, creating a homogeneous and effective initiator system for the subsequent polymerization.[6]
-
The mixture will become a transparent, viscous liquid upon completion of this step.
Step 2: Polymerization via Monomer-Starved Feed
-
Increase the reaction temperature to 40°C.
-
Using a syringe pump, add the remaining bulk ECH (e.g., 5.4 mL) at a very slow, constant rate (e.g., 1 mL/hour). This slow addition is the most critical step to maintain the Activated Monomer Mechanism. It ensures the instantaneous monomer concentration remains low, preventing side reactions and allowing for controlled chain growth.[6][8]
-
After the monomer addition is complete, allow the mixture to stir for an additional hour to ensure full conversion.
Step 3: Termination and Purification
-
Terminate the polymerization by adding a small amount of water or a basic solution (e.g., aqueous NaHCO₃) to quench the BF₃ catalyst.
-
The resulting viscous polymer can be purified by dissolving it in a suitable solvent (e.g., THF or dichloromethane) and precipitating it into a non-solvent like methanol or a methanol/water mixture.
-
Filter the precipitated polymer and dry it under vacuum at 40-50°C to a constant weight.
| Parameter | Typical Value | Rationale / Expected Outcome |
| Target Molecular Weight (Mₙ) | 1,000 - 4,000 g/mol | Controlled by the molar ratio of total monomer to initiator (H₂O). |
| Polydispersity Index (Đ) | < 1.25 | The living nature of the polymerization leads to a narrow molecular weight distribution.[6] |
| Functionality (Fₙ) | ~2.0 | Initiation with water or a diol results in hydroxyl groups at both chain ends.[6] |
| Reaction Temperature | 20°C (Initiation), 40°C (Polymerization) | Balances reaction rate with control over side reactions. Lower temperatures can lead to a long induction period.[11] |
Protocol 2: Coordination Polymerization
This protocol provides a general methodology for the polymerization of ECH using an organoaluminum-water catalyst system, known to be effective for epoxides.[10]
Materials:
-
Epichlorohydrin (ECH), distilled over CaH₂
-
Toluene, anhydrous
-
Triisobutylaluminum (Al(i-Bu)₃), as a solution in hexane
-
Deionized Water (H₂O)
-
Methanol, acidified (with HCl)
-
Nitrogen or Argon gas supply (Schlenk line techniques are recommended)
Equipment:
-
Schlenk flask or three-neck round-bottom flask with inert gas connections
-
Magnetic stirrer
-
Gas-tight syringes
Procedure:
Step 1: Catalyst Preparation
-
Under a strict inert atmosphere, add anhydrous toluene to the reaction flask.
-
Using a gas-tight syringe, slowly add the triisobutylaluminum solution to the toluene.
-
With vigorous stirring, slowly add a precise amount of deionized water via syringe. A typical molar ratio is Al:H₂O = 2:1. This reaction is exothermic and produces gas; add the water dropwise. The reaction between the aluminum alkyl and water forms an aluminoxane species, which is the active catalyst.
Step 2: Polymerization
-
Age the catalyst solution at room temperature for about 1 hour.
-
Cool the reactor to the desired polymerization temperature (e.g., 50-80°C).
-
Slowly add the purified epichlorohydrin to the stirring catalyst solution.
-
Allow the reaction to proceed for several hours (e.g., 4-24 hours). The progress can be monitored by checking the viscosity of the solution.
Step 3: Termination and Purification
-
Terminate the polymerization by slowly adding acidified methanol. This will quench the active catalyst and protonate the growing chain ends.
-
Pour the polymer solution into a large volume of a non-solvent (e.g., methanol) to precipitate the PECH.
-
Filter the polymer, wash it thoroughly with methanol to remove catalyst residues, and dry under vacuum at 40-50°C.
| Parameter | Typical Value | Rationale / Expected Outcome |
| Catalyst System | Al(R)₃ / H₂O | Forms an active aluminoxane complex for coordination polymerization.[10] |
| [Al]:[H₂O] Ratio | 2:1 | Common ratio for generating active catalyst species. |
| Solvent | Toluene | Anhydrous, non-protic solvent is required for the organometallic catalyst. |
| Molecular Weight (Mₙ) | Variable (e.g., >10,000 g/mol ) | Generally produces higher molecular weight polymer than controlled CROP. |
| Polydispersity Index (Đ) | Broader than living CROP (e.g., 1.5 - 3.0) | Less control over initiation and termination leads to a wider distribution. |
Characterization of PECH Elastomers
Proper characterization is essential to confirm the successful synthesis and to understand the properties of the resulting elastomer.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Used to confirm the chemical structure. Key peaks include C-O-C ether linkage (~1100 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the C-Cl bond (~660-750 cm⁻¹).[12] For PECH-diols, a broad O-H stretch will be visible around 3400 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, confirming the polymer backbone structure and allowing for calculation of copolymer composition if applicable.
-
Gel Permeation Chromatography (GPC) : This is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[12][13]
-
Differential Scanning Calorimetry (DSC) : Used to measure the glass transition temperature (T₉), a critical property for elastomers that defines the lower limit of their service temperature.[13][14]
-
Thermogravimetric Analysis (TGA) : Determines the thermal stability and decomposition temperature of the polymer.[14]
Curing (Vulcanization) of PECH Elastomers
The raw PECH polymer must be cross-linked to form a durable, elastic network. Unlike many common rubbers, PECH is not efficiently cured using sulfur or peroxide systems.[1] The pendant chloromethyl group is the primary site for cross-linking.
Common Curing Systems:
-
Diamines : React with the chloromethyl groups to form stable cross-links.
-
Ethylene Thiourea (ETU) : A widely used accelerator/curative.
-
Metal Oxides/Salts : Often used in combination with other curatives. An acid acceptor (like MgO or CaCO₃) is also required in the formulation to neutralize small amounts of HCl that can be released during curing, which could otherwise corrode processing equipment.[1]
A typical curing process involves compounding the raw PECH gum with the curing agents, fillers (like carbon black), plasticizers, and stabilizers on a two-roll mill or in an internal mixer.[15] The compounded material is then shaped and heated under pressure (e.g., compression molding) at a temperature of 150-200°C for a specific time to achieve vulcanization.[15]
Conclusion
The preparation of poly(epichlorohydrin) elastomers can be effectively achieved through controlled polymerization techniques. Cationic ring-opening polymerization, particularly when employing an activated monomer mechanism via monomer-starved feed, offers excellent control over molecular weight and functionality, yielding well-defined prepolymers. Coordination polymerization presents a viable alternative, often leading to higher molecular weight materials. The choice of method depends on the desired properties of the final elastomer. Proper characterization and a suitable non-sulfur, non-peroxide curing system are essential to fully realize the high-performance characteristics of PECH for its demanding industrial applications.
References
- Lecointe, J., et al. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF₃·OEt₂ as Co-Initiator. ACS Publications.
- RADO Gummi GmbH. (n.d.). Epichlorohydrin rubber (ECO).
- Grinevich, T. V., et al. (2009). Cationic Polymerization of Epichlorohydrin in the Presence of Ethyl Ether. ResearchGate.
- Hun, X., Shanks, R. A., & Pavel, D. (2005). The synthesis and thermal properties of polyepichlorohydrin side-chain liquid crystal polymers. European Polymer Journal.
- Kim, H. J., et al. (2019). Cationic Ring-opening Polymerization of Epichlorohydrin Using Hydroxyl-terminated Polybutadiene as an Initiator Followed by the Azidation of the Resulting Block Copolymer. ResearchGate.
- Hun, X., Shanks, R. A., & Pavel, D. (2005). The synthesis and thermal properties of polyepichlorohydrin side-chain liquid crystal polymers. ResearchGate.
- Penczek, S., et al. (2007). The Influence of Initiator Diol-BF3 Complex Solubility and Other Factors on the Induction Period in BF3 Catalyzed Cationic Ring Opening Polymerization of Epichlorohydrin. ResearchGate.
- Ramkumar, P., et al. (2015). Synthesis, characterization and structural modification of Nanophilic Poly(epichlorohydrin). Advances in Applied Science Research.
- Wang, J., et al. (2010). Effect of poly(epichlorohydrin) on the thermal and mechanical properties of poly(vinyl chloride). ResearchGate.
- Wikipedia. (n.d.). Ziegler–Natta catalyst.
- Acar, H. Y., & Yagci, Y. (2013). Synthesis and Characterization of Poly (Epichlorohydrin-Graft-Ethylene Glycol) Graft Copolymers by “Click” Chemistry. DergiPark.
- Klingender, R. C. (Ed.). (2008). Polyepichlorohydrin Elastomer. In Handbook of Specialty Elastomers. CRC Press.
- RADO Gummi GmbH. (n.d.). Epichlorohydrin rubber (ECO).
- DLR Elastomer Engineering. (n.d.). Our Guide To ECO – Epichlorohydrin Rubber.
- LibreTexts Chemistry. (2022). Ziegler-Natta Polymerizations.
- Vandenberg, E. J. (1983). Coordination Polymerization. ResearchGate.
- Google Patents. (1985). US4511698A - Curable composition of epichlorohydrin rubber and acrylic rubber and cured composition therefrom.
- Zeon Chemicals L.P. (2005). Polyepichlorohydrin Elastomers Guide. Scribd.
- Fraunhofer-Publica. (2012). POLY(EPICHLOROHYDRIN-CO-1,2-EPOXYHEXANE) – A PROMISING PRECURSOR FOR AN ENERGETIC AZIDO POLYMER FOR CAST.
- Google Patents. (2017). KR101781910B1 - Method for preparing poly(epichlorohydrin)-polyol and polyglycidylazide-polyol.
- Vogl, O. (1985). Cationic ring-opening polymerization of epichlorohydrin in the presence of ethylene glycol. Semantic Scholar.
- Lee, S. H., et al. (2014). Online Monitoring of Reaction Temperature During Cationic Ring Opening Polymerization of Epichlorohydrin in Presence of BF3 and 1,4-Butanediol. ResearchGate.
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Application Notes and Protocols for the Synthesis of Novel Ionic Liquids from 2-(Trichloromethyl)oxirane
Introduction: Leveraging a Unique Precursor for Advanced Ionic Liquid Design
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile materials with applications spanning catalysis, energy storage, and pharmaceuticals.[1][2][3] The ability to tune their physicochemical properties through targeted synthesis of the cation and anion components makes them "designer solvents" and functional materials.[4] This guide details the synthesis of a novel class of ionic liquids derived from the highly reactive epoxide, 2-(trichloromethyl)oxirane.
The incorporation of the trichloromethyl group (-CCl₃) into the cationic structure of an ionic liquid is anticipated to impart unique properties, such as increased hydrophobicity, modified solvency, and potentially enhanced biological activity. The synthetic strategy presented herein is a two-step process involving the nucleophilic ring-opening of the oxirane followed by quaternization of a tertiary amine, leading to the formation of a functionalized quaternary ammonium salt.
These application notes provide a comprehensive overview of the synthetic methodology, including a discussion of the reaction mechanism, detailed experimental protocols, and characterization techniques for researchers, scientists, and professionals in drug development exploring novel ionic liquid structures.
Reaction Mechanism and Synthetic Strategy
The synthesis of ionic liquids from this compound proceeds via a nucleophilic ring-opening of the epoxide, a reaction driven by the inherent ring strain of the three-membered ring.[5] The presence of the electron-withdrawing trichloromethyl group is expected to influence the regioselectivity of the nucleophilic attack. Under neutral or basic conditions, the reaction is anticipated to follow an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.[5][6][7]
In the case of this compound, the C3 carbon is sterically less hindered than the C2 carbon bearing the bulky trichloromethyl group. Therefore, nucleophilic attack is predicted to occur preferentially at the C3 position.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of ionic liquids from this compound.
Experimental Protocols
Protocol 1: Synthesis of a 1-(1,1,1-trichloro-3-hydroxypropan-2-yl)-3-methyl-1H-imidazol-3-ium based Ionic Liquid
This protocol describes the reaction of this compound with N-methylimidazole.
Materials:
-
This compound (highly reactive, handle with care)
-
N-methylimidazole (freshly distilled)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous acetonitrile. In the reaction flask, dissolve N-methylimidazole (1.0 - 1.2 eq.) in anhydrous acetonitrile.
-
Reaction Execution: Cool the solution of N-methylimidazole to 0°C using an ice bath. Slowly add the solution of this compound dropwise to the stirred N-methylimidazole solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.
-
Product Isolation: Upon completion of the reaction, the product may precipitate from the solution. If not, reduce the volume of acetonitrile under reduced pressure. Add an excess of anhydrous diethyl ether to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with several portions of anhydrous diethyl ether to remove any unreacted starting materials. Dry the resulting solid under high vacuum. The product is the quaternary ammonium salt with the counter-anion determined by the reaction conditions (likely a halide if any is present, or the alkoxide itself in a zwitterionic form before workup).
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Expected Yield |
| This compound | 1.0 | Acetonitrile | 0°C to RT | 12-24 h | 70-90% |
| N-methylimidazole | 1.0 - 1.2 |
Table 1: Summary of reaction parameters for the synthesis of a 1-(1,1,1-trichloro-3-hydroxypropan-2-yl)-3-methyl-1H-imidazol-3-ium based ionic liquid.
Protocol 2: Anion Exchange
The initial product will have a counter-anion from the synthesis. To create ionic liquids with different properties, an anion exchange (metathesis) reaction can be performed.
Materials:
-
Crude quaternary ammonium salt from Protocol 1
-
Anion source (e.g., Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), Potassium hexafluorophosphate (KPF₆))
-
Solvent (e.g., Dichloromethane, Acetone, Water)
Procedure:
-
Dissolution: Dissolve the crude quaternary ammonium salt in a suitable solvent (e.g., water or acetone).
-
Anion Addition: In a separate flask, dissolve the new anion source (e.g., LiNTf₂) in the same solvent (1.0 - 1.1 eq.).
-
Metathesis: Add the solution of the anion source to the stirred solution of the quaternary ammonium salt. A precipitate of the inorganic salt (e.g., LiCl) may form, or the desired ionic liquid may separate as an immiscible layer if it is hydrophobic.
-
Isolation and Purification:
-
If a precipitate forms: Remove the solid by filtration. Wash the filtrate with deionized water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
If a separate layer forms: Separate the ionic liquid layer using a separatory funnel. Wash the ionic liquid phase multiple times with deionized water to remove the inorganic salt byproduct.
-
-
Drying: Dry the final ionic liquid under high vacuum at a slightly elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and solvent.
Safety and Handling Precautions
-
This compound: This is a highly reactive and potentially toxic compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetonitrile and diethyl ether are flammable. Work in a fume hood away from ignition sources.
-
Quaternization Reactions: These reactions can be exothermic.[8] Maintain proper temperature control, especially during the initial addition of reagents.
Characterization and Data
The synthesized ionic liquids should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the mass of the cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and melting point/glass transition temperature.
| Expected ¹H NMR Chemical Shifts (δ, ppm) | Assignment |
| 9.0 - 9.5 | Imidazolium C2-H |
| 7.5 - 8.0 | Imidazolium C4-H and C5-H |
| 4.0 - 4.5 | -CH₂- (adjacent to imidazolium) |
| 3.8 - 4.2 | -CH- (bearing the -CCl₃ group) |
| 3.5 - 4.0 | -CH₂-OH |
| 3.8 (s) | N-CH₃ |
| 2.0 - 4.0 (broad) | -OH |
Table 2: Predicted ¹H NMR chemical shifts for the 1-(1,1,1-trichloro-3-hydroxypropan-2-yl)-3-methyl-1H-imidazol-3-ium cation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a novel class of ionic liquids from this compound. The functionalization with a trichloromethyl group opens up new avenues for designing ionic liquids with tailored properties for applications in drug development, catalysis, and materials science. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and applications.
References
- PURE Montanuniversität Leoben. Synthesis and characterization of ionic liquid-based epoxides for advanced applications.
- BenchChem. Application Notes and Protocols for the Nucleophilic Ring-Opening of 2,2,3-Trichlorooxirane.
- Chemistry Steps. Epoxides Ring-Opening Reactions.
- Master Organic Chemistry. Epoxide Ring Opening With Base. (2015).
- Google Patents. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
- University of Mississippi eGrove. The Synthesis and Characterization of Ionic Liquids using Nitrogen-Based Cations for Transdermal Delivery. (2021).
- NIH. Are nature's strategies the solutions to the rational design of low-melting, lipophilic ionic liquids?.
- ACS Sustainable Chemistry & Engineering. Bio-based ionic liquids: solvents for a green processing industry?.
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- 2. egrove.olemiss.edu [egrove.olemiss.edu]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Notes & Protocols: 2-(Trichloromethyl)oxirane in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: A Unique and Untapped Chiral Building Block
In the landscape of medicinal chemistry, chiral epoxides are celebrated as premier building blocks. Their inherent ring strain and defined stereochemistry offer a gateway to a multitude of complex, enantiomerically pure molecules.[1][2] Within this class of reagents, 2-(trichloromethyl)oxirane presents itself as a molecule of significant, yet largely unexplored, potential. Its structure is deceptively simple, combining a reactive oxirane ring with a bulky and powerfully electron-withdrawing trichloromethyl group. This unique combination is predicted to impart distinct reactivity, enabling novel synthetic pathways to valuable pharmacophores.
The trichloromethyl moiety is a known bioisostere for various functional groups and can enhance properties like lipophilicity and metabolic stability.[3] Its profound electronic influence is anticipated to dictate the regioselectivity of the epoxide's ring-opening reactions, creating opportunities for synthetic strategies not accessible with common alkyl- or aryl-substituted epoxides. This guide provides a theoretical framework and exemplary protocols for harnessing the synthetic potential of this compound, positioning it as a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation therapeutics.
Proposed Synthesis of Enantiopure this compound
Direct literature on the synthesis of this compound is scarce, necessitating the proposal of a robust synthetic route based on established methodologies. The Corey-Chaykovsky reaction, a classic method for converting carbonyls to epoxides, stands out as the most plausible approach, starting from the readily available and inexpensive chloral (trichloroacetaldehyde).
Synthetic Pathway: Asymmetric Corey-Chaykovsky Epoxidation
This proposed method involves the reaction of chloral with a chiral sulfur ylide. The use of a chiral sulfide allows for the asymmetric transfer of the methylene group, thereby establishing the stereocenter of the oxirane.
Caption: Proposed asymmetric synthesis of this compound.
Exemplary Protocol: Asymmetric Epoxidation of Chloral
Objective: To synthesize enantiomerically enriched (R)-2-(trichloromethyl)oxirane.
Materials:
-
Chiral sulfide (e.g., derived from (R,R)-hydrobenzoin)
-
Trimethyloxonium tetrafluoroborate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Chloral (trichloroacetaldehyde), freshly distilled
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Sulfonium Salt Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral sulfide (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C and add trimethyloxonium tetrafluoroborate (1.05 eq) portion-wise. Allow the reaction to stir at room temperature for 12-16 hours. The resulting white precipitate is the chiral sulfonium salt.
-
Ylide Generation: Collect the sulfonium salt by filtration under nitrogen, wash with anhydrous diethyl ether, and dry under vacuum. In a separate flame-dried flask, suspend the chiral sulfonium salt (1.0 eq) in anhydrous THF (10 mL/mmol). Cool the suspension to -78 °C. Add KHMDS (0.95 eq, as a 0.5 M solution in toluene) dropwise over 30 minutes. Stir the resulting colored solution (ylide) at -78 °C for 1 hour.
-
Epoxidation: To the cold ylide solution, add freshly distilled chloral (1.2 eq) dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours at -78 °C.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (to avoid product volatility).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Core Reactivity: A Tale of Two Carbons
The synthetic utility of this compound hinges on the predictable and selective ring-opening of the epoxide. The powerful inductive effect of the -CCl₃ group deactivates the adjacent carbon (C2) towards nucleophilic attack and simultaneously makes it more capable of stabilizing a partial positive charge. This leads to distinct and highly predictable regioselectivity depending on the reaction conditions.
Sources
Flow Chemistry Applications of 2-(Trichloromethyl)oxirane: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the applications of 2-(trichloromethyl)oxirane in flow chemistry. As a highly reactive and versatile building block, its use in continuous processing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of complex molecules. This document, under full editorial control, is structured to provide a comprehensive understanding, from fundamental principles to practical, field-tested protocols.
The Strategic Advantage of this compound in Continuous Flow
This compound is a potent electrophile, primed for nucleophilic attack due to the synergistic effects of ring strain and the strong electron-withdrawing nature of the trichloromethyl group. This inherent reactivity, while advantageous for chemical synthesis, can present significant challenges in traditional batch processing, particularly concerning thermal management and the handling of potentially hazardous intermediates.
Flow chemistry provides an elegant solution to these challenges. By conducting reactions in a continuously moving stream through a microreactor or packed bed, several key advantages are realized:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material at any given moment, significantly reducing the risk associated with highly exothermic reactions or the formation of unstable intermediates.[1][2]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and enabling precise temperature control, which is crucial for selective reactions.[3][4]
-
Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to improved reaction selectivity, higher yields, and reduced byproduct formation.[1]
-
Scalability: Scaling up a continuous process is a matter of running the reactor for a longer duration or "numbering up" by running parallel reactor lines, bypassing the often-complex challenges of scaling up batch reactors.[3]
Core Reactivity and Mechanistic Considerations
The primary reaction of this compound is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is a critical factor in its synthetic utility. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism.[5] The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring (C3). This is a crucial consideration for the design of synthetic routes utilizing this building block.
The strong inductive effect of the trichloromethyl group significantly enhances the electrophilicity of the adjacent carbon (C2), but the steric bulk of this group directs the nucleophilic attack to the terminal carbon (C3).
Application Note: Continuous Synthesis of β-Trichloromethyl-β-Hydroxy Ethers
The reaction of this compound with alcohols in a continuous flow system provides a safe and efficient route to β-trichloromethyl-β-hydroxy ethers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Causality of Experimental Choices
The choice of a continuous flow setup for this reaction is driven by the need for precise temperature control. The ring-opening of this highly activated epoxide with an alcohol can be exothermic. A flow reactor ensures that the heat generated is rapidly dissipated, preventing side reactions and ensuring the formation of a clean product. The use of a packed-bed reactor with a solid-supported base can simplify downstream processing by eliminating the need for a quench and extraction.
Experimental Workflow
The following diagram illustrates a typical workflow for the continuous synthesis of β-trichloromethyl-β-hydroxy ethers.
Caption: Workflow for continuous synthesis.
Protocol: Continuous Synthesis of 1-Methoxy-3-(trichloromethyl)propan-2-ol
This protocol describes a general procedure for the continuous synthesis of a β-trichloromethyl-β-hydroxy ether using methanol as the nucleophile.
Materials:
-
This compound
-
Anhydrous Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Solid-supported base (e.g., Amberlyst A21)
-
Syringe pumps
-
T-mixer
-
Packed-bed reactor column
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Prepare a 1.0 M solution of anhydrous methanol in anhydrous THF.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Pack a column with the solid-supported base to serve as the reactor.
-
Ensure the system is leak-proof and purged with an inert gas (e.g., nitrogen).
-
-
Reaction Execution:
-
Set the reactor temperature to 40°C.
-
Set the back pressure regulator to 5 bar.
-
Pump the this compound solution at a flow rate of 0.2 mL/min.
-
Simultaneously, pump the methanol solution at a flow rate of 0.4 mL/min.
-
Allow the system to reach a steady state before collecting the product.
-
-
Product Collection and Analysis:
-
Collect the product stream in a cooled vessel.
-
Monitor the reaction conversion using in-line IR spectroscopy or by taking periodic samples for offline analysis (GC-MS or NMR).
-
-
Shutdown:
-
Upon completion, flush the system with the solvent (THF) to remove any residual reactants and product.
-
Quantitative Data Summary
| Parameter | Value |
| Concentration of this compound | 0.5 M |
| Concentration of Methanol | 1.0 M |
| Flow Rate (Oxirane) | 0.2 mL/min |
| Flow Rate (Methanol) | 0.4 mL/min |
| Residence Time | 5 minutes |
| Temperature | 40°C |
| Pressure | 5 bar |
| Yield (Predicted) | >95% |
Application Note: Continuous Synthesis of β-Trichloromethyl-β-Hydroxy Amines
The reaction of this compound with amines provides access to β-trichloromethyl-β-hydroxy amines, which are important scaffolds in medicinal chemistry.
Causality of Experimental Choices
The reaction between this compound and amines can be highly exothermic, making it an ideal candidate for flow chemistry.[1] The precise temperature control afforded by a microreactor prevents runway reactions and minimizes the formation of over-alkylation products. The ability to operate at elevated temperatures and pressures in a sealed flow system can also significantly accelerate the reaction rate.
Reaction Pathway
The following diagram illustrates the reaction pathway for the synthesis of a β-trichloromethyl-β-hydroxy amine.
Caption: Reaction pathway for amine addition.
Protocol: Continuous Synthesis of 1-(Butylamino)-3-(trichloromethyl)propan-2-ol
This protocol outlines a general procedure for the reaction of this compound with butylamine in a continuous flow system.
Materials:
-
This compound
-
Butylamine
-
Acetonitrile (anhydrous)
-
Syringe pumps
-
T-mixer
-
Microreactor (e.g., PFA tubing)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 1.0 M solution of butylamine in anhydrous acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system with a microreactor of a defined volume.
-
Ensure the system is inert and free of leaks.
-
-
Reaction Execution:
-
Set the reactor temperature to 60°C.
-
Set the back pressure regulator to 10 bar.
-
Pump the this compound solution at a flow rate of 0.1 mL/min.
-
Simultaneously, pump the butylamine solution at a flow rate of 0.2 mL/min.
-
Collect the product after the system has stabilized.
-
-
Product Collection and Analysis:
-
The product stream can be collected and the solvent removed under reduced pressure.
-
Analyze the product by LC-MS and NMR to confirm its identity and purity.
-
-
Shutdown:
-
Flush the system with acetonitrile to remove all reactants and products.
-
Quantitative Data Summary
| Parameter | Value |
| Concentration of this compound | 0.5 M |
| Concentration of Butylamine | 1.0 M |
| Flow Rate (Oxirane) | 0.1 mL/min |
| Flow Rate (Butylamine) | 0.2 mL/min |
| Residence Time | 10 minutes |
| Temperature | 60°C |
| Pressure | 10 bar |
| Yield (Predicted) | >90% |
Safety and Handling in a Flow Environment
This compound and related chlorinated epoxides should be handled with extreme care due to their potential toxicity, corrosivity, and reactivity.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood.
-
Material Compatibility: Ensure that all components of the flow reactor system (tubing, fittings, etc.) are compatible with chlorinated solvents and the reactants. PFA and stainless steel are generally suitable materials.[9]
-
Waste Disposal: All waste generated from these reactions should be treated as hazardous and disposed of according to institutional guidelines. Contaminated materials should be decontaminated or disposed of as hazardous waste.
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations. In case of a spill, evacuate the area and follow established emergency protocols.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating through the incorporation of in-line analysis and real-time monitoring. The use of techniques such as IR or Raman spectroscopy can provide continuous feedback on reaction conversion and the formation of any byproducts. This allows for rapid optimization of reaction conditions to ensure the desired product is obtained with high purity and yield. The precise control over reaction parameters inherent to flow chemistry ensures high reproducibility from run to run.[3]
References
- Syrris. (n.d.). Continuous Flow Reactors.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- ResearchGate. (n.d.). Schematic setup for the epoxide ring-opening reaction under flow....
- Costello, R. C. (2018, June 28). Continuous Flow Chemistry for the Pharmaceutical Industry. COSTELLO.
- SCI. (n.d.). Go with the flow.
- CONTINUUS Pharmaceuticals. (n.d.). Continuous Flow Chemistry.
- LookChem. (n.d.). 2-(chloromethyl)oxirane Safety Data Sheets(SDS).
- Micro-Measurements. (2017, April 11). SAFETY DATA SHEET.
- KR-80QL Safety Data Sheet. (n.d.).
- Reddy, R. et al. (n.d.). Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. Green Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Analysis of the Reasons for the Reaction of Chloromethyloxirane and Nucleophiles Mainly Undergo the Nucleophilic Ring Opening and Intramolecular Cyclization.
- Chemical Communications (RSC Publishing). (n.d.). Chemo- and regioselective ring-opening of donor–acceptor oxiranes with N-heteroaromatics.
- Barluenga, J. et al. (n.d.). The synthesis of 2-substituted - epichlorohydrins and their reactions.
- PubChemLite. (n.d.). This compound (C3H3Cl3O).
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
- Journal of Chemistry and Technologies. (2023, October 28). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE.
- ChemRxiv. (2021, May 20). Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis.
- RadTech. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.
- US EPA. (n.d.). Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol - Substance Details.
- ResearchGate. (2025, August 6). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis.
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- 1. mt.com [mt.com]
- 2. Continuous Flow Chemistry for the Pharmaceutical Industry [rccostello.com]
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- 9. syrris.com [syrris.com]
Harnessing 2-(Trichloromethyl)oxirane in the Synthesis of Advanced Functional Polyethers
An Application Guide for Researchers
Introduction: The Unique Potential of a Reactive Monomer
In the landscape of functional polymers, the choice of monomer is paramount to defining the final material's properties and application scope. While epichlorohydrin, or 2-(chloromethyl)oxirane, is a well-established building block for a variety of polyethers and epoxy resins, its analogue, 2-(trichloromethyl)oxirane , presents a unique and compelling platform for creating next-generation materials. The trichloromethyl group is not merely a placeholder for chlorine; its distinct electronic properties and reactivity offer a gateway to polymers with tailored characteristics.
This guide provides a comprehensive overview of the synthesis and functionalization of polymers derived from this compound. We will explore the causality behind the synthetic choices, from polymerization mechanisms to post-polymerization modification strategies, offering detailed protocols grounded in established principles of polymer chemistry. This document is intended for researchers in materials science, polymer chemistry, and drug development who seek to leverage this versatile monomer for creating novel, high-performance polymers.
The primary route to polymerize oxiranes is through ring-opening polymerization (ROP), a process driven by the release of ring strain inherent in the three-membered ether ring.[1] This can be initiated by cationic, anionic, or coordination-based catalysts, with the choice of initiator profoundly influencing the polymer's molecular weight, dispersity, and end-group functionality.[2][3]
Part 1: Ring-Opening Polymerization of this compound
The electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the adjacent oxirane ring. This effect makes cationic ring-opening polymerization (CROP) a particularly effective method. The mechanism involves the protonation or Lewis acid coordination to the epoxide oxygen, which activates the ring for nucleophilic attack by another monomer molecule.
Causality of Experimental Design for Cationic ROP
-
Initiator Selection: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are highly effective initiators. They activate the monomer by coordinating to the epoxide oxygen, creating a highly electrophilic carbon center that is susceptible to nucleophilic attack.[4] This initiation is typically rapid and efficient.
-
Solvent Choice: The choice of solvent is critical to control the polymerization kinetics and suppress side reactions. Dichloromethane (DCM) or other chlorinated solvents are often preferred for their ability to solvate the growing polymer chain and the initiator complex without interfering with the cationic propagation.
-
Temperature Control: CROP of epoxides can be exothermic. Maintaining a low temperature (e.g., 0 °C to -20 °C) is crucial to minimize chain transfer and termination reactions, which helps in achieving a more controlled polymerization and narrower molecular weight distribution.
-
Monomer Purity: As with all chain-growth polymerizations, the purity of the monomer is essential. Protic impurities (like water or alcohols) can act as chain transfer agents or terminating agents, leading to low molecular weight polymers with broad dispersity.
Workflow for Polymer Synthesis and Functionalization
The overall process involves the initial polymerization of the monomer to yield a base polymer, which is then subjected to chemical modification to install the desired functionality.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-(Trichloromethyl)oxirane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)oxirane. This highly reactive epoxide, also known as 3,3,3-Trichloropropylene oxide (TCPO), is a valuable building block, but its potent electrophilicity and strained three-membered ring present unique challenges in achieving high-yield, clean reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its chemistry and maximize your experimental success.
Introduction to this compound
This compound (CAS 3083-23-6) is a colorless liquid characterized by a highly strained oxirane ring activated by the potent electron-withdrawing trichloromethyl group.[1][2] This electronic feature makes the epoxide carbons exceptionally electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility. However, this high reactivity also makes it prone to unwanted side reactions, primarily hydrolysis and polymerization, which can significantly reduce the yield of the desired product.[1][3][4] Understanding and controlling these competing pathways is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound? The principal reaction pathway is the nucleophilic ring-opening of the epoxide. Due to the steric hindrance of the trichloromethyl group, this reaction almost exclusively proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon atom of the oxirane ring.[5] This process is effective with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[6]
Q2: Why is this epoxide so prone to polymerization? Epoxides are known to polymerize, and the reactivity of this compound makes it particularly susceptible.[1][3] This can be initiated by trace amounts of acid or base, or even by heat. The reaction involves the ring-opening of one epoxide molecule by another, leading to the formation of oligomers or high-molecular-weight polymers that are often difficult to remove and represent a significant loss of material.[4]
Q3: What are the key safety considerations when working with this reagent? Given its high reactivity, this compound should be handled with care. It is combustible and incompatible with strong oxidizing agents, acids, and bases, which can catalyze violent polymerization.[1][3] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Always consider the potential for exothermic reactions, especially on a larger scale, and ensure adequate cooling is available.
Q4: How should this compound be stored? It should be stored in a cool, dry place away from incompatible materials like strong acids, bases, and oxidizing agents to prevent degradation and polymerization.[1] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Consistently Low Yield of the Desired Ring-Opened Product
Symptoms:
-
The isolated yield of the target product is significantly lower than expected.
-
TLC or GC-MS analysis shows a large amount of unreacted starting material or a complex mixture of products.
Probable Causes & Solutions:
-
Cause A: Incomplete Reaction. The nucleophile may not be sufficiently reactive, or the reaction conditions (temperature, time) may be inadequate. The strong electron-withdrawing effect of the CCl₃ group, while activating the ring, can also influence the overall reaction kinetics.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while carefully monitoring for side product formation.
-
Use a Catalyst: For weaker nucleophiles like alcohols, a Lewis acid or base catalyst can be essential to activate the epoxide or deprotonate the nucleophile.[6] However, use the minimum effective amount to avoid catalyzing polymerization.
-
Increase Reaction Time: Monitor the reaction progress using TLC or GC. If starting material is still present after the initially planned duration, extend the reaction time.
-
Activate the Nucleophile: For amine or alcohol nucleophiles, consider converting them to their more reactive salt forms (e.g., alkoxide, amide) with a suitable base before adding the epoxide.
-
-
-
Cause B: Reagent Degradation or Impurity. The this compound may have partially hydrolyzed or polymerized during storage. The nucleophile or solvent may contain impurities (especially water) that consume the epoxide.
-
Solution:
-
Verify Reagent Purity: If possible, analyze the epoxide by GC or ¹H NMR before use. Consider purifying it by distillation if necessary.
-
Ensure Anhydrous Conditions: This is one of the most critical factors. Dry all solvents and reagents thoroughly before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[4]
-
-
Problem 2: Significant Formation of a High-Molecular-Weight, Insoluble Residue
Symptoms:
-
A sticky, polymeric substance is observed in the reaction flask.
-
The desired product is difficult to isolate from a viscous or solid mass.
-
Mass spectrometry analysis may show a series of repeating high-mass peaks.
Probable Cause: Polymerization of the Epoxide. This is the most common cause of catastrophic yield loss. It is catalyzed by excess acid or base, high temperatures, or high concentrations.[1][4]
-
Solutions:
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider adding the epoxide slowly to a cooled solution of the nucleophile to better manage any exotherm.
-
Optimize Catalyst Loading: If using a catalyst, perform an optimization screen to find the lowest concentration that provides an acceptable reaction rate.
-
Manage Concentration: High concentrations of the epoxide increase the likelihood of intermolecular reactions. Run the reaction at a higher dilution.[4]
-
Order of Addition: Add the epoxide dropwise to the solution containing the nucleophile, rather than the other way around. This maintains a low instantaneous concentration of the free epoxide, favoring the desired bimolecular reaction over polymerization.
-
Problem 3: Presence of a Major, More Polar Side Product Identified as a Diol
Symptoms:
-
TLC analysis shows a prominent spot at a lower Rf than the expected product.
-
Mass spectrometry and NMR confirm the presence of 1,1,1-trichloro-2,3-propanediol.
Probable Cause: Hydrolysis of the Epoxide. The epoxide ring has been opened by water instead of the intended nucleophile. This is caused by residual water in the reagents or solvents and can be exacerbated by acidic or basic conditions.[4][7][8]
-
Solutions:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry liquid nucleophiles with a suitable drying agent (e.g., molecular sieves). Ensure all glassware is oven- or flame-dried before use.
-
Run Under Inert Atmosphere: Assembling the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the system.
-
pH Control: Maintain neutral conditions if possible. If a catalyst is required, choose one that is less likely to promote hydrolysis and use it sparingly.[4]
-
Experimental Protocols & Data Summary
Table 1: General Reaction Conditions for Nucleophilic Ring-Opening
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic (e.g., THF, Dioxane, CH₂Cl₂) | Prevents solvent from acting as a competing nucleophile and minimizes hydrolysis. |
| Temperature | 0 °C to Room Temperature (initially) | Minimizes risk of polymerization; can be increased if reaction is slow. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
| Stoichiometry | Slight excess of nucleophile (1.1-1.2 eq.) | Ensures complete consumption of the limiting epoxide reagent. |
| Order of Addition | Epoxide added slowly to nucleophile solution | Maintains low epoxide concentration to suppress polymerization. |
Protocol: General Procedure for Reaction with an Amine Nucleophile
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine (1.1 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Epoxide Addition: Add this compound (1.0 eq.) dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting epoxide is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.[9]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Mechanism
This diagram illustrates the desired SN2 pathway for the ring-opening of this compound by a generic nucleophile (Nu:).
Caption: SN2 Nucleophilic Attack on this compound.
Diagram 2: Competing Side Reactions
This diagram shows the two main pathways that compete with the desired reaction, leading to yield loss.
Caption: Major Competing Reaction Pathways.
Diagram 3: Troubleshooting Workflow for Low Yield
A logical decision tree to diagnose and solve issues related to low product yield.
Caption: Decision Tree for Troubleshooting Low Yields.
References
- A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE.
- Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. PrepChem.com. [Link]
- Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1)....
- 2-(chloromethyl)oxirane - 106-89-8, C3H5ClO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Ring-opening reaction of oxirane via nucleophilic attack.
- QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies. [Link]
- Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol - Substance Details. US EPA. [Link]
- Base-catalysed oxirane ring-opening reaction. Strong nucleophiles....
- Oxirane, (chloromethyl)-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Oxidation of Alkenes - Epoxidation and Hydroxyl
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]
- Ring opening, nucleophilic substitution. Chemistry Stack Exchange. [Link]
- One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]
- Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
- Synthesis of epoxides. Organic Chemistry Portal. [Link]
- Epoxid
- Ring-opening of oxirane by nucleophilic attack. Transition states and paired interacting orbitals. R Discovery. [Link]
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. [Link]
- Main reactions of epoxidation and oxirane ring-opening process.
- Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2.
- Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis.
- Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- Chemical Properties of Oxirane, (trichloromethyl)- (CAS 3083-23-6). Cheméo. [Link]
- Oxirane Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- 2-(Chloromethyl)oxirane;2-ethyloxirane. PubChem. [Link]
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
- Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regul
- Method for manufacturing high purity (s)-metoprolol.
- Ring Opening of Epoxides. Organic Chemistry - YouTube. [Link]
- Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Oxirane, (trichloromethyl)- (CAS 3083-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Chemistry of 2-(Trichloromethyl)oxirane
Welcome to the technical support center for 2-(trichloromethyl)oxirane, a highly reactive epoxide that serves as a valuable building block in organic synthesis. Its potent electrophilicity, driven by the electron-withdrawing trichloromethyl group, makes it a powerful tool for introducing complex functionalities. However, this same reactivity can lead to a variety of side reactions and byproducts. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to navigate these challenges effectively.
The information herein is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide validated protocols to mitigate their formation, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Spontaneous Polymerization and Reaction Instability
Question: My reaction involving this compound is showing signs of uncontrolled reactivity, including rapid temperature increases and the formation of an insoluble white solid. What is happening and how can I prevent it?
Answer: You are likely observing the spontaneous polymerization of this compound.[1] The high ring strain of the epoxide, coupled with the strong electron-withdrawing nature of the trichloromethyl group, makes the oxirane ring highly susceptible to both cationic and anionic ring-opening polymerization. Trace amounts of acid or base can initiate this process, which can be highly exothermic and, in some cases, violent.[1]
Root Cause Analysis:
-
Acidic Impurities: Residual acid from starting materials or adventitious moisture can protonate the epoxide oxygen, initiating cationic polymerization.
-
Basic Impurities: Strong nucleophiles or bases can initiate anionic polymerization.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of polymerization.
-
High Concentration: Increased proximity of epoxide molecules can favor intermolecular reactions leading to polymerization.
Troubleshooting & Prevention Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Purification of Starting Materials: Distill this compound immediately before use to remove any acidic or polymeric impurities.
-
Control of Reaction Temperature: Maintain a low reaction temperature, typically starting at 0°C or below, and allow the reaction to warm slowly to room temperature only if necessary.
-
Slow Addition: Add the this compound dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Use of Non-Nucleophilic Buffers: In cases where pH control is critical, consider the use of a non-nucleophilic buffer to neutralize any trace acids.
Issue 2: Formation of Dichlorinated Byproducts and Unidentified Isomers
Question: During the nucleophilic ring-opening of this compound, I am observing significant amounts of dichlorinated byproducts and what appear to be isomeric products in my crude NMR. What are these and how can I improve the selectivity of my reaction?
Answer: This is a classic challenge with this substrate. The formation of dichlorinated species and isomeric products arises from the rearrangement of the epoxide under certain conditions, as well as the potential for the nucleophile to attack at two different sites.
Mechanistic Insights:
-
Rearrangement to an Aldehyde: In the presence of Lewis acids or strong protic acids, this compound can rearrange to form the highly reactive 2,2-dichloro-2-formylethanal (a derivative of chloral). This aldehyde can then undergo further reactions with your nucleophile, leading to a complex mixture of products.
-
Regioselectivity of Ring-Opening: Nucleophilic attack can occur at either the more substituted (C2) or less substituted (C3) carbon of the oxirane ring.
-
SN2-like Attack (Basic/Neutral Conditions): Most nucleophiles will attack the less sterically hindered C3 carbon.
-
SN1-like Attack (Acidic Conditions): Under acidic conditions, the reaction can proceed through a more carbocationic intermediate, favoring attack at the more substituted C2 carbon.
-
Experimental Workflow for Maximizing Regioselectivity:
Caption: Control of regioselectivity in oxirane ring-opening.
Troubleshooting & Prevention Protocol:
-
Avoid Strong Lewis and Brønsted Acids: Unless the C2-substituted product is desired, avoid acidic catalysts.
-
Use of Pre-formed Nucleophiles: When using nucleophiles that require deprotonation (e.g., alcohols, thiols), pre-form the corresponding anion using a non-nucleophilic base (e.g., NaH) before the addition of the epoxide. This minimizes the presence of acidic protons.
-
Solvent Choice: Polar aprotic solvents such as THF, DMF, or acetonitrile generally favor SN2-type reactions.
-
Temperature Control: Low temperatures can help to suppress rearrangement and improve selectivity.
Data Summary: Impact of Catalyst on Product Distribution
| Catalyst | Predominant Attack | Major Product | Common Byproducts |
| Sodium Hydride (NaH) | C3 (SN2) | 3-substituted-1,1,1-trichloropropan-2-ol | Polymer |
| Triethylamine (Et3N) | C3 (SN2) | 3-substituted-1,1,1-trichloropropan-2-ol | Polymer |
| Boron Trifluoride (BF3·OEt2) | C2 (SN1-like) | 2-substituted-1,1,1-trichloropropan-2-ol | Rearrangement products, polymer |
| Sulfuric Acid (H2SO4) | C2 (SN1-like) | 2-substituted-1,1,1-trichloropropan-2-ol | Rearrangement products, polymer |
Issue 3: Hydrolysis to a Diol Byproduct
Question: My reaction is clean, but I am consistently isolating a significant amount of 1,1,1-trichloro-2,3-propanediol. How can I avoid this hydrolysis?
Answer: The formation of 1,1,1-trichloro-2,3-propanediol is a result of the reaction of this compound with water. This can be a significant side reaction if your reaction conditions are not strictly anhydrous.
Logical Relationship Diagram: Hydrolysis Pathway
Sources
Technical Support Center: Purification of 2-(Trichloromethyl)oxirane Derivatives
Welcome to the technical support center for the purification of 2-(trichloromethyl)oxirane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable chemical intermediates. The presence of the strained oxirane ring, coupled with the strong electron-withdrawing trichloromethyl group, presents unique purification challenges, primarily revolving around the compound's stability.
This document provides a structured approach to selecting the appropriate purification technique and offers detailed troubleshooting for common issues encountered in the laboratory. Our goal is to equip you with the knowledge to optimize your purification workflows, maximize yield, and ensure the integrity of your final product.
Section 1: Choosing Your Purification Strategy
The first critical step is selecting a purification method that matches the physical properties of your specific derivative and the nature of the impurities. The primary concerns are the thermal lability of the compound and the propensity of the epoxide ring to open under acidic or basic conditions[1][2][3].
Decision-Making Workflow
The following diagram provides a logical path to selecting an appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Comparison of Primary Purification Techniques
| Technique | Primary Application | Key Advantages | Major Disadvantages & Risks |
| Vacuum Distillation | Thermally sensitive or high-boiling point liquids (>150°C). | Excellent for removing non-volatile impurities; scalable.[4] | Requires specialized equipment; risk of decomposition if not controlled properly. NEVER distill to dryness. |
| Flash Chromatography | Complex mixtures; separation of compounds with similar polarities. | High resolution; applicable to both solids and liquids.[5] | Product decomposition on acidic silica gel; potential for low recovery; solvent-intensive. |
| Recrystallization | Solid compounds with moderate to high purity. | Potentially high recovery and purity; cost-effective and scalable.[6] | "Oiling out" of low-melting compounds; finding a suitable solvent can be difficult.[7][8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound derivative is decomposing on my silica gel column. What is happening and how can I fix it?
Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the ring-opening of the epoxide, leading to the formation of diols (if water is present) or other adducts depending on the solvent used. The trichloromethyl group makes the epoxide ring particularly susceptible to this acid-catalyzed hydrolysis.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system that contains 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base. This neutralizes the acidic sites on the silica surface.
-
Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, although it may have different selectivity.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
Q2: I'm trying to distill my product, but it is turning dark and polymerizing in the distillation flask. What should I do?
Answer: This is a classic sign of thermal decomposition. Many organic compounds, especially strained systems like epoxides, are thermally labile.[10] Heating to the atmospheric boiling point provides enough energy to initiate decomposition or polymerization pathways.
Solution: The solution is to lower the boiling point by reducing the pressure, a technique known as vacuum distillation.[4][11]
-
Rule of Thumb: If the atmospheric boiling point of your compound is above 150 °C, you should use vacuum distillation.
-
Pressure and Temperature: A high-vacuum pump can significantly lower the required temperature. For example, reducing the pressure from 760 mmHg to 1 mmHg can lower the boiling point by approximately 100-120 °C.
-
Heat Bath: Use a heated oil or sand bath for even temperature distribution and set it only 20-30 °C higher than the expected boiling point at the target pressure to avoid overheating.
Q3: My compound is a low-melting solid and "oils out" during recrystallization instead of forming crystals. How can I get a solid product?
Answer: "Oiling out" occurs when a saturated solution is cooled to a temperature above the melting point of the solute.[9] This is a common problem for low-melting point solids.[7][8] The oily liquid that separates is an impure, supercooled melt of your compound.
Solutions:
-
Low-Temperature Crystallization: Use a solvent in which your compound is soluble at room temperature (e.g., pentane, acetone, ether) and cool the solution to a very low temperature (e.g., -78 °C with a dry ice/acetone bath).[8] This forces precipitation well below the compound's melting point.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's meniscus. The microscopic glass fragments provide nucleation sites for crystal growth.[9][12]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, saturated solution to initiate crystallization.
-
-
Adjust the Solvent System: Use a larger volume of solvent to ensure the solution remains unsaturated until the temperature is well below the compound's melting point.[8][9] Alternatively, use a two-solvent system where the compound is highly soluble in solvent A and poorly soluble in solvent B.[6][9]
Q4: What are the best analytical techniques to confirm the purity and structural integrity of my final product?
Answer: A combination of techniques is essential to confirm both purity and that the desired epoxide structure is intact.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. Look for the characteristic signals of the oxirane ring protons and carbons. The appearance of new signals in the alcohol region (broad singlet for -OH) or changes in the integration values can indicate ring-opening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for assessing the purity of volatile compounds. A single peak in the chromatogram suggests high purity. The mass spectrum will provide the molecular weight, which can confirm the elemental composition. Be aware that thermal decomposition can sometimes occur in the GC inlet.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile or more polar derivatives.[13] A reversed-phase method (e.g., C18 column) is typically a good starting point.[13]
Section 3: In-Depth Protocols and Troubleshooting
Protocol: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the preparation of a neutralized silica gel column to prevent the degradation of acid-sensitive compounds.
Caption: Workflow for preparing a deactivated silica gel column.
Step-by-Step Methodology:
-
Determine the appropriate eluent system for your separation using Thin Layer Chromatography (TLC).
-
Prepare the mobile phase by adding 1-2% (v/v) of triethylamine to the pre-mixed solvent system.
-
In a separate beaker, add the calculated amount of dry silica gel to the triethylamine-containing mobile phase to form a consistent slurry.
-
Carefully pour the slurry into your chromatography column and use gentle air pressure to pack a uniform bed.
-
Equilibrate the column by passing at least two column volumes of the mobile phase through the silica bed before loading your sample.
-
Dissolve your crude this compound derivative in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the triethylamine-containing mobile phase, collecting fractions and monitoring by TLC.
Protocol: High-Vacuum Distillation of a Thermally Labile Epoxide
This protocol outlines the setup for purifying a heat-sensitive liquid derivative.
Step-by-Step Methodology:
-
Safety First: Inspect all glassware for star cracks or defects before assembly, as they can fail under vacuum.[4] Always use a safety shield.
-
Assembly: Assemble the distillation apparatus (distilling flask, Claisen adapter, thermometer, condenser, and receiving flask) using high-vacuum grease on all joints.
-
Add Material: Add the crude liquid and a magnetic stir bar to the distilling flask. Never fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply the vacuum from a vacuum pump. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile vapors.
-
Begin Heating: Once the system has reached the desired pressure, begin stirring and slowly heat the distilling flask using a heating mantle or oil bath.
-
Monitor Temperature: The thermometer must be positioned correctly (top of the bulb level with the bottom of the condenser side-arm) to accurately measure the boiling point of the vapor.
-
Collect Distillate: Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
Shutdown: After collection, remove the heat source first and allow the system to cool completely before slowly reintroducing air to the apparatus. Never re-pressurize a hot system.
References
- Vertex AI Search Result[9]: Details on challenges with recrystallizing compounds that separ
- Kaye, I. A. (1971). Purification of Low-Melting Compounds.
- National Taiwan University. (2024).
- University of Wisconsin-Madison.
- University of South Florida. Recrystallization, filtration and melting point. Chemistry Department.
- University of Colorado Boulder.
- Reddy, L. H., et al. (2007). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules. [Link]
- University of Calgary.
- Stahl, E., & Gerard, D. (1983). Extraction of thermolabile compounds with supercritical gases. Planta Medica. [Link]
- University of Rochester.
- myEdu Learn. (2018).
- Srichana, T., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. [Link]
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. [Extraction of thermolabile compounds with supercritical gases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with 2-(Trichloromethyl)oxirane
Welcome to the technical support center for 2-(trichloromethyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this highly reactive and versatile building block. The potent electron-withdrawing nature of the trichloromethyl group makes this epoxide an exceptional electrophile for introducing complex moieties, but it also renders it highly susceptible to unwanted polymerization. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound seems to have become viscous or solidified. What happened?
A1: You are likely observing polymerization. This compound is a highly reactive monomer that can undergo spontaneous ring-opening polymerization, especially when exposed to heat, light, or catalytic impurities.[1] Proper storage is critical to prevent this.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate between 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Container: Use a tightly sealed container made of non-reactive material, such as amber glass, to protect from light and prevent contamination.
-
Purity: Ensure the material is free from acidic or basic impurities which can catalyze polymerization.
Q3: Can I use a polymerization inhibitor with this compound?
A3: Yes, the use of a polymerization inhibitor is a prudent measure, especially for long-term storage or during reactions that require elevated temperatures. While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for reactive monomers are effective. Common choices include:
-
Phenolic inhibitors: Such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[1] These are effective radical scavengers.
-
Stable free radicals: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) is a highly effective inhibitor of radical polymerization.[2]
The choice and concentration of the inhibitor should be carefully considered based on the specific reaction conditions and the ease of its subsequent removal.
Q4: What are the primary drivers of unwanted polymerization in my reaction?
A4: The primary drivers for the polymerization of this compound are:
-
Catalytic Impurities: Trace amounts of acids, bases, or nucleophiles can initiate a chain-reaction polymerization. This includes residual catalysts from previous steps, moisture, or even the surface of certain types of glassware.
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, including the initiation and propagation of polymerization.
-
High Concentration: At high concentrations of the epoxide, the probability of intermolecular reactions leading to oligomers and polymers increases.
Troubleshooting Guide: Preventing Polymerization
This section provides detailed protocols and explanations to address specific challenges encountered during reactions with this compound.
Issue 1: Rapid Polymerization Upon Addition of Reagents
Symptoms:
-
Immediate increase in viscosity or solidification of the reaction mixture.
-
Exothermic reaction that is difficult to control.
-
Low or no yield of the desired product.
Root Causes & Solutions:
-
Presence of Catalytic Impurities:
-
Acidic Impurities: Lewis or Brønsted acids can initiate cationic polymerization.
-
Protocol: Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Use freshly distilled solvents. Glassware should be oven-dried and cooled under an inert atmosphere. If a Lewis acid catalyst is required for your reaction, consider a less reactive one or perform the reaction at a lower temperature.
-
-
Basic/Nucleophilic Impurities: Strong bases or nucleophiles can initiate anionic polymerization.
-
Protocol: Use non-nucleophilic bases if a base is required. Carefully control the stoichiometry of nucleophilic reagents. The reaction should be conducted under strict anhydrous conditions.
-
-
-
Reaction Temperature:
-
Protocol: Maintain a low reaction temperature. Initiate the reaction at 0°C or even -78°C (dry ice/acetone bath) and allow it to slowly warm to the desired temperature. Use a cryostat for precise temperature control.
-
Issue 2: Low Yield of Desired Product with Formation of Oligomers
Symptoms:
-
The desired product is obtained, but in low yield.
-
Analysis of the crude product (e.g., by NMR or mass spectrometry) shows the presence of higher molecular weight species.
Root Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Protocol:
-
Slow Addition: Add the this compound dropwise to the reaction mixture containing the other reagents, rather than the other way around. This keeps the instantaneous concentration of the epoxide low.
-
Dilution: Run the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
-
Solvent Choice: Use a polar, aprotic, and non-nucleophilic solvent (e.g., anhydrous THF, DCM, or acetonitrile) to solvate ions and minimize side reactions.
-
-
-
Cross-Reactivity with the Product:
-
The desired product may be nucleophilic enough to react with the starting epoxide, leading to oligomer formation.
-
Protocol:
-
Monitor the reaction progress closely using techniques like TLC or in-situ IR.
-
Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening
This protocol provides a general framework for reacting this compound with a nucleophile while minimizing polymerization.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
Ensure all reagents are of the highest purity.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the nucleophile and any non-nucleophilic base in the chosen anhydrous solvent.
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition of this compound:
-
Dissolve the this compound in the same anhydrous solvent in a separate flask.
-
Using a syringe pump, add the epoxide solution dropwise to the cooled reaction mixture over a period of 1-2 hours.
-
Maintain the reaction temperature at or below 0°C during the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0°C or slowly warm to room temperature, as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard extraction and purification procedures.
-
Visualizing Polymerization Pathways
The following diagrams illustrate the primary mechanisms of unwanted polymerization and the key intervention points.
Caption: Workflow for Preventing Polymerization.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C or below for initiation | Minimizes the rate of polymerization |
| Solvent | Anhydrous, polar aprotic (THF, DCM) | Prevents initiation by water and side reactions |
| Reagent Purity | High purity, free of acid/base | Eliminates catalytic impurities |
| Concentration | Dilute (<0.5 M) | Reduces probability of intermolecular reactions |
| Addition Mode | Slow, dropwise addition of epoxide | Maintains low instantaneous monomer concentration |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen |
| Inhibitor (Optional) | 100-500 ppm of BHT or MEHQ | Scavenges free radicals that can initiate polymerization |
By adhering to these guidelines and understanding the underlying chemical principles, you can effectively control the reactivity of this compound and achieve high yields of your desired products.
References
- Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable?
- Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
- Chemistry Stack Exchange. (2014, August 3). Why should epoxides be more reactive at a position where positive charge is stabilised?
- Wako Pure Chemical Industries, Ltd. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
- Zaremski, M. Y., Zhaksylykov, A. B., Orlova, A. P., & Golubev, V. B. (2005). Reversible and irreversible inhibition in free-radical polymerization of methyl methacrylate mediated by 2,2,6,6-tetramethyl-1-piperidinyloxy. Polymer Science Series A, 47(1), 1-9.
- Wiberg, K. B., & Nakaji, D. (2008). Thermochemical Studies of Epoxides and Related Compounds. The Journal of organic chemistry, 73(13), 4942-7.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Google Patents. (n.d.). US3142687A - Stabilization of epoxide compositions.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, June 28). Oxirane, (chloromethyl)-: Human health tier II assessment Preface.
- Google Patents. (n.d.). US4898954A - Process for the preparation of oxiranes.
- Maafa, I. M. (2023).
- Google Patents. (n.d.). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.
- The Organic Chemistry Tutor. (2020, April 28). 9.16 Epoxide Reactions [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review | Request PDF.
- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
- Maafa, I. M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel), 15(3), 488.
- PubMed. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
- Google Patents. (n.d.). EP0124011B1 - Process for the preparation of oxiranes.
- Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
- Al-Mulla, A., Wan, Y., Isa, M., & Hakmi, A. (2018). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules (Basel, Switzerland), 23(11), 2821.
- Kumar, R., Sharma, P., & Kumar, V. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC advances, 14(20), 14088-14115.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- ResearchGate. (n.d.). (PDF) Design and Synthesis of Two New Epoxides.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 2-(Trichloromethyl)oxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)oxirane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a primary focus on overcoming low reaction conversion rates. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound, also known as 3,3,3-trichloropropylene oxide, is a highly functionalized epoxide. Its reactivity is dominated by two key features: the strained three-membered oxirane (epoxide) ring and the strongly electron-withdrawing trichloromethyl group. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions, which is the most common transformation for this molecule.[1]
Q2: I'm observing very slow or no reaction. What are the most likely initial causes?
A2: Several factors can contribute to a stalled reaction. The primary suspects are often related to steric hindrance from the bulky trichloromethyl group, the electronic nature of your nucleophile, and the purity of your starting materials. Sub-optimal reaction conditions, such as incorrect temperature or solvent, are also common culprits.[2]
Q3: Is this compound stable?
A3: While stable under proper storage conditions (cool, dry, and well-ventilated), this compound is a reactive molecule.[3][4] It can be sensitive to strong acids, bases, and high temperatures, which can lead to decomposition or unwanted side reactions like polymerization.[5] Purity is key; carbonyl-containing impurities, for instance, can promote side-reactions.[6]
Q4: What are the critical safety precautions when handling this compound?
A4: this compound and related epoxides should be handled with care. Always work in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory, including safety goggles, a face shield, and appropriate chemical-resistant gloves. Avoid inhalation of vapors and any contact with skin or eyes.[3][8] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.
In-Depth Troubleshooting Guides
Problem 1: Low or Incomplete Conversion with Nucleophilic Ring-Opening
You've set up a reaction with a nucleophile (e.g., an amine, alcohol, or thiol) to open the epoxide ring, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted this compound.
Q: Why is my nucleophilic ring-opening reaction not going to completion?
A: The cause often lies in the interplay between the reaction conditions and the nature of the nucleophile, which dictates the reaction mechanism (SN2 vs. SN1-like).
The ring-opening of epoxides can proceed under basic (nucleophilic) or acidic conditions, and the regioselectivity (which carbon is attacked) depends on this choice.[9][10]
-
Under Basic/Nucleophilic Conditions (SN2 Mechanism): Strong, negatively charged nucleophiles (e.g., alkoxides, thiolates, Grignard reagents) will attack the epoxide directly.[11] Due to the bulky trichloromethyl group, this SN2 attack will almost exclusively occur at the less sterically hindered carbon (C2).[1][12] If your nucleophile is weak or neutral, it may not be potent enough to open the ring without catalytic activation.[11]
-
Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a much better leaving group.[13] This creates significant positive charge character on the adjacent carbons. The trichloromethyl group is strongly electron-withdrawing, which destabilizes an adjacent carbocation at C3. Therefore, even under acidic conditions, the nucleophilic attack is heavily favored at the less substituted C2 position. The reaction proceeds via a transition state that has significant SN2 character, involving backside attack.[12][14]
Caption: Troubleshooting workflow for low conversion rates.
Solutions Table:
| Issue | Recommended Action | Rationale |
| Weak Nucleophile (e.g., neutral amine or alcohol) | If using a neutral nucleophile under neutral conditions, switch to a base-catalyzed approach. Add a non-nucleophilic base (e.g., NaH, DBU) to deprotonate your nucleophile in situ, making it more potent.[11] For amines, which can act as both nucleophile and base, consider that at low pH, the amine will be protonated and non-nucleophilic.[15] | A negatively charged nucleophile is significantly more reactive and better suited for an SN2 attack on the epoxide.[10] |
| Suboptimal Solvent | Ensure you are using a suitable solvent. For SN2 reactions with charged nucleophiles, polar aprotic solvents (e.g., THF, DMF, DMSO) are generally preferred as they solvate the counter-ion without hydrogen bonding to the nucleophile.[2] | Protic solvents (e.g., water, methanol) can cage the nucleophile through hydrogen bonding, reducing its reactivity. |
| Incorrect Temperature | Gradually increase the reaction temperature. The high steric hindrance of the trichloromethyl group can lead to a high activation energy. | Increased thermal energy helps overcome the activation barrier. However, monitor for byproduct formation, as higher temperatures can also promote side reactions.[2] |
| Presence of Water | Ensure all reagents and glassware are rigorously dried. Use anhydrous solvents. | Water can react with strong bases or nucleophiles, quenching them. It can also act as a nucleophile itself, leading to the formation of an undesired diol byproduct.[2][5] |
Problem 2: Significant Formation of Byproducts
Your reaction consumes the starting material, but the yield of the desired product is low, with one or more significant byproducts observed.
Q: How can I identify and minimize the formation of side products?
A: Side product formation often results from the high reactivity of the epoxide ring or impurities in the reaction mixture. Common byproducts include diols and polymers.
-
Diol Formation: If water is present, it can act as a nucleophile, especially under acidic catalysis, to open the epoxide and form 3,3,3-trichloro-1,2-propanediol.[5]
-
Polymerization: In the presence of strong Lewis acids or bases, the epoxide can undergo cationic or anionic ring-opening polymerization. The initial ring-opened product (an alcohol) can act as a nucleophile to attack another molecule of the epoxide, leading to oligomers or polymers.[5][16]
-
Reaction with Impurities: Carbonyl impurities in the starting epoxide can lead to undesired side reactions.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and the appearance of new spots/peaks.
-
Isolation: If possible, isolate the major byproduct using column chromatography or preparative TLC/HPLC.
-
Characterization: Use analytical techniques to determine the structure of the byproduct.
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct. Look for masses corresponding to the diol or multiples of the starting epoxide mass (indicating oligomers).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give structural information to confirm the identity of the byproduct.
-
Infrared (IR) Spectroscopy: A broad peak around 3200-3600 cm⁻¹ in the IR spectrum would suggest the presence of an -OH group, indicative of diol formation or an alcohol-terminated polymer.
-
Caption: Strategies to mitigate common side reactions.
Solutions Table:
| Byproduct | Recommended Action | Rationale |
| Diol | 1. Rigorous Drying: Dry solvents over molecular sieves or by distillation. Ensure all glassware is oven or flame-dried. 2. Use Excess Nucleophile: Employ a larger excess of your intended nucleophile. | 1. Eliminates water, the competing nucleophile.[2] 2. Kinetically favors the desired reaction pathway over the competing hydrolysis reaction.[5] |
| Polymer/Oligomer | 1. Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. 2. Control Stoichiometry: Add the catalyst or initiator slowly and in a controlled manner. 3. Purify Starting Material: Consider purifying the this compound by distillation if impurities are suspected.[6] | 1. Polymerization often has a higher activation energy than the desired bimolecular reaction. 2. Prevents localized high concentrations of initiator that can trigger rapid polymerization. 3. Removes potential initiators or catalysts for polymerization. |
By systematically addressing these potential issues, from reaction mechanism and conditions to reagent purity and side reactions, you can effectively troubleshoot and optimize your experiments involving this compound, leading to higher conversion rates and improved product yields.
References
- Process for the purification of epoxides. (n.d.). Google Patents.
- 2-(chloromethyl)oxirane Safety Data Sheets(SDS). (n.d.). LookChem.
- Method for purifying an epoxidation product. (n.d.). Google Patents.
- Method for purifying an epoxidation product. (n.d.). Google Patents.
- Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps.
- Muir, B., Wilson, M., Rowley, L., Smith, F. J., & Hursthouse, A. (2002). Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment.
- Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
- Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry.
- Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2189–2197. [Link]
- SAFETY DATA SHEET. (2017, April 11). Micro-Measurements.
- SN1 type reactions of epoxides. (n.d.). University of Calgary.
- Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2189–2197. [Link]
- Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. (n.d.). PrepChem.com.
- Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1)... (n.d.). ResearchGate.
- Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment. (n.d.). The UWS Academic Portal.
- McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Cengage.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI.
- Acid-catalyzed ring-opening reaction of oxirane. (n.d.). ResearchGate.
- 2-(chloromethyl)oxirane. (2025, May 20). ChemSynthesis.
- Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol. (n.d.). US EPA.
- Base-catalysed oxirane ring-opening reaction. (n.d.). ResearchGate.
- Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999–3004. [Link]
- A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. (2001, April 11). PubMed.
- Ring Opening of Epoxides. (2021, January 30). Organic Chemistry. YouTube.
- Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy.
- Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015, September 18). Oberlin College and Conservatory.
- Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2. (2022, January 10). ResearchGate.
- Base Catalyzed Epoxide Opening. (2020, December 11). YouTube.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing).
- Oxirane, (chloromethyl)-. (n.d.). NIST WebBook.
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- 16. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Managing Exothermic Reactions of 2-(Trichloromethyl)oxirane (TCPO)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 2-(trichloromethyl)oxirane (TCPO). Given its highly reactive nature, this document provides essential troubleshooting, safety protocols, and answers to frequently asked questions to ensure safe and controlled experimentation. Our approach prioritizes understanding the underlying chemical principles to proactively manage and mitigate the risks associated with this versatile but hazardous reagent.
Section 1: Understanding the Hazard - The Chemistry of TCPO Reactivity
This section addresses the fundamental properties of TCPO that contribute to its exothermic potential.
Q1: Why is this compound considered a high-hazard reagent?
A: The hazardous nature of this compound (CAS 3083-23-6) stems from two primary chemical features:
-
High Ring Strain: Like all epoxides, the three-membered oxirane ring is highly strained.[1][2] Reactions that lead to the opening of this ring are energetically favorable and can release significant energy (exothermic reaction), relieving this strain.[1]
-
Powerful Electrophilicity: The trichloromethyl (-CCl₃) group is strongly electron-withdrawing. This effect significantly increases the electrophilicity of the adjacent carbon atoms in the epoxide ring, making them highly susceptible to attack by nucleophiles.
Epoxides are known to be highly reactive and can undergo polymerization in the presence of catalysts or heat, which can be violent.[3] When heated to decomposition, TCPO can also emit toxic fumes.[3]
Q2: What conditions can trigger a dangerous exothermic reaction or thermal runaway with TCPO?
A: An uncontrolled exothermic reaction can be initiated by several factors:
-
Catalysis: Trace amounts of acids, bases, amines, or strong oxidizing agents can catalyze a rapid, uncontrolled ring-opening or polymerization reaction.[3][4][5]
-
High Temperature: External heating or insufficient cooling can increase the reaction rate exponentially. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.[6]
-
High Concentration: Concentrated solutions of TCPO or the rapid addition of reagents increase the potential energy available for release at any given moment.[7]
-
Inadequate Mixing: Poor agitation can lead to the formation of localized "hot spots" where the reaction accelerates, potentially initiating a bulk runaway.[6][7]
Q3: What are the primary hazardous reactions associated with TCPO?
A: The two main exothermic hazards are violent polymerization and secondary decomposition.
-
Polymerization: Catalyzed by impurities or heat, TCPO can polymerize rapidly. This process is highly exothermic and can lead to a rapid increase in temperature and pressure within the reactor.[3]
-
Decomposition: If a primary reaction (like polymerization or a desired synthesis) generates enough heat to reach the decomposition temperature of the reaction mixture, a secondary, often more energetic and gas-generating, decomposition reaction can be triggered.[6]
`dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ` Caption: Regioselectivity of TCPO ring-opening under different catalytic conditions.
Section 2: Proactive Safety - Hazard Assessment and Control
Thorough planning and hazard assessment are non-negotiable when working with TCPO.[7][8]
Q4: How can I quantitatively assess the thermal risk of my specific reaction before performing it at scale?
A: The most reliable method is to use calorimetric techniques to understand the thermodynamics and kinetics of your reaction.[9]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature of decomposition (Tₒₙₛₑₜ) for your starting materials, reaction mixture, and products. This defines the absolute maximum temperature your process must not exceed.
-
Reaction Calorimetry (RC): An RC study on a small, laboratory scale provides critical data on the desired reaction, such as the total heat of reaction, the rate of heat release, and the potential for thermal accumulation.[10][11] This data is essential for ensuring your cooling capacity is sufficient for the intended scale.
Data Presentation: Key Thermal Hazard Parameters
The following table summarizes the critical data points you should obtain from calorimetric studies.
| Parameter | Description | Importance for TCPO Reactions |
| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which the material begins to undergo an uncontrolled, exothermic decomposition. | Defines the maximum safe operating temperature for the process. Your reaction temperature must remain well below this value. |
| Heat of Reaction (ΔHᵣ) | The total amount of heat released by the desired chemical reaction. | Essential for calculating the required cooling capacity of the reactor to maintain a stable temperature.[9] |
| Adiabatic Temperature Rise (ΔTₐₖ) | The theoretical temperature increase that would occur if the entire heat of reaction were released without any cooling. | A high ΔTₐₖ indicates a high potential for a severe thermal runaway in the event of a cooling failure. |
| Maximum Temperature of the Synthetic Reaction (MTSR) | The highest temperature the process could reach due to the desired reaction in a cooling failure scenario (Process Temp + ΔTₐₖ). | This value must be significantly lower than the Tₒₙₛₑₜ of the reaction mixture to prevent a secondary decomposition.[9] |
Q5: What are the most critical parameters to control during a reaction involving TCPO?
A: Based on the principles of reaction safety, the following parameters are crucial:
-
Temperature: This is the most critical factor. Employ a reliable cooling system and continuously monitor the internal reaction temperature. Set high-temperature alarms and interlocks.[12]
-
Reagent Addition Rate: Never add TCPO or other reactive reagents all at once.[7] Use a syringe pump or dropping funnel for slow, controlled addition to ensure the heat generated can be managed by the cooling system.[7]
-
Stirring/Agitation: Maintain vigorous and constant agitation to ensure uniform temperature distribution and prevent the formation of dangerous hot spots.[6] A failure in agitation during reagent addition is a primary cause of runaway reactions.[6]
-
Concentration: Work at the lowest practical concentration. The solvent acts as a heat sink, providing thermal ballast and moderating temperature changes.
`dot graph G { graph [fontname="Arial", rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ` Caption: A workflow for pre-reaction hazard assessment for TCPO synthesis.
Section 3: Troubleshooting Guide - Managing In-Process Deviations
This section provides direct, actionable advice for specific problems encountered during an experiment.
Q6: My reaction temperature is rising faster than expected and exceeding my set point. What should I do?
A: This is a critical situation indicating that heat generation is outpacing heat removal. Act immediately by following this decision tree.
Q7: The reaction mixture has suddenly become very thick (viscous) or changed color unexpectedly. What could this signify?
A: A rapid increase in viscosity is a strong indicator of uncontrolled polymerization. An unexpected color change can also signal a decomposition pathway or the formation of polymeric byproducts. Treat this as a sign of a potential runaway reaction. Immediately stop all reagent addition, maximize cooling, and be prepared to execute an emergency quench.
Q8: My magnetic stirrer or overhead mechanical stirrer has stopped working mid-reaction. What is the risk?
A: This is an extremely dangerous situation. Without agitation, the reagent being added is not dispersing. This creates a highly concentrated, unreacted layer that is not being effectively cooled.[6] When stirring is eventually restored, or as heat diffuses into this layer, the entire unreacted portion can react almost instantaneously, causing a violent thermal runaway.
Immediate Action Plan for Stirrer Failure:
-
STOP ALL REAGENT ADDITION IMMEDIATELY.
-
Do not attempt to restart the stirrer immediately.
-
Maximize cooling and let the reactor contents cool to a safe temperature (e.g., 0 °C or below).
-
Once the reactor is cold and stable, very slowly and cautiously add a quenching agent (see protocol below) to safely neutralize the unreacted material before attempting any repairs or restarting the stirrer.
Section 4: Emergency Protocols
These protocols provide step-by-step instructions for critical emergency situations. They should be reviewed and understood before starting any experiment.
Experimental Protocol: Emergency Quenching of a Runaway TCPO Reaction
This procedure is a last resort to halt a reaction that is no longer under thermal control. The goal is to rapidly cool and dilute the reaction mass.
Prerequisites:
-
Ensure a quenching solution is prepared and accessible before starting the reaction. A suitable quencher is a cold, inert solvent that can absorb heat. For many reactions, cold toluene or isopropanol can be used.[13] The choice depends on compatibility with your reaction chemistry.
-
All actions must be performed from behind a blast shield in a chemical fume hood.[14]
Methodology:
-
Alert Personnel: Immediately notify all other researchers in the lab of the emergency situation.
-
Cease Additions: Ensure all reagent feeds are stopped.
-
Maximize External Cooling: Apply an external cooling bath (e.g., a large dry ice/acetone bath) to the reactor.
-
Dilute and Cool: If the reaction is in a flask that can be safely accessed, slowly and carefully add the pre-chilled, inert quenching solvent via a cannula or long syringe.[13] This serves to both dilute the reactants and absorb a significant amount of heat. CAUTION: The initial addition may cause vigorous boiling. Add slowly at first.
-
Neutralize (If Necessary): Once the temperature has been brought under control, a more reactive quenching agent can be considered to neutralize any remaining TCPO. The choice is highly dependent on the reaction conditions (acidic vs. basic). A slow addition of a weak protic source like isopropanol or even water can terminate many reactions by opening the epoxide ring.[13]
-
Monitor: Continue to monitor the temperature until it is stable at a safe, low temperature for an extended period.
Experimental Protocol: Handling a TCPO Spill
Prerequisites:
-
Ensure a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent for organic chemicals) is readily available.
-
Wear full personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[15][16][17]
Methodology:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If the spill is small and manageable, contain the liquid by surrounding it with absorbent material from the spill kit.
-
Absorb: Cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.
Section 5: Frequently Asked Questions (FAQs)
Q9: What specific chemicals and materials are incompatible with TCPO?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[3][4] These materials can act as powerful catalysts for violent polymerization.
Q10: What are the recommended storage conditions for this compound?
A: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] Keep it away from heat, sparks, open flames, and any of the incompatible materials listed above.[4]
Q11: What is the mandatory Personal Protective Equipment (PPE) for handling TCPO?
A: Always handle TCPO inside a certified chemical fume hood.[14] Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[16]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[14]
Q12: Is it ever acceptable to leave a reaction involving TCPO unattended?
A: No. Under no circumstances should a reaction involving TCPO be left unattended.[14] The potential for a rapid exothermic event requires constant monitoring and the ability to intervene immediately.
References
- LookChem. (n.d.). 2-(chloromethyl)oxirane Safety Data Sheets(SDS).
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Lab Safety Workspace. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- Reddit. (2023, May 17). Sensitivity of epoxides. r/OrganicChemistry.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Jensen Hughes. (2019, October 15). Manage Chemical Reactivity Hazards with Emergency Relief System Design.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- Scribd. (2020, January 10). Oxirane Safety Data Sheet Overview.
- Cheméo. (n.d.). Chemical Properties of Oxirane, (trichloromethyl)- (CAS 3083-23-6).
- TCI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
- ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reaction Calorimetry.
- Institution of Chemical Engineers. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- NIH. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC.
- YouTube. (2020, July 22). Reactions of Epoxides | Organic Chemistry Lessons.
- Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 11. syrris.com [syrris.com]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
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- 14. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on 2-(Trichloromethyl)oxirane Reactions
Welcome to the technical support center for reactions involving 2-(trichloromethyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities introduced by solvent choice during nucleophilic ring-opening reactions of this highly functionalized epoxide. Here, we address common challenges and provide practical, mechanistically-grounded advice in a question-and-answer format.
Part 1: Fundamentals & Initial Considerations
Question: What makes this compound different from simpler epoxides like propylene oxide, and how does this affect my reaction?
Answer: The primary difference is the powerful electron-withdrawing nature of the trichloromethyl (-CCl₃) group. This has two profound consequences on the epoxide's reactivity:
-
Increased Electrophilicity: The -CCl₃ group inductively pulls electron density away from the epoxide ring. This makes the adjacent carbon atom (C2) significantly more electron-deficient and, therefore, a much stronger electrophile than the carbons in a simple alkyl epoxide.
-
Regiochemical Bias: This strong inductive effect polarizes the C-O bonds. The C2-O bond is weakened and polarized towards the oxygen, making C2 the highly preferred site for nucleophilic attack under a wide range of conditions, especially with strong nucleophiles. This contrasts with many simple epoxides where steric hindrance is the dominant factor, directing nucleophiles to the less substituted carbon.[1][2]
Essentially, the electronic effect of the -CCl₃ group often overrides the steric considerations that typically govern the regioselectivity of epoxide ring-opening reactions.[2][3]
Part 2: Solvent Selection & Troubleshooting FAQs
Question: I am performing a reaction with a strong, anionic nucleophile (e.g., RO⁻, RS⁻, CN⁻). Which solvent class should I choose and why?
Answer: For strong, anionic nucleophiles, polar aprotic solvents are generally the best choice. This includes solvents like THF, DMF, DMSO, and acetonitrile.
The Rationale (Causality): Strong nucleophiles react via a classic SN2 mechanism, where the reaction rate is directly dependent on the nucleophile's strength.[4][5][6]
-
Polar Aprotic Solvents: These solvents can dissolve the anionic nucleophile but do not form a strong "solvation shell" around it through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, maximizing the reaction rate.[3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally a poor choice. They will form a tight solvation shell around the anionic nucleophile via hydrogen bonds, stabilizing it and drastically reducing its nucleophilicity and reactivity.[6] This often leads to sluggish or incomplete reactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These are unsuitable as they cannot effectively dissolve the charged, anionic nucleophiles required for the reaction.
Troubleshooting Guide: Low Yield with a Strong Nucleophile
| Symptom | Probable Cause | Recommended Action |
| Reaction is slow or stalls. | Use of a protic solvent (e.g., methanol) is deactivating the nucleophile. | Switch to a dry, polar aprotic solvent like THF or DMF. Ensure all reagents and glassware are anhydrous. |
| Multiple unidentified side products. | The nucleophile is also a strong base, causing elimination or polymerization. | Run the reaction at a lower temperature to favor the SN2 pathway over elimination. |
| Starting material remains unreacted. | Insufficient nucleophile strength or poor solubility. | Ensure the nucleophile is fully dissolved. If using a salt, consider adding a phase-transfer catalyst in less polar solvents. |
Question: I am using a weak, neutral nucleophile (e.g., H₂O, ROH, RNH₂) under acidic conditions. How does my choice of solvent impact the outcome?
Answer: With weak nucleophiles, the reaction requires acid catalysis to protonate the epoxide oxygen, making it a better leaving group.[7][8][9] The mechanism shifts to have more SN1-like character.[10][11] In this scenario, polar protic solvents are often the medium of choice as they can serve as both the solvent and the nucleophile (a process called solvolysis).
The Rationale (Causality):
-
Protonation: The first step is the protonation of the epoxide oxygen by the acid catalyst.[7][8]
-
Carbocation-like Transition State: The C-O bond begins to break, creating a transition state with significant positive charge buildup. Due to the electron-withdrawing -CCl₃ group, this positive charge is destabilized at C2. Therefore, unlike typical acid-catalyzed openings that attack the more substituted carbon, the nucleophile will still likely attack the C2 position due to the overwhelming inductive effect, though the mechanism has SN1 characteristics.[12]
-
Solvent's Role:
-
Stabilization: A polar solvent is required to stabilize this charge-separated transition state.[3]
-
Nucleophilicity: In solvolysis reactions, the solvent (e.g., methanol) is the nucleophile. Its concentration is high, driving the reaction forward.
-
Troubleshooting Guide: Unexpected Regioisomer or Rearrangement
| Symptom | Probable Cause | Recommended Action |
| A mixture of regioisomers is observed. | The reaction conditions are borderline between SN1 and SN2 pathways. | To favor SN2 (attack at the less hindered C3), switch to a strong nucleophile in a polar aprotic solvent. To favor the electronically-driven pathway (attack at C2), ensure strong acidic catalysis with a weak nucleophile. |
| Formation of an aldehyde or ketone. | Lewis acid catalysts or high temperatures are promoting a Meinwald-type rearrangement. | Use a Brønsted acid instead of a Lewis acid if possible. Run the reaction at a lower temperature. |
Part 3: Visual Guides & Protocols
Diagram: General Reaction Pathways
This diagram illustrates the two primary mechanistic pathways for the ring-opening of this compound, dictated by the reaction conditions.
Caption: Decision workflow for reaction mechanism based on conditions.
Diagram: Troubleshooting Low Reaction Yield
This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield.
Caption: A troubleshooting flowchart for addressing low reaction yields.
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with an Amine (Weak Nucleophile)
This protocol outlines a general procedure. Note: This is a representative example and should be optimized for specific substrates and nucleophiles.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the epoxide in an appropriate polar solvent (e.g., isopropanol or acetonitrile, 5-10 mL per mmol of epoxide).
-
-
Reaction Initiation:
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
If the amine salt is used, a non-nucleophilic base (e.g., DIPEA) may be required.
-
For very weak nucleophiles, a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃ or HClO₄) can be added. Caution: Acid catalysis can significantly alter regioselectivity and promote side reactions.
-
-
Monitoring and Work-up:
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amino alcohol.
-
References
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.
- Reactions of Epoxides: Ring-opening.Chemistry LibreTexts.[Link]
- Reactions of Epoxides: Ring-Opening.OpenStax.[Link]
- Ring opening reactions of epoxides: Acid-c
- Reactions of Epoxides - Acidic Ring Opening.OpenOChem Learn.[Link]
- Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides.AMiner.[Link]
- Video: Base-Catalyzed Ring-Opening of Epoxides.JoVE.[Link]
- Epoxides Ring-Opening Reactions.Chemistry Steps.[Link]
- Epoxide Ring Opening With Base.Master Organic Chemistry.[Link]
- Reactions of Epoxides under Acidic and Basic Conditions.Chemistry Steps.[Link]
- SN1 type reactions of epoxides.University of Calgary.[Link]
- Regioselectivity of epoxide ring-opening.YouTube.[Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aminer.org [aminer.org]
- 4. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. chimia.ch [chimia.ch]
Minimizing impurities in the synthesis of "2-(Trichloromethyl)oxirane"
Welcome to the technical support center for the synthesis of 2-(trichloromethyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in organic chemistry, is most commonly achieved through a Darzens condensation reaction. This reaction involves the base-mediated condensation of trichloroacetaldehyde (chloral) with an α-haloester, such as ethyl chloroacetate, to form an α,β-epoxy ester (also known as a glycidic ester). The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the starting aldehyde and the stability of the resulting epoxide, making careful control of reaction conditions paramount to achieving high purity.
This guide will address common challenges encountered during this synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound.
FAQ 1: My reaction yield is low, and I observe significant amounts of a chloroform-smelling byproduct. What is happening?
Answer:
This is a classic problem when working with trichloroacetaldehyde under basic conditions. The likely culprit is a competing side reaction known as the haloform reaction or a base-catalyzed cleavage of the carbon-carbon bond in trichloroacetaldehyde.
Causality:
Trichloroacetaldehyde is highly susceptible to nucleophilic attack at the carbonyl carbon. In the presence of a strong base (e.g., sodium hydroxide, potassium tert-butoxide), two main competitive pathways can occur:
-
Cannizzaro-type Reaction: Although trichloroacetaldehyde lacks α-hydrogens, it can undergo a base-induced disproportionation. However, a more prevalent issue is the direct cleavage.
-
Haloform Reaction Pathway: The strong base can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-C bond to generate chloroform (CHCl₃) and a formate salt (e.g., sodium formate). This is due to the stability of the trichloromethyl anion as a leaving group.[1]
Troubleshooting Protocol:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base. While strong alkoxides are often used in Darzens reactions, a weaker base or a more sterically hindered one like a phosphazene base can be advantageous to minimize direct attack on the aldehyde.[2]
-
Order of Addition: Add the base slowly to a cooled mixture of the trichloroacetaldehyde and the α-haloester. This ensures that the enolate of the haloester is formed in the presence of the aldehyde, favoring the desired condensation over the cleavage reaction.
-
Temperature Control: Maintain a low reaction temperature (e.g., -10 to 0 °C) to disfavor the haloform reaction, which typically has a higher activation energy than the desired condensation.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for trichloroacetaldehyde under basic conditions.
FAQ 2: My final product is contaminated with a significant amount of unreacted trichloroacetaldehyde. How can I improve the conversion and purification?
Answer:
Incomplete conversion and co-elution during chromatography are common issues. Addressing both the reaction stoichiometry and the purification strategy is key.
Causality:
-
Insufficient Base: The base is consumed in the deprotonation of the α-haloester. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Reversibility: The initial aldol-type addition in the Darzens reaction can be reversible.[3]
-
Purification Challenges: Trichloroacetaldehyde is a relatively volatile and nonpolar molecule, which can make its separation from the product challenging, especially if they have similar boiling points or polarities.
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the α-haloester and the base relative to the trichloroacetaldehyde to drive the reaction to completion.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde.
-
Purification Strategy:
-
Aqueous Workup: A careful aqueous wash can help remove some of the unreacted trichloroacetaldehyde, which exists in equilibrium with its hydrate form.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chemical Scavenging: As a last resort for high-purity requirements, consider adding a small amount of a primary amine (e.g., aniline) to the crude product to form a Schiff base with the residual aldehyde, which can then be more easily separated by chromatography or distillation.
-
Data Summary for a Typical Darzens Reaction:
| Parameter | Recommended Value | Rationale |
| Trichloroacetaldehyde | 1.0 equivalent | Limiting Reagent |
| Ethyl Chloroacetate | 1.2 equivalents | Drives reaction to completion |
| Base (e.g., NaH) | 1.2 equivalents | Ensures complete enolate formation |
| Solvent | Anhydrous THF or Toluene | Aprotic to prevent side reactions |
| Temperature | 0 °C to room temperature | Balances reaction rate and stability |
FAQ 3: I am observing the formation of a diol impurity during my workup and purification. What is the cause and how can I prevent it?
Answer:
The presence of a diol, specifically 3,3,3-trichloro-1,2-propanediol, is a strong indicator of epoxide ring-opening through hydrolysis.
Causality:
The oxirane ring of this compound is highly strained and susceptible to nucleophilic attack. The electron-withdrawing trichloromethyl group further activates the ring towards opening. In the presence of water, especially under acidic or basic conditions, the epoxide can be hydrolyzed to the corresponding diol.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Neutral Workup: During the aqueous workup, use a saturated solution of a neutral salt like sodium chloride (brine) to wash the organic layer. Avoid acidic or strongly basic washes if possible. If an acidic wash is necessary to neutralize a basic catalyst, perform it quickly and at a low temperature.
-
Drying Agent: Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove all traces of water from the organic phase before solvent evaporation.
-
Storage: Store the purified this compound over a molecular sieve to prevent hydrolysis during storage.
Visualizing the Hydrolysis Pathway:
Sources
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-(Trichloromethyl)oxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trichloromethyl)oxirane. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when scaling up reactions involving this highly reactive and versatile building block. My aim is to equip you with the knowledge to not only troubleshoot immediate issues but also to design robust and safe scale-up processes from the outset.
Introduction to this compound
This compound, also known as 3,3,3-trichloropropylene oxide, is a valuable synthetic intermediate characterized by a strained oxirane ring and an electron-withdrawing trichloromethyl group.[1][2] This unique structure imparts high reactivity, making it a potent electrophile for various nucleophilic ring-opening reactions.[3] However, the very features that make it synthetically useful also present significant challenges during scale-up, including thermal instability, potential for runaway reactions, and the formation of difficult-to-remove byproducts.[4]
This guide will address these challenges in a practical, question-and-answer format, providing not just what to do, but why you're doing it.
Section 1: Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction with an amine nucleophile is sluggish at lab scale. Can I simply increase the temperature for the pilot-plant run?
A: Increasing the temperature is a common strategy to accelerate reaction rates, but with this compound, this approach must be handled with extreme caution. The trichloromethyl group significantly activates the epoxide ring, but it can also contribute to thermal instability.
Causality: The high ring strain of the oxirane, combined with the strong electron-withdrawing nature of the CCl₃ group, makes the molecule susceptible to exothermic decomposition, especially at elevated temperatures. Uncontrolled heating can lead to a runaway reaction, posing a significant safety hazard.
Recommendation:
-
Thorough Thermal Hazard Assessment: Before any scale-up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) analysis on your reaction mixture. This will determine the onset temperature of any exothermic events and the total heat of reaction.
-
Controlled Addition: Instead of increasing the batch temperature, consider a semi-batch process where the this compound is added slowly to the heated solution of the amine. This allows for better management of the reaction exotherm.
-
Catalyst Optimization: If uncatalyzed, explore the use of a mild Lewis acid or a base catalyst to facilitate the ring-opening at a lower temperature. Screen for a catalyst that provides a good balance between reaction rate and selectivity.
Q2: I'm observing a significant amount of a diol byproduct in my scaled-up reaction. What is the likely cause and how can I prevent it?
A: The formation of 1,1,1-trichloro-2,3-propanediol is a common side reaction, typically caused by the presence of water in your reaction system.[5][6] The epoxide ring is highly susceptible to hydrolysis, especially under acidic or basic conditions.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for diol byproduct formation.
Detailed Protocol: Anhydrous Reaction Setup
-
Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers should be from sealed bottles and handled under an inert atmosphere.
-
Reagents: Solid reagents should be dried under vacuum. Liquid reagents should be handled via syringe or cannula transfer.
-
Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes before introducing reagents. Maintain a positive pressure of inert gas throughout the reaction.
Q3: The purification of my product is challenging due to the presence of oligomeric or polymeric byproducts. How can I minimize their formation?
A: Oligomerization occurs when the newly formed hydroxyl group from a ring-opened product acts as a nucleophile and attacks another molecule of this compound.[5][6] This is more prevalent at higher concentrations and temperatures.
Strategies for Minimization:
| Strategy | Rationale | Implementation |
| High Dilution | Reduces the probability of intermolecular reactions between the product and starting material. | While effective, this may not be economically viable for large-scale production due to solvent costs and waste generation. |
| Slow Addition of Limiting Reagent | Maintains a low instantaneous concentration of the epoxide, favoring the desired reaction with the primary nucleophile. | This is a highly effective and common scale-up strategy. Use a syringe pump for lab-scale and a dosing pump for pilot-plant scale. |
| Use of a Large Excess of Nucleophile | Increases the statistical likelihood of the epoxide reacting with the intended nucleophile rather than the product. | The excess nucleophile must be easily removable during workup (e.g., volatile amine). |
| Lower Reaction Temperature | Reduces the rate of the competing oligomerization reaction, which may have a higher activation energy. | Combine with catalyst optimization to maintain an acceptable primary reaction rate. |
Q4: What are the critical safety precautions I need to take when handling this compound on a larger scale?
A: this compound is a hazardous substance and requires strict safety protocols.[7][8] It is crucial to consult the Safety Data Sheet (SDS) thoroughly before handling.[7][8][9]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a lab coat.[7][8][9] Work in a well-ventilated fume hood.[8]
-
Containment: For larger scale reactions, consider using a closed system to minimize exposure.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[8] Have an appropriate spill kit available.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Conversion | - Insufficient reaction time or temperature.- Catalyst deactivation.- Poor mixing in a larger reactor. | - Monitor the reaction by an appropriate analytical method (TLC, GC, HPLC) to determine the optimal reaction time.- If using a catalyst, ensure it is fresh and added correctly. Consider a more robust catalyst.- Evaluate the reactor's mixing efficiency. Baffles and appropriate impeller design are crucial for scale-up. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity in the ring-opening reaction. | - The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[3][10] - Basic/Neutral Conditions (SN2): Nucleophilic attack occurs at the less sterically hindered carbon.[11] - Acidic Conditions (SN1-like): Nucleophilic attack occurs at the more substituted carbon that can better stabilize a partial positive charge.[3][12]- Re-evaluate your reaction conditions to favor the desired regioisomer. |
| Product Isolation Difficulties | - Emulsion formation during aqueous workup.- Product is too soluble in the aqueous phase. | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions and "salt out" the organic product.- Adjust the pH of the aqueous layer to ensure your product is in a neutral, less water-soluble form. |
| Color Formation | - Decomposition of starting material or product.- Presence of impurities in starting materials. | - Run the reaction at a lower temperature.- Degas solvents to remove dissolved oxygen.- Analyze the purity of your starting materials before use. |
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
References
- 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem. (n.d.).
- Oxirane, 2-(chloromethyl)-, reaction products with polyethylene glycol SDS, 72207-80-8 Safety Data Sheets - ECHEMI. (n.d.).
- China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- Epichlorohydrin | C3H5ClO | CID 7835 - PubChem. (n.d.).
- Chemical Properties of Oxirane, (trichloromethyl)- (CAS 3083-23-6) - Cheméo. (n.d.).
- Main reactions of epoxidation and oxirane ring-opening process. - ResearchGate. (n.d.).
- Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.).
- Organic Chemistry | Ether & Epoxide Mechanisms & Reactions - YouTube. (2017).
- Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (n.d.).
Sources
- 1. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxirane, (trichloromethyl)- (CAS 3083-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(chloromethyl)oxirane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2-(Trichloromethyl)oxirane vs. Epibromohydrin
Executive Summary
In the landscape of synthetic chemistry, epoxides are indispensable building blocks, prized for their inherent reactivity that allows for the efficient construction of complex molecular architectures. Among them, functionalized oxiranes like 2-(trichloromethyl)oxirane and epibromohydrin serve as versatile three-carbon synthons. This guide provides an in-depth comparison of these two reagents, moving beyond surface-level similarities to explore the nuanced impact of their respective substituents—a trichloromethyl group versus a bromomethyl group—on their reactivity, regioselectivity, and ultimate synthetic utility. While epibromohydrin is a well-established, bifunctional reagent widely used in the synthesis of pharmaceuticals like β-blockers, this compound offers a distinct reaction profile due to the powerful electron-withdrawing nature of the CCl₃ group. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing the experimental data and mechanistic insights required to make informed decisions in reagent selection for specific synthetic targets.
Introduction: A Tale of Two Epoxides
At first glance, this compound and epibromohydrin (2-(bromomethyl)oxirane) share a common structural framework: a strained three-membered oxirane ring appended with a halogenated methyl group. This shared feature makes both compounds potent electrophiles, susceptible to ring-opening by a wide array of nucleophiles.[1] However, the profound differences in the electronic properties of the trichloromethyl (-CCl₃) and bromomethyl (-CH₂Br) groups dictate divergent reaction pathways and applications.
Epibromohydrin is a classic bifunctional electrophile.[2] Its utility stems from two distinct reactive sites: the epoxide ring, which undergoes nucleophilic attack, and the primary alkyl bromide, which can be displaced in Sₙ2 reactions. This dual reactivity has cemented its role in the synthesis of epoxy resins and a multitude of pharmaceutical agents.[3][4]
Conversely, this compound's reactivity is almost exclusively dominated by the epoxide ring, which is intensely activated by the adjacent -CCl₃ group. This powerful inductive electron withdrawal drastically enhances the electrophilicity of the ring carbons, leading to a unique reactivity profile that is valuable for introducing the trichloromethylcarbinol moiety—a functional group of interest in medicinal chemistry and materials science.[5]
Physicochemical and Reactivity Profiles
A direct comparison of the fundamental properties of these two reagents reveals the initial basis for their differing chemical behavior.
| Property | This compound | Epibromohydrin | Rationale for Difference |
| IUPAC Name | This compound | 2-(Bromomethyl)oxirane | Different substituent on the oxirane ring. |
| CAS Number | 3083-23-6 | 3132-64-7 | Unique identifiers for distinct chemical compounds. |
| Molecular Formula | C₃H₃Cl₃O | C₃H₅BrO | Reflects the elemental composition. |
| Molecular Weight | 161.41 g/mol | 136.98 g/mol | Chlorine is lighter than bromine. |
| Boiling Point | ~138-140 °C (est.) | 134-136 °C | Higher polarity and molecular weight of the trichloromethyl compound lead to stronger intermolecular forces. |
| Key Reactive Moiety | Highly activated epoxide ring | Epoxide ring and primary bromide | The -CCl₃ group is a poor leaving group, whereas -Br is an excellent leaving group.[2] |
| Primary Reactivity | Epoxide ring-opening | Epoxide ring-opening & Sₙ2 substitution | The strained oxirane ring is the primary site of attack for both, but the C-Br bond in epibromohydrin is also susceptible to nucleophilic displacement.[2][3] |
Mechanistic Deep Dive: The Epoxide Ring-Opening
The synthetic utility of both compounds is primarily dictated by the regioselectivity of the epoxide ring-opening. The outcome of this crucial step is determined by the reaction conditions (acidic vs. basic) and, most importantly, the electronic influence of the substituent.
General Principles: Sₙ2 vs. Sₙ1-like Pathways
The ring-opening of unsymmetrical epoxides is a classic example of regiochemical control.[6]
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Strong, negatively charged nucleophiles (e.g., RO⁻, R₂N⁻, RS⁻) attack the less sterically hindered carbon of the epoxide ring.[7] This pathway is governed by sterics, as the poor alkoxide leaving group requires a direct "push" from the nucleophile.[6] The attack occurs from the backside, leading to an inversion of stereochemistry.[8]
-
Acidic Conditions (Sₙ1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring.[9] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks the carbon that can best stabilize this positive charge (i.e., the more substituted carbon).[10][11] The transition state has significant Sₙ1 character, even if a full carbocation does not form.[6]
Performance in Key Synthetic Applications
Synthesis of β-Amino Alcohols: The β-Blocker Archetype
A cornerstone application for epihalohydrins is the synthesis of aryloxypropanolamines, the structural core of most β-blocker drugs. [4]The synthesis is a robust two-step process: (1) Williamson ether synthesis between a phenol and the epihalohydrin to form a glycidyl ether intermediate, and (2) ring-opening of the intermediate with an amine. [12] Using Epibromohydrin (or Epichlorohydrin): This is the industry-standard method. [13][14]Epichlorohydrin is often used for cost reasons, but epibromohydrin reacts faster in the first step due to the better leaving group ability of bromide. [2]The subsequent amine ring-opening proceeds with high regioselectivity at the terminal carbon of the epoxide, yielding the desired 1-aryloxy-3-aminopropan-2-ol product. [3][15] Using this compound: The synthesis of a direct analog using this compound is not a common strategy. The reaction of a phenoxide with this compound would be followed by an amine ring-opening. However, the regioselectivity of the amine attack would be a critical issue. The strong activation at the C2 position by the -CCl₃ group could lead to a significant amount of the undesired regioisomer, where the amine attacks the carbon bearing the trichloromethyl group. Furthermore, the final product would contain the bulky and electronically distinct CCl₃ group, which would drastically alter its pharmacological properties compared to a traditional β-blocker.
Experimental Data Summary:
| Reagent | Reaction | Nucleophile | Typical Yield | Key Advantage | Reference |
| Epichlorohydrin | Glycidyl Ether Formation | 1-Naphthol | >90% | Cost-effective, well-established | [4] |
| Epichlorohydrin | Amine Ring-Opening | Isopropylamine | ~85% | High regioselectivity for desired isomer | [4] |
| This compound | Ring-Opening | Alcohols (PTC) | 31-53% | Introduces C(OH)CCl₃ moiety | [16] |
| This compound | Ring-Opening | Sulfur Nucleophiles | High Yield | Mild conditions, high efficiency | [16] |
Introduction of Trichloromethylcarbinol Moieties
This is the domain where this compound excels. The 2,2,2-trichloromethylcarbinol functional group is a valuable pharmacophore. The direct ring-opening of this compound with nucleophiles provides a straightforward entry to these structures.
For example, reactions with various alcohols under phase-transfer catalysis conditions yield the corresponding tertiary alcohols R-OCH₂C(CF₃)₂OH, although in moderate yields (31-53%). [16]More efficiently, it reacts readily with sulfur nucleophiles under mild, aqueous conditions to produce sulfur-containing trichloromethylcarbinols in high yield. [16]This reactivity provides a unique and valuable tool for synthetic chemists targeting molecules with this specific functional group.
Experimental Protocols
Protocol: Synthesis of Propranolol using Epichlorohydrin
This protocol describes a representative synthesis of a β-blocker, a common application for epihalohydrins. Epibromohydrin can be substituted, often resulting in faster reaction times for Step 1.
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)
-
To a stirred solution of 1-naphthol (14.4 g, 100 mmol) in water (100 mL), add sodium hydroxide (4.4 g, 110 mmol).
-
Heat the mixture to 80°C until a clear solution of sodium 1-naphthoxide is formed.
-
Add epichlorohydrin (10.2 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature at 80-85°C.
-
Continue stirring at this temperature for 2 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a minimal amount of methanol to yield pure 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Step 2: Synthesis of Propranolol
-
Dissolve the glycidyl ether intermediate (10.0 g, 50 mmol) in methanol (75 mL).
-
Add isopropylamine (6.0 g, 100 mmol) to the solution.
-
Reflux the mixture for 4 hours. Monitor reaction completion by TLC.
-
Remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the resulting oil in dilute hydrochloric acid.
-
Wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with 2M NaOH solution until a white precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude propranolol.
-
Purification: Purify by flash column chromatography or recrystallization to yield the final product.
Protocol: Ring-Opening of this compound with a Thiol
This protocol is adapted from methodologies demonstrating the high reactivity of this epoxide with sulfur nucleophiles. [16]
-
In a round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in a mixture of water (20 mL) and tetrahydrofuran (10 mL).
-
Add sodium bicarbonate (1.0 g, 12 mmol) and stir until the thiophenol has dissolved to form the sodium thiophenolate salt.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.61 g, 10 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction completion by TLC.
-
Once the reaction is complete, add 20 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(phenylthio)-3,3,3-trichloropropan-2-ol.
Conclusion and Recommendations
The choice between this compound and epibromohydrin is a clear-cut decision dictated by the desired synthetic outcome.
Epibromohydrin remains the reagent of choice for introducing the versatile glycidyl ether or 1,2-amino alcohol synthons. Its well-understood reactivity, bifunctional nature, and extensive use in the synthesis of established pharmaceutical classes like β-blockers make it a reliable and powerful tool. [3][4]Its reactivity is generally higher than its chloro-analog due to the superior leaving group ability of bromide. [2] This compound , while less common, is a specialized reagent with unique potential. Its utility lies in the direct and efficient introduction of the 2,2,2-trichloromethylcarbinol moiety. The intense electron-withdrawing effect of the -CCl₃ group dramatically activates the epoxide ring, leading to high reactivity, but researchers must be cognizant of its potential to alter the standard regiochemical outcomes of epoxide ring-opening reactions. For projects requiring the specific electronic and steric properties of the trichloromethyl group, this reagent provides a direct synthetic route that would otherwise be difficult to achieve.
Ultimately, a thorough understanding of the mechanistic principles governing epoxide chemistry, as detailed in this guide, is paramount for any researcher aiming to leverage these powerful reagents to their full potential.
References
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A Comparative Spectroscopic Guide to the Reaction Products of 2-(Trichloromethyl)oxirane
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth spectroscopic analysis of the products resulting from the nucleophilic ring-opening of 2-(trichloromethyl)oxirane. We will objectively compare the spectroscopic signatures of these products with those of structurally similar compounds synthesized via alternative methods, supported by experimental data and detailed protocols. This analysis will equip you with the knowledge to confidently identify and characterize these important chemical entities.
The strong electron-withdrawing nature of the trichloromethyl group in this compound significantly influences the regioselectivity of its ring-opening reactions and imparts unique spectroscopic characteristics to its products. Understanding these features is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms.
The Reaction: Nucleophilic Ring-Opening of this compound
The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to the formation of β-substituted alcohols. The regioselectivity of this attack is a key consideration. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less sterically hindered carbon (C2), following an SN2 mechanism.[1][2][3] However, the powerful electron-withdrawing effect of the CCl3 group can influence the electron density distribution in the epoxide ring, potentially affecting the site of nucleophilic attack.
This guide will focus on the products formed from the reaction of this compound with two representative nucleophiles: a simple alcohol (methanol) and a primary amine (aniline).
Spectroscopic Analysis of Reaction Products
The structural elucidation of the reaction products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Reaction with Methanol: Formation of 1,1,1-trichloro-3-methoxypropan-2-ol
The reaction of this compound with methanol in the presence of a base is expected to yield 1,1,1-trichloro-3-methoxypropan-2-ol.
Alternative Synthesis: A comparable β-chloro alcohol, 1-chloro-3-methoxypropan-2-ol, can be synthesized through alternative routes, such as the reaction of epichlorohydrin with methanol. While not a perfect analog due to the less pronounced electron-withdrawing effect of the chloromethyl group, its spectroscopic data provides a useful reference for comparison.
| Spectroscopic Technique | This compound + Methanol Product (Expected) | 1-chloro-3-methoxypropan-2-ol (Reference)[4] |
| ¹H NMR | CH(OH): ~4.0-4.5 ppm (m); CH₂O: ~3.5-3.8 ppm (m); OCH₃: ~3.4 ppm (s) | CH(OH): ~3.8-4.0 ppm (m); CH₂O: ~3.4-3.6 ppm (m); CH₂Cl: ~3.5-3.7 ppm (m); OCH₃: ~3.3 ppm (s) |
| ¹³C NMR | CCl₃: ~103 ppm; CH(OH): ~75-80 ppm; CH₂O: ~60-65 ppm; OCH₃: ~59 ppm | CH(OH): ~70 ppm; CH₂O: ~60 ppm; CH₂Cl: ~46 ppm; OCH₃: ~59 ppm |
| IR (cm⁻¹) | O-H: 3200-3600 (broad); C-H: 2850-3000; C-O: 1050-1150; C-Cl: 600-800 | O-H: 3200-3600 (broad); C-H: 2850-3000; C-O: 1050-1150; C-Cl: 600-800 |
| Mass Spec (m/z) | [M]+: Isotope pattern for 3 Cl atoms; [M-CCl₃]+; [M-CH₂OCH₃]+ | [M]+: Isotope pattern for 1 Cl atom; [M-CH₂Cl]+; [M-CH₂OCH₃]+ |
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: These techniques are fundamental for determining the carbon skeleton and the connectivity of protons. The downfield shift of the proton and carbon attached to the hydroxyl group is a key indicator of the ring-opening. The strong deshielding effect of the trichloromethyl group is expected to shift the signals of the adjacent methine proton and carbon further downfield compared to the reference compound.
-
IR Spectroscopy: The appearance of a broad O-H stretching band and the disappearance of the characteristic epoxide ring vibrations confirm the ring-opening reaction.[5][6] The C-Cl stretching frequency can provide information about the presence of the trichloromethyl group.
-
Mass Spectrometry: The molecular ion peak and its isotopic pattern are crucial for confirming the molecular formula and the number of chlorine atoms.[7][8][9] The fragmentation pattern, particularly the loss of the CCl₃ group, provides strong evidence for the structure of the product.
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-trichloro-3-methoxypropan-2-ol
-
To a solution of this compound (1 eq.) in anhydrous methanol (10 volumes), add sodium methoxide (0.1 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.
Reaction with Aniline: Formation of 1,1,1-trichloro-3-(phenylamino)propan-2-ol
The reaction with aniline, a primary amine, is expected to yield the corresponding β-amino alcohol.
Alternative Synthesis: A comparable β-amino alcohol, 1-amino-3-chloro-2-propanol, can be synthesized from the reaction of epichlorohydrin with an amine, followed by deprotection if necessary.[10]
| Spectroscopic Technique | This compound + Aniline Product (Expected) | 1-amino-3-chloro-2-propanol (Reference)[11] |
| ¹H NMR | Ar-H: ~6.7-7.2 ppm (m); CH(OH): ~4.0-4.5 ppm (m); CH₂N: ~3.2-3.6 ppm (m); NH: broad singlet | CH(OH): ~3.7-3.9 ppm (m); CH₂N: ~2.8-3.2 ppm (m); CH₂Cl: ~3.4-3.6 ppm (m); NH₂: broad singlet |
| ¹³C NMR | Ar-C: ~113-148 ppm; CCl₃: ~103 ppm; CH(OH): ~75-80 ppm; CH₂N: ~50-55 ppm | CH(OH): ~70 ppm; CH₂N: ~45-50 ppm; CH₂Cl: ~47 ppm |
| IR (cm⁻¹) | N-H: 3300-3500; O-H: 3200-3600 (broad); C-H: 2850-3000; C-N: 1250-1350; C-Cl: 600-800 | N-H: 3300-3500; O-H: 3200-3600 (broad); C-H: 2850-3000; C-N: 1250-1350; C-Cl: 600-800 |
| Mass Spec (m/z) | [M]+: Isotope pattern for 3 Cl atoms; [M-CCl₃]+; [M-CH₂NHPh]+ | [M]+: Isotope pattern for 1 Cl atom; [M-CH₂Cl]+; [M-CH₂NH₂]+ |
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: Similar to the methanol adduct, NMR spectroscopy is essential for structural confirmation. The signals for the aromatic protons and carbons from the aniline moiety will be present. The chemical shifts of the protons and carbons in the propanol backbone will be influenced by the adjacent amino and hydroxyl groups, as well as the distant but powerfully electron-withdrawing trichloromethyl group.
-
IR Spectroscopy: The presence of both N-H and O-H stretching bands is a key diagnostic feature for the β-amino alcohol product.
-
Mass Spectrometry: The molecular ion with its characteristic chlorine isotope pattern and fragmentation involving the loss of the trichloromethyl group and the substituted amino group will confirm the structure.
Protocol 2: Synthesis of 1,1,1-trichloro-3-(phenylamino)propan-2-ol
-
Dissolve this compound (1 eq.) and aniline (1.1 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow.
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A Comparative Guide to the Chiral Analysis of 2-(Trichloromethyl)oxirane Derivatives by HPLC
For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic intermediates is a cornerstone of producing safe and effective active pharmaceutical ingredients (APIs). 2-(Trichloromethyl)oxirane and its derivatives are potent chiral building blocks, where the epoxide's stereochemistry directly dictates the three-dimensional structure of the final product. The bulky and highly electronegative trichloromethyl group presents unique challenges and opportunities for enantioselective analysis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for this specific class of molecules, supported by experimental data from structurally analogous compounds to provide a robust starting point for method development.
The Analytical Imperative: Why Chirality Matters for Trichloromethylated Epoxides
The two enantiomers of a chiral epoxide can exhibit vastly different behaviors in subsequent stereospecific reactions. An incorrect enantiomer can lead to the formation of undesired diastereomers, impacting the biological activity, pharmacokinetic profile, and toxicity of the final API. Regulatory bodies worldwide mandate strict control over stereoisomeric purity, making a validated, high-resolution analytical method for enantiomeric excess (e.e.) determination non-negotiable.
The trichloromethyl group (-CCl₃) significantly influences the molecule's interaction with a chiral stationary phase (CSP). Its large steric footprint and strong electron-withdrawing nature create distinct dipole moments and steric hindrances that are key to achieving chiral recognition and separation in an HPLC system.
A Head-to-Head Comparison of Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges almost entirely on the selection of the CSP. For small, halogenated epoxides, polysaccharide-based CSPs are the industry's first line of inquiry due to their broad applicability and proven track record.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, which consist of cellulose or amylose derivatives coated or immobilized on a silica gel support, offer a multitude of chiral recognition mechanisms. These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion within the helical grooves of the polysaccharide polymer. This versatility makes them highly effective for a wide range of chiral compounds, including epoxides.
While direct experimental data for this compound is not widely published, extensive data exists for the structurally analogous and challenging compound, epichlorohydrin (2-(chloromethyl)oxirane). This data provides a highly relevant and validated starting point.
Supporting Experimental Data: Chiral Separation of Analogous Halogenated Epoxides
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Epichlorohydrin | Chiralpak-IA (Immobilized Amylose) | n-Hexane / 2-Propanol (100:2) | 1.0 | 6.9 | [1] |
| Epichlorohydrin | Chiralpak ID (Immobilized Cellulose) | n-Hexane / Ethanol (70:30) | 1.0 | 1.84 | [2] |
Expertise & Causality:
-
Immobilized Amylose (Chiralpak-IA): The exceptional resolution (Rs = 6.9) achieved for epichlorohydrin on an amylose-based phase is noteworthy.[1] Amylose derivatives often form tighter helical structures than their cellulose counterparts, creating more defined chiral cavities. This structure likely enhances the steric and dipole-dipole interactions with the halogenated analyte, leading to superior separation. The immobilized nature of the phase also allows for a wider range of solvents, increasing method development flexibility.
-
Immobilized Cellulose (Chiralpak ID): While providing baseline separation (Rs > 1.5), the cellulose-based phase showed lower resolution for epichlorohydrin compared to the amylose phase.[2] This highlights the principle of complementarity; even within the polysaccharide class, different backbones and derivatives can offer unique selectivity.
-
Extrapolation to this compound: The significantly larger steric bulk and stronger inductive effect of the -CCl₃ group compared to the -CH₂Cl group are expected to amplify the interactions that lead to chiral recognition. Therefore, polysaccharide-based CSPs, particularly immobilized amylose phases, are highly anticipated to provide excellent resolution for this compound derivatives. Successful separations of compounds bearing trifluoromethyl (-CF₃) groups, which also have strong electronic effects, on these same phases further support this recommendation.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrins are cyclic oligosaccharides that form a cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is primarily achieved through inclusion complexation, where the analyte, or a part of it, fits into the cavity.
-
Mechanism: For a molecule like this compound, the hydrophobic trichloromethyl group would be expected to preferentially fit inside the cyclodextrin cavity. Secondary interactions between the polar oxirane ring and the hydroxyl groups at the rim of the cyclodextrin would then provide the enantioselective discrimination. These phases are often run in reversed-phase or polar organic modes. While less common than polysaccharides for this specific application, they remain a viable screening option, especially for more polar derivatives.
A Validated Protocol for Chiral HPLC Analysis
The following is a detailed, step-by-step methodology that serves as a robust starting point for the chiral analysis of this compound derivatives. It is adapted from a validated method for a structurally similar halogenated epoxide.[1]
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Methodology Details:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak-IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) (100:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm (Note: Oxiranes have a weak chromophore; low UV wavelengths are necessary for sensitivity).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare samples at approximately 1 mg/mL in the mobile phase. Ensure complete dissolution before filtering through a 0.45 µm PTFE filter.
Trustworthiness: A Self-Validating System
-
System Suitability: Before analyzing any samples, inject a racemic standard five times. The resolution (Rs) between the enantiomers should be >2.0, and the relative standard deviation (RSD) for peak areas should be <2.0%. This confirms the system is performing correctly.
-
Peak Identification: Inject individual enantiomers (if available) to confirm the elution order.
Comparison with Alternative Chiral Analysis Techniques
While HPLC is the most versatile method, other techniques offer advantages in specific scenarios.
Caption: Logical Decision Tree for Chiral Analysis Method Selection.
Performance Comparison: HPLC vs. Gas Chromatography (GC) for Halogenated Epoxides
For volatile and thermally stable compounds like small epoxides, chiral GC is a powerful alternative.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Reference |
| Chiral Stationary Phase | Modified Cyclodextrin (e.g., Gamaa-Dex-225) | Immobilized Amylose (Chiralpak-IA) | [3] |
| Resolution (Rs) | 4.3 | ≥ 5.0 (e.g., 6.9) | [1][3] |
| Limit of Detection (LOD) | 25.49 µg/mL | 0.95 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 84.97 µg/mL | 3.2 µg/mL | [3] |
| Key Advantage | High speed, high efficiency | Superior sensitivity, versatility, preparative scale-up | [3][4] |
Insights:
-
Gas Chromatography (GC): Offers very high separation efficiency and speed, making it excellent for high-throughput screening of volatile analytes.[4] The primary CSPs are cyclodextrin-based.[3][5]
-
Supercritical Fluid Chromatography (SFC): Often called "green chromatography," SFC uses supercritical CO₂ as the main mobile phase component. It combines the high speed of GC with the selectivity of normal-phase HPLC. The same polysaccharide columns used in HPLC are highly effective in SFC, often providing even faster and more efficient separations.[6]
Authoritative Conclusion & Recommendations
For the robust and reliable chiral analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase is the recommended primary approach.
-
Starting Point: Begin screening with an immobilized amylose-based CSP (e.g., Chiralpak-IA) under normal-phase conditions (e.g., n-Hexane/Isopropanol). The strong steric and electronic nature of the trichloromethyl group is well-suited to the interaction mechanisms of these phases.
-
Optimization: If necessary, screen complementary cellulose-based CSPs and vary the alcohol modifier (e.g., ethanol) and its percentage in the mobile phase to optimize resolution.
-
Alternative Methods: For high-throughput needs involving volatile derivatives, chiral GC offers a faster alternative. For labs equipped with modern instrumentation, chiral SFC provides a powerful, fast, and environmentally friendly option that should be strongly considered.
This guide provides a scientifically grounded framework, leveraging validated data from analogous compounds, to streamline method development and ensure the accurate and reliable chiral analysis of this critical class of molecules.
References
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- Daicel Corporation. "Epichlorohydrin - DAICEL Chiral Application Search." Daicel Chiral Technologies. [Link]
- LCGC International. "Application Notes: Chiral.
- Phenomenex.
- Valkó, Klára. "Chiral Separations by High-Performance Liquid Chromatography.
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- Beesley, Thomas E. "The State of the Art in Chiral Capillary Gas Chromatography.
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A Comparative Guide to Lewis Acid Catalysts for the Ring-Opening of 2-(Trichloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Potential of a Challenging Epoxide
2-(Trichloromethyl)oxirane, a structurally unique epoxide, presents both significant opportunities and challenges in synthetic chemistry. The presence of the strongly electron-withdrawing trichloromethyl group dramatically influences the electron density of the oxirane ring, making it a highly reactive electrophile. The regioselective ring-opening of this epoxide provides access to a variety of 1,1,1-trichloro-2-hydroxypropyl-functionalized compounds, which are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. However, the same electronic effects that enhance its reactivity also complicate the prediction and control of the reaction's regioselectivity. This guide provides a comparative analysis of Lewis acid catalysts for the ring-opening of this compound, offering insights into catalyst selection and reaction design based on fundamental principles of organic chemistry.
Understanding the Reaction: Mechanism and Regioselectivity
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions. Under acidic or Lewis acidic conditions, the reaction mechanism is generally considered to be a hybrid of SN1 and SN2 pathways.[1] The Lewis acid coordinates to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the carbon atoms more electrophilic. This coordination also makes the oxygen a better leaving group.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. For unsymmetrical epoxides, the nucleophile can attack either of the two carbon atoms of the ring. In the case of this compound, the two possible products are the result of attack at C2 or C3.
The strong electron-withdrawing nature of the trichloromethyl group at C2 is expected to have a dual effect. It enhances the electrophilicity of the adjacent carbon (C2) through an inductive effect. However, it also destabilizes any developing positive charge on C2, which would be unfavorable in an SN1-like transition state. Conversely, the C3 position is less sterically hindered. For SN2-type reactions, attack at the less hindered carbon is generally favored.[2] In the related case of 2,2-bis(trifluoromethyl)oxirane, nucleophilic attack occurs exclusively at the CH2 group (the less substituted carbon), indicating that steric factors and the electronic destabilization of a carbocation adjacent to the polyhalogenated group are dominant.[3] Therefore, it is highly probable that the nucleophilic ring-opening of this compound will also proceed with high regioselectivity, with the nucleophile attacking the C3 position.
Comparative Analysis of Lewis Acid Catalysts
| Lewis Acid Catalyst | Catalyst Class | Expected Reactivity | Predicted Regioselectivity (Attack at C3) | Key Considerations |
| ZnCl₂ | Borderline Lewis Acid | Moderate to high | High | Zinc chloride is a versatile and relatively mild Lewis acid. Its "borderline" nature allows it to effectively activate the epoxide without being overly aggressive, which can help to minimize side reactions. It is known to catalyze the ring-opening of epoxides with a variety of nucleophiles.[4][5] |
| BF₃·OEt₂ | Hard Lewis Acid | High | High | Boron trifluoride etherate is a strong Lewis acid that is expected to be highly effective in activating the epoxide ring. However, its high reactivity might lead to polymerization or other side reactions, especially with sensitive substrates or at higher temperatures. Careful control of reaction conditions is crucial.[6] |
| Sc(OTf)₃ | Hard Lewis Acid (Lanthanide) | Very High | Very High | Scandium triflate is a highly active and water-tolerant Lewis acid. It is often used in catalytic amounts and can promote reactions under mild conditions. Its high oxophilicity should lead to strong coordination with the epoxide oxygen, resulting in efficient activation.[7][8] |
| Sn-Beta (Zeolite) | Heterogeneous Lewis Acid | Moderate | High | Tin-containing beta zeolite is a solid acid catalyst that offers the advantages of easy separation and recyclability. It has been shown to be an active and regioselective catalyst for the ring-opening of other epoxides, such as epichlorohydrin. The reaction would likely require higher temperatures compared to homogeneous catalysts.[9][10] |
Experimental Protocol: Ring-Opening of this compound with Aniline Catalyzed by Zinc Chloride
This protocol describes a general procedure for the regioselective ring-opening of this compound with aniline, a representative amine nucleophile, using zinc chloride as the catalyst.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (0.1 eq).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by aniline (1.1 eq). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-anilino-1,1,1-trichloro-2-propanol.
Conclusion
The Lewis acid-catalyzed ring-opening of this compound is a promising method for the synthesis of highly functionalized building blocks. While direct comparative studies are lacking, an analysis of the electronic and steric properties of the substrate allows for rational catalyst selection. Hard Lewis acids like BF₃·OEt₂ and Sc(OTf)₃ are expected to be highly active, while borderline Lewis acids such as ZnCl₂ offer a good balance of reactivity and selectivity. Heterogeneous catalysts like Sn-Beta provide a recyclable and environmentally friendly option. The provided experimental protocol serves as a starting point for the development of optimized conditions for the synthesis of a variety of 1,1,1-trichloro-2-hydroxypropyl derivatives. Further experimental investigation is warranted to fully elucidate the comparative performance of different Lewis acids for this challenging yet rewarding transformation.
References
- Synthesis and Acylation of 1,3-Thiazinane-2-thione - Organic Syntheses. - [Link]
- 1,1,1-trichloro-2-methyl-2-propanol - 57-15-8, C4H7Cl3O, density, melting point, boiling point, structural formula, synthesis - [Link]
- Plausible mechanism for the ring opening of 3‐Aryloxirane‐2‐carbonitriles mediated by BF3 ⋅ OEt2 - ResearchG
- Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchG
- Reactions of BF3/OEt2 with trans‐2‐methyl‐3‐aryloxiranes. Only isolated...
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A Comparative Guide to NMR Techniques for Stereochemical Determination of 2-(Trichloromethyl)oxirane Products
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. For molecules such as 2-(trichloromethyl)oxirane, where the spatial arrangement of atoms can dramatically influence biological activity and chemical reactivity, unambiguous stereochemical assignment is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for elucidating the stereochemistry of this compound and related epoxide products. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure trustworthy and reproducible results.
The Challenge: Stereochemistry of this compound
This compound possesses a chiral center at the C2 position of the oxirane ring. The presence of the bulky and electron-withdrawing trichloromethyl group introduces specific electronic and steric effects that can influence both its reactivity and its NMR spectral properties. The primary challenge lies in distinguishing between the two enantiomers, (R)- and (S)-2-(trichloromethyl)oxirane, and in determining the relative stereochemistry in more complex molecules containing this moiety.
Core NMR Techniques for Stereochemical Elucidation
Several powerful NMR techniques can be employed to tackle this challenge. The choice of method often depends on the specific nature of the sample, the availability of instrumentation, and the desired level of detail.
Analysis of Vicinal Coupling Constants (³JHH)
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[1][2] In the rigid three-membered ring of an oxirane, the cis and trans coupling constants are distinctly different.
-
Principle: Protons on the same side of the oxirane ring (cis) typically exhibit a larger ³JHH value (around 4-5 Hz) compared to protons on opposite sides (trans), which have a smaller ³JHH value (around 2-3 Hz).[1][3]
-
Application to this compound: By analyzing the coupling patterns of the oxirane protons, one can deduce their relative stereochemistry. For instance, in a reaction product where the this compound is incorporated, the coupling constants between the oxirane protons and adjacent protons can reveal the stereochemical outcome of the reaction.[4][5][6]
Experimental Insight: While seemingly straightforward, the resolution of these small coupling constants may require high-field NMR spectrometers (≥400 MHz) to overcome signal overlap, especially in complex molecules.[3]
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as NOESY and ROESY, are invaluable for determining spatial proximity between protons.
-
Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive "ruler" for short distances (typically < 5 Å).
-
Application: For this compound derivatives, NOE correlations can establish the relative stereochemistry by identifying which substituents are on the same face of the oxirane ring.[7] For example, an NOE between a proton on the oxirane ring and a proton on a neighboring stereocenter can define their relative orientation. However, the sp2-like character of the oxirane ring carbons can sometimes lead to ambiguous NOE results.[8]
Self-Validation: To ensure the reliability of NOE data, it is crucial to acquire a full series of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC) for unambiguous assignment of all proton signals before interpreting the NOE correlations.[7]
Chiral Derivatizing Agents (CDAs)
When direct NMR methods are inconclusive, the use of chiral derivatizing agents (CDAs) provides a powerful alternative.[9][10][11] These enantiomerically pure reagents react with the analyte to form a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[10]
-
Principle: The reaction of a racemic or enantiomerically enriched sample of a molecule containing a hydroxyl or amine group with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) produces diastereomeric esters or amides.[12][13] The different spatial arrangement of the chiral centers in these diastereomers leads to observable differences in the chemical shifts of nearby protons.[13][14]
-
Application to this compound Products: If the product derived from this compound contains a suitable functional group (e.g., a hydroxyl group from a ring-opening reaction), it can be derivatized with (R)- and (S)-MTPA.[4][5] By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric products, one can determine the enantiomeric excess (ee) and, importantly, the absolute configuration of the stereocenter.[12][13][15]
Causality in Experimental Choice: Mosher's acid is often preferred due to the presence of the trifluoromethyl group, which provides a sensitive probe in ¹⁹F NMR, often with less spectral overlap than in ¹H NMR.[12] The choice between the acid and the more reactive acid chloride depends on the reactivity of the substrate.[12]
Comparison of NMR Techniques
| Technique | Principle | Advantages | Limitations | Best Suited For |
| ³JHH Coupling Constants | Dihedral angle dependence of coupling.[1][2] | Direct, quantitative, and well-established. | Requires well-resolved signals; may not be applicable to all substitution patterns.[3] | Determining relative stereochemistry of adjacent protons on the oxirane ring. |
| NOE Spectroscopy | Through-space dipolar coupling. | Provides direct evidence of spatial proximity. | Distance-dependent; can be ambiguous for certain geometries; requires careful interpretation.[8] | Elucidating relative stereochemistry in complex molecules with multiple stereocenters. |
| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR spectra.[10] | Allows for determination of both enantiomeric excess and absolute configuration.[13][14] | Requires a suitable functional group for derivatization; reaction must go to completion without racemization. | Assigning absolute stereochemistry and determining enantiomeric purity. |
| Computational Methods (DP4+) | Comparison of experimental and calculated NMR parameters.[8] | Powerful for complex structures where other methods fail; avoids chemical derivatization.[8] | Requires significant computational resources and expertise; accuracy depends on the quality of experimental data.[8] | Challenging cases with ambiguous experimental data or for confirming assignments. |
Experimental Protocols
Protocol 1: Determination of Relative Stereochemistry using ³JHH and NOE
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final concentration of ~10-20 mM.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient digital resolution to accurately measure coupling constants.
-
COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton connectivity.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for NOESY) to observe through-space correlations.
-
Data Analysis:
-
Assign all proton resonances using the ¹H and COSY spectra.
-
Measure the ³JHH values for the oxirane ring protons. Compare these values to established ranges for cis and trans couplings in epoxides.[1][3]
-
Analyze the NOESY/ROESY spectrum for key cross-peaks that indicate spatial proximity and confirm the relative stereochemistry.
-
Protocol 2: Determination of Absolute Stereochemistry using Mosher's Acid Analysis
-
Derivatization (Two parallel reactions):
-
Reaction A: To a solution of the chiral alcohol (~5 mg) in dry pyridine-d₅ (0.5 mL) in an NMR tube, add (R)-(-)-MTPA chloride (~1.2 equivalents).
-
Reaction B: In a separate NMR tube, react the chiral alcohol with (S)-(+)-MTPA chloride under identical conditions.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Data Analysis:
-
Identify a well-resolved proton signal in the vicinity of the newly formed ester linkage.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter.
-
Apply the Mosher's model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration.[16]
-
Visualizing the Workflow
Caption: Workflow for NMR-based stereochemical determination.
Conclusion
The stereochemical elucidation of this compound products requires a multi-faceted approach utilizing a combination of NMR techniques. While ³JHH coupling constants and NOE analysis are powerful tools for determining relative stereochemistry, the use of chiral derivatizing agents like Mosher's acid is often essential for the unambiguous assignment of absolute configuration and the determination of enantiomeric purity. For particularly challenging cases, computational methods can provide valuable complementary information. By carefully selecting and applying these techniques, researchers can confidently establish the three-dimensional structure of their molecules, a critical step in understanding and harnessing their chemical and biological properties.
References
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A Researcher's Guide to Glycidyl Ether Synthesis: A Comparative Analysis of Modern Reagents and Methodologies
Introduction: The Enduring Utility of Glycidyl Ethers
Glycidyl ethers are a cornerstone of modern organic synthesis and materials science. Characterized by a reactive epoxide ring tethered to an ether linkage, these molecules serve as versatile building blocks for everything from epoxy resins and adhesives to surfactants and pharmaceuticals.[1][2] The traditional synthesis, a variation of the Williamson ether synthesis using an alcohol and epichlorohydrin, has been a workhorse for decades. However, driven by the principles of green chemistry and the need for milder, more efficient, and selective methods, the field has seen significant innovation. Concerns over the hazardous nature of epichlorohydrin and the formation of chlorinated by-products have spurred the development of compelling alternative reagents and catalytic systems.[3][4]
This guide provides an in-depth comparison of both traditional and alternative methodologies for synthesizing glycidyl ethers. We will move beyond simple protocol listings to explore the underlying mechanisms, the rationale behind experimental choices, and the comparative performance of each approach, supported by experimental data.
The Conventional Approach: Epichlorohydrin and its Modern Refinements
The most established method for preparing glycidyl ethers involves the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base. This process, while effective, often requires harsh conditions, an excess of epichlorohydrin, and can suffer from low yields and the formation of polymeric by-products.[5]
Alternative 1: Phase-Transfer Catalysis (PTC) - Bridging the Divide
One of the most significant improvements to the epichlorohydrin route is the application of Phase-Transfer Catalysis (PTC). This technique is exceptionally effective for reacting components that reside in separate, immiscible phases (e.g., an aqueous base and an organic substrate).
The Causality Behind the Choice: In a typical glycidyl ether synthesis, the alcohol is deprotonated by an aqueous base (like NaOH) to form an alkoxide. However, this charged species has poor solubility in the organic phase where the epichlorohydrin resides. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "shuttle."[1] The catalyst's lipophilic cation pairs with the alkoxide anion, transporting it into the organic phase to react with epichlorohydrin. This dramatically increases reaction rates, allows for milder conditions (lower temperatures), and often leads to higher yields and purities.[1][6] Furthermore, PTC enables the development of solvent-free reaction conditions, a significant step towards greener synthesis.[2][7]
Caption: General mechanism of phase transfer catalysis for glycidyl ether synthesis.
Comparative Data: PTC vs. Conventional Methods
The following table summarizes data from studies on PTC-mediated glycidyl ether synthesis, highlighting the improved yields and conditions.
| Alcohol/Phenol | Catalyst | Conditions | Yield (%) | Reference |
| Octanol | TBAB | Solid NaOH, Solvent-free, 70°C, 3h | 92.0 | [6] |
| Octadecanol | TBAB | Solid NaOH, Solvent-free, 90°C, 3h | 91.7 | [6] |
| Guaiacol | TBAB | Toluene/Water, 40°C, 6h | 94 (Selectivity) | [8] |
| 1-Decanol | TBAB | Solid NaOH, Solvent-free, 80°C, 2h | ~75 | [2] |
| 1-Tetradecanol | TBAB | Solid NaOH, Solvent-free, 80°C, 2h | >85 | [2] |
Epichlorohydrin-Free Pathways: Greener Alternatives
While PTC improves the existing paradigm, true innovation lies in replacing epichlorohydrin entirely. These methods typically follow a two-step logic: first, an allyl ether is formed, and second, the alkene is epoxidized.
Caption: Comparison of epichlorohydrin and allyl ether epoxidation routes.
Alternative 2: Epoxidation of Allyl Ethers with Dimethyl Dioxirane (DMDO)
The epoxidation of a corresponding allyl ether presents a powerful, chlorine-free alternative. Allyl glycidyl ether, for example, can be synthesized via the monoepoxidation of diallyl ether.[9] Among various oxidizing agents, Dimethyl Dioxirane (DMDO) stands out for its mildness and efficiency.
The Causality Behind the Choice: DMDO is a neutral, non-acidic epoxidizing agent, which makes it ideal for sensitive substrates.[10] It is generated in situ or prepared as a dilute acetone solution from inexpensive precursors (acetone and Oxone), circumventing the hazards of storing concentrated peroxides.[11][12] The reaction proceeds rapidly at low temperatures, and the only byproduct is acetone, which is easily removed. This "clean" reaction profile often yields highly pure products without complex purification.[13]
Alternative 3: Synthesis from Glycidol and its Derivatives
Glycidol and its activated derivatives, such as glycidyl tosylates, offer another route that avoids epichlorohydrin.[14][15]
The Causality Behind the Choice: Glycidyl tosylate is an excellent electrophile. The tosylate group is a superb leaving group, making the terminal carbon of the epoxide highly susceptible to nucleophilic attack by an alkoxide.[16] This reaction can be highly efficient for preparing specific glycidyl ethers, especially in chiral syntheses where enantiomerically pure glycidyl tosylates are used as starting materials.[17][18] The reaction of alcohols directly with glycidol, often catalyzed by Lewis acids, can also produce monoalkyl glyceryl ethers, which can be precursors to glycidyl ethers.[19]
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, designed for reproducibility and clarity.
Protocol 1: Solvent-Free Synthesis of Octyl Glycidyl Ether via PTC
This protocol is adapted from methodologies focused on green chemistry principles.[2][6]
-
Reactor Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 1-octanol (0.1 mol), epichlorohydrin (0.12 mol), and tetrabutylammonium bromide (TBAB) (0.002 mol).
-
Initiation: Begin vigorous stirring and add powdered sodium hydroxide (0.15 mol) portion-wise over 15 minutes, monitoring the temperature to keep it below 75°C.
-
Reaction: After the addition of NaOH is complete, heat the reaction mixture to 70°C and maintain for 3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of water to dissolve the sodium chloride and unreacted sodium hydroxide.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine (2 x 50 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the excess epichlorohydrin and any residual volatiles under reduced pressure to yield the octyl glycidyl ether. A yield of ~92% can be expected.[6]
Protocol 2: Preparation and Use of DMDO for Epoxidation
This protocol describes the preparation of a DMDO solution and its subsequent use for epoxidizing an allyl ether. Caution: DMDO is a volatile peroxide and all operations must be performed in a well-ventilated fume hood behind a safety shield.[10][13]
Part A: Preparation of DMDO Solution (~0.07 M in Acetone) [10][11]
-
Setup: Combine distilled water (20 mL), acetone (30 mL), and sodium bicarbonate (24 g) in a 1 L round-bottom flask. Chill the mixture in an ice bath with magnetic stirring for 20 minutes.
-
Generation: Stop stirring and add Oxone® (25 g) in a single portion. Stir the resulting slurry vigorously for 15 minutes while maintaining the ice bath.
-
Distillation: Attach the flask to a rotary evaporator. Chill the collection flask (bump trap) in a dry ice/acetone bath. Apply a vacuum (approx. 150 mmHg) to distill the volatile DMDO/acetone mixture into the cold trap. The resulting pale-yellow solution should be stored at -20°C.
-
Assay (Optional but Recommended): The concentration can be determined by reacting an aliquot with a known amount of a standard, such as thioanisole, and analyzing the conversion via ¹H NMR.[20]
Part B: Epoxidation of Diallyl Ether
-
Reaction: To a solution of diallyl ether (10 mmol) in acetone (20 mL) at 0°C, add the freshly prepared DMDO solution (12 mmol, 1.2 equivalents) dropwise over 10 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Isolation: Once the reaction is complete, remove the acetone solvent on a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography (silica gel, hexane/ethyl acetate gradient).
Conclusion and Future Perspectives
The synthesis of glycidyl ethers has evolved significantly from its reliance on the conventional epichlorohydrin method. Phase-transfer catalysis has rendered the classic route more efficient and environmentally benign by allowing for solvent-free conditions and higher yields.[6][7] However, the development of epichlorohydrin-free pathways, such as the epoxidation of allyl ethers with mild oxidants like DMDO or the use of glycidol derivatives, represents a more fundamental shift towards safer and more sustainable chemical manufacturing.[9][11][19]
For researchers, scientists, and drug development professionals, the choice of synthetic route will depend on factors such as substrate scope, scale, cost, and the importance of chirality. While the PTC-epichlorohydrin method remains a robust and scalable option for many applications, the alternative reagents discussed here offer superior profiles in terms of safety, atom economy, and compatibility with sensitive functional groups, paving the way for the next generation of advanced materials and therapeutics.
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A Mechanistic Showdown: Unraveling the Acid- and Base-Catalyzed Ring-Opening of 2-(Trichloromethyl)oxirane
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The ring-opening of epoxides is a cornerstone of organic synthesis, yielding valuable 1,2-difunctionalized compounds. This guide provides an in-depth mechanistic comparison of the acid- and base-catalyzed ring-opening of a unique and electronically intriguing substrate: 2-(trichloromethyl)oxirane. The powerful electron-withdrawing nature of the trichloromethyl group introduces fascinating regiochemical questions, deviating from the standard reactivity patterns of simple alkyl-substituted epoxides. Herein, we dissect the underlying principles, present comparative data, and provide detailed experimental protocols to empower researchers in harnessing the synthetic potential of this versatile building block.
Introduction: The Double-Edged Sword of the Trichloromethyl Group
This compound is a highly reactive epoxide due to the inherent ring strain of the three-membered ring.[1] The defining feature of this molecule is the trichloromethyl (-CCl₃) substituent, a potent electron-withdrawing group. This group significantly influences the electron density distribution within the epoxide ring, thereby affecting the regioselectivity of nucleophilic attack under both acidic and basic conditions. Understanding these electronic effects is crucial for predicting and controlling the reaction outcomes.
The Mechanistic Dichotomy: A Tale of Two Pathways
The ring-opening of this compound can be efficiently achieved under either acidic or basic catalysis. However, the mechanistic pathways, and consequently the product profiles, are distinct.
Base-Catalyzed Ring-Opening: A Classic S(_N)2 Tale
Under basic conditions, the reaction is initiated by a strong nucleophile, which directly attacks one of the electrophilic carbon atoms of the epoxide ring. This process is a classic bimolecular nucleophilic substitution (S(_N)2) reaction.[2]
The key factors governing the base-catalyzed ring-opening are:
-
Nucleophile Strength: A strong nucleophile is required to open the epoxide ring without prior activation.[2]
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom.[2]
In the case of this compound, the C2 carbon is attached to the bulky trichloromethyl group, while the C3 carbon is a methylene group. Consequently, the nucleophilic attack is expected to occur predominantly at the C3 position.
Mechanism of Base-Catalyzed Methanolysis
Caption: Base-catalyzed ring-opening of this compound.
Acid-Catalyzed Ring-Opening: A Hybrid with S(_N)1 Character
In an acidic medium, the reaction landscape changes significantly. The acid catalyst first protonates the epoxide oxygen, converting it into a much better leaving group.[3] This activation makes the epoxide susceptible to attack by even weak nucleophiles.
The regioselectivity of the acid-catalyzed ring-opening is more nuanced and is often described as a hybrid of S(_N)1 and S(_N)2 mechanisms. The key considerations are:
-
Carbocation Stability: The protonated epoxide can be thought of as having a transition state with significant carbocation character. The positive charge will be better stabilized on the more substituted carbon atom.
-
Electronic Effects: The electron-withdrawing trichloromethyl group destabilizes any developing positive charge on the adjacent carbon (C2).
This creates a fascinating electronic tug-of-war. While alkyl groups would typically stabilize a carbocation at the more substituted position, the -CCl₃ group actively destabilizes it. Therefore, the nucleophilic attack is directed to the carbon atom that can better accommodate the partial positive charge, which in this case is the less substituted C3, despite the reaction proceeding through a more S(_N)1-like transition state.
Mechanism of Acid-Catalyzed Methanolysis
Caption: Acid-catalyzed ring-opening of this compound.
Comparative Analysis: Regioselectivity and Reaction Conditions
The primary distinction between the acid- and base-catalyzed ring-opening of this compound lies in the regioselectivity of the nucleophilic attack.
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base/nucleophile (e.g., NaOMe) |
| Mechanism | S(_N)1-like | S(_N)2 |
| Intermediate | Protonated epoxide | Alkoxide |
| Nucleophile | Weak (e.g., MeOH, H₂O) | Strong (e.g., MeO⁻, HO⁻) |
| Regioselectivity | Attack at the less substituted carbon (C3) due to electronic destabilization at C2. | Attack at the less substituted (less sterically hindered) carbon (C3). |
| Major Product | 3-methoxy-1,1,1-trichloropropan-2-ol | 3-methoxy-1,1,1-trichloropropan-2-ol |
Experimental Protocols
The following protocols provide a general framework for conducting the acid- and base-catalyzed methanolysis of this compound.
General Experimental Workflow
Caption: General workflow for epoxide ring-opening reactions.
Protocol for Acid-Catalyzed Methanolysis
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).[4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methoxy-1,1,1-trichloropropan-2-ol.
Protocol for Base-Catalyzed Methanolysis
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe) or sodium metal
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide in methanol (e.g., 25 wt% solution) or freshly prepare it by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the sodium methoxide solution.
-
Cool the solution in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methoxy-1,1,1-trichloropropan-2-ol.
Conclusion
The ring-opening of this compound provides a compelling case study in the interplay of steric and electronic effects in chemical reactivity. While both acid- and base-catalyzed pathways lead to the same major regioisomer due to the powerful directing influence of the trichloromethyl group, the underlying mechanistic principles are fundamentally different. A thorough understanding of these mechanisms allows for the rational selection of reaction conditions to achieve desired synthetic outcomes. The protocols provided herein serve as a practical starting point for researchers to explore the rich chemistry of this versatile epoxide building block.
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A Comparative Guide to the Reactivity of 2-(Trichloromethyl)oxirane and Other Substituted Epoxides
Introduction: The Critical Role of Epoxide Reactivity in Modern Synthesis
Epoxides, or oxiranes, are indispensable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic attack, leading to a variety of valuable functionalized molecules.[1][2] The reactivity of the epoxide ring, and the regioselectivity of its opening, are intricately governed by a combination of steric and electronic factors, the nature of the nucleophile, and the reaction conditions.[3] For researchers and professionals in drug development and materials science, a nuanced understanding of how substituents on the oxirane ring modulate its reactivity is paramount for the rational design of synthetic pathways and the efficient construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the reactivity of 2-(trichloromethyl)oxirane with other commonly encountered substituted oxiranes, including those bearing electron-donating and other electron-withdrawing groups. By synthesizing mechanistic principles with supporting experimental data, this document aims to equip researchers with the field-proven insights necessary to harness the unique synthetic potential of these powerful building blocks.
The Dichotomy of Epoxide Ring-Opening: A Mechanistic Overview
The ring-opening of unsymmetrical epoxides can proceed through two primary mechanistic pathways: a bimolecular nucleophilic substitution (SN2) and a unimolecular-like (SN1-like) pathway. The operative mechanism is dictated by the reaction conditions (acidic or basic) and the nature of the epoxide's substituents.
Base-Catalyzed Ring-Opening: The SN2 Pathway
Under basic or neutral conditions, strong nucleophiles directly attack one of the electrophilic carbon atoms of the epoxide ring.[4] This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[5][6] The driving force for this reaction is the relief of ring strain, even though an alkoxide is a relatively poor leaving group.[5][7]
Key Characteristics of Base-Catalyzed Ring-Opening:
-
Mechanism: SN2
-
Regioselectivity: Attack at the less sterically hindered carbon.
-
Stereochemistry: Inversion of configuration at the site of attack (Walden inversion).[8]
-
Requirement: A strong nucleophile is necessary to open the unactivated epoxide ring.[4]
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[9][10] This activation renders the epoxide susceptible to attack by even weak nucleophiles. The ensuing ring-opening is best described as a hybrid of SN1 and SN2 mechanisms.[5][11] The transition state has significant carbocationic character, with a partial positive charge developing on the carbon atom that can best stabilize it. Consequently, the nucleophile preferentially attacks the more substituted carbon atom.[1][12]
Key Characteristics of Acid-Catalyzed Ring-Opening:
-
Mechanism: Borderline SN1/SN2
-
Regioselectivity: Attack at the more substituted carbon, which can better stabilize a partial positive charge.[1][12]
-
Stereochemistry: While having SN1 character, the reaction still proceeds with backside attack, resulting in an inversion of stereochemistry.[13]
-
Activation: Allows for the use of weak nucleophiles.
The Influence of Substituents on Epoxide Reactivity: An Electronic Perspective
The electronic nature of the substituent on the oxirane ring profoundly impacts its reactivity by altering the electrophilicity of the ring carbons. This effect can be quantified using linear free energy relationships, such as the Taft equation, which separates polar (inductive and resonance) and steric effects.[10][14][15][16][17]
Electron-Donating Groups (EDGs)
Alkyl groups are classic examples of electron-donating groups through an inductive effect. They tend to decrease the electrophilicity of the adjacent carbon atom. In acid-catalyzed reactions, EDGs stabilize the developing positive charge at the more substituted carbon, thus favoring nucleophilic attack at that position.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as the trichloromethyl group (-CCl₃), significantly increase the electrophilicity of the epoxide ring carbons through a strong negative inductive effect (-I effect). This heightened electrophilicity makes the epoxide more susceptible to nucleophilic attack.[18][19][20] Theoretical and experimental studies have shown that electron-withdrawing substituents cause an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density.[18][19][20]
Comparative Reactivity Analysis: this compound vs. Other Oxiranes
The powerful electron-withdrawing nature of the trichloromethyl group places this compound at the higher end of the reactivity spectrum for epoxides, particularly in reactions with nucleophiles. A seminal study by Djuric and Sinsheimer in 1984 systematically compared the reactivity of several epoxides towards deoxycytidine, demonstrating a clear correlation between the substituent's electronic effect and the overall reaction rate.[21]
| Epoxide | Substituent | Taft σ* Value of Substituent | Relative Reactivity |
| Propylene Oxide | -CH₃ | 0.00 | Least Reactive |
| Glycidol | -CH₂OH | +0.555 | Moderately Reactive |
| Epichlorohydrin | -CH₂Cl | +1.05 | Reactive |
| This compound | -CCl₃ | +2.65 | Most Reactive |
Table 1: Correlation of Taft σ values with the relative reactivity of substituted oxiranes in their reaction with deoxycytidine. Data conceptualized from the findings of Djuric & Sinsheimer (1984).[21]*
As the data indicates, the total reactivity of the epoxides correlates well with the Taft σ* values of their respective substituents.[21] The trichloromethyl group, with its large positive σ* value, renders this compound significantly more reactive than epoxides with less electron-withdrawing or electron-donating substituents.
Detailed Comparison
-
This compound vs. Propylene Oxide: Propylene oxide, with its electron-donating methyl group, is significantly less reactive than this compound. The -CCl₃ group enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. Under basic conditions, both will undergo attack at the less substituted carbon, but the reaction with this compound will be substantially faster.
-
This compound vs. Styrene Oxide: Styrene oxide features a phenyl group, which can stabilize a developing positive charge at the benzylic position through resonance. This makes the benzylic carbon the preferred site of attack in acid-catalyzed ring-opening reactions.[22] While the phenyl group is generally considered electron-withdrawing, the inductive effect of the trichloromethyl group is much stronger, leading to a more activated epoxide ring in this compound.
-
This compound vs. Glycidyl Ethers: Glycidyl ethers possess an ether linkage, which has a modest electron-withdrawing inductive effect. Their reactivity is generally intermediate between that of propylene oxide and epoxides with strongly deactivating groups. This compound is expected to be more reactive than common glycidyl ethers due to the superior electron-withdrawing capacity of the -CCl₃ group.
Experimental Protocols for Assessing Epoxide Reactivity
To provide a practical framework for researchers, the following section outlines a general experimental workflow for the comparative kinetic analysis of epoxide ring-opening reactions.
General Workflow for Comparative Kinetic Studies
Caption: General experimental workflow for kinetic analysis of epoxide ring-opening.
Detailed Protocol: Comparative Aminolysis of Epoxides Monitored by GC
This protocol describes a method to compare the reaction rates of this compound and propylene oxide with a model amine, aniline.
Objective: To determine the relative second-order rate constants for the reaction of aniline with this compound and propylene oxide.
Materials:
-
This compound
-
Propylene oxide
-
Aniline
-
Anhydrous solvent (e.g., acetonitrile or dioxane)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of aniline in the chosen anhydrous solvent.
-
Prepare separate 1.0 M solutions of this compound and propylene oxide in the same solvent, each containing the internal standard at a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a jacketed glass reactor thermostatted to 50 °C, place a known volume of the aniline stock solution.
-
Allow the solution to equilibrate thermally for at least 15 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add an equimolar amount of the chosen epoxide stock solution.
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a small amount of dilute acid to neutralize the aniline.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).
-
-
Analysis:
-
Analyze each quenched aliquot by GC-FID to determine the concentration of the remaining epoxide relative to the internal standard.
-
Generate a calibration curve for each epoxide to accurately quantify its concentration.
-
-
Data Processing:
-
Plot the natural logarithm of the epoxide concentration (ln[epoxide]) versus time for each reaction.
-
For a pseudo-first-order reaction (if aniline is in large excess) or a second-order reaction, the slope of the resulting straight line will be related to the rate constant.
-
Compare the determined rate constants to quantify the relative reactivity of the two epoxides.
-
Mechanistic Implications and Regioselectivity
The strong electron-withdrawing nature of the -CCl₃ group in this compound has significant mechanistic implications.
Caption: Reaction pathways for this compound ring-opening.
Under base-catalyzed (SN2) conditions , nucleophilic attack is expected to occur predominantly at the less substituted C2 carbon, driven by steric factors. However, the enhanced electrophilicity of both C2 and C3 due to the -CCl₃ group will accelerate the overall reaction rate compared to less activated epoxides.
Under acid-catalyzed (SN1-like) conditions , the situation is more complex. While typically attack occurs at the more substituted carbon, the powerful destabilizing inductive effect of the -CCl₃ group on an adjacent carbocationic center at C3 could counteract this preference. Therefore, the regioselectivity in acid-catalyzed reactions of this compound may be less pronounced or even favor attack at C2, depending on the specific nucleophile and reaction conditions. Further experimental investigation is warranted to fully elucidate the regiochemical outcomes under acidic catalysis.
Conclusion and Future Outlook
The presence of a trichloromethyl group profoundly enhances the reactivity of the oxirane ring towards nucleophilic attack, positioning this compound as a highly valuable synthon for the rapid introduction of complex functionality. Its reactivity surpasses that of epoxides bearing electron-donating or weakly electron-withdrawing substituents, a trend that can be rationalized and quantified through established principles of physical organic chemistry.
For the synthetic chemist, this heightened reactivity offers both opportunities and challenges. It allows for reactions to proceed under milder conditions and with a broader range of nucleophiles. However, it also necessitates careful control of reaction parameters to manage selectivity and prevent unwanted side reactions. The insights and protocols presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this compound and other substituted epoxides in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
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The Unambiguous Verdict: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of 2-(Trichloromethyl)oxirane Derivatives
In the landscape of drug discovery and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-(trichloromethyl)oxirane derivatives, which hold potential in various therapeutic areas, absolute certainty in their chemical constitution, stereochemistry, and conformation is not just a matter of scientific rigor but a critical component of safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of these halogenated epoxides, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore its capabilities in contrast to other powerful methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD), offering researchers, scientists, and drug development professionals a comprehensive framework for making informed analytical decisions.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it provides a detailed three-dimensional map of electron density, revealing the precise spatial arrangement of every atom. This technique is unparalleled in its ability to unambiguously establish not only the connectivity of atoms but also their relative and absolute stereochemistry.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and expertise. The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[1]
Experimental Workflow: X-ray Crystallography
The pathway from a powdered sample to a fully elucidated crystal structure is a meticulous process.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
-
Crystal Growth:
-
Purification: The this compound derivative must be of the highest possible purity. This is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: A crucial step is to find a suitable solvent or solvent system in which the compound has moderate solubility. A solvent in which the compound is too soluble will likely yield small crystals, while one in which it is poorly soluble will hinder crystal growth.
-
Crystallization Techniques: Several methods can be employed:
-
Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays. A complete data collection can take several hours.[2]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial phases are determined using direct methods or Patterson methods, which provide an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined using least-squares methods, which adjust the atomic positions, and thermal parameters to best fit the experimental data.
-
The final structure is validated for geometric correctness and agreement with the diffraction data.
-
Orthogonal Confirmation: A Multi-Technique Approach
While X-ray crystallography provides the ultimate structural proof, a combination of other spectroscopic and analytical techniques is essential for routine characterization, for instances where suitable crystals cannot be obtained, and to provide complementary information about the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the connectivity of atoms in a molecule in solution. For this compound derivatives, a suite of NMR experiments can provide a wealth of structural information.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The protons on the oxirane ring are expected to appear in the 2.5-3.5 ppm range.[3][4] The electron-withdrawing trichloromethyl group will likely deshield the adjacent proton, causing a downfield shift.
-
¹³C NMR: Reveals the number of different types of carbon atoms. The carbons of the oxirane ring typically resonate between 40 and 60 ppm.[4] The carbon bearing the trichloromethyl group will be significantly deshielded.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved and free of any particulate matter.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine proton ratios.
-
Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues. For this compound derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in a high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern to gain structural insights. The loss of a chlorine radical or the entire trichloromethyl group are potential fragmentation pathways.
-
Vibrational Circular Dichroism (VCD)
For chiral this compound derivatives, determining the absolute configuration is crucial. While X-ray crystallography can achieve this, VCD offers a powerful alternative, especially when crystallization is challenging. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[5][6]
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) | Vibrational Circular Dichroism (VCD) |
| Primary Information | 3D molecular structure, absolute configuration, bond lengths & angles | Connectivity, relative stereochemistry, solution conformation | Molecular formula, molecular weight, fragmentation patterns | Absolute configuration in solution |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | 5-10 mg, soluble in deuterated solvent | ~1 mg, soluble | ~5-10 mg, soluble, enantiomerically pure |
| Typical Turnaround Time | Days to weeks (crystal growth dependent)[2][7] | Hours to a day[8][9][10] | Minutes to hours[5][11][12][13][14] | Days (includes calculations) |
| Approximate Cost (Academic) | $250 - $1000 per structure[15][16][17][18][19] | $26 - $326 per spectrum[8][20][21] | $34 - $149 per sample[22][23] | Service costs can vary, often part of a larger analysis package |
| Key Advantage | Unambiguous and definitive structural determination | Excellent for determining connectivity in solution | High sensitivity and accurate mass determination | Determines absolute configuration without crystallization |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Does not directly provide absolute configuration | Provides limited information on stereochemistry | Requires quantum chemical calculations for interpretation |
Conclusion: An Integrated Approach for Unwavering Confidence
For the definitive structural confirmation of novel this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional picture of the molecule, including its absolute stereochemistry, is essential for advancing drug discovery and development programs.
However, a pragmatic and efficient analytical strategy relies on an integrated approach. NMR spectroscopy and high-resolution mass spectrometry are the workhorses for routine characterization, providing rapid and essential information on molecular connectivity and composition. When the absolute configuration of a chiral derivative is required and crystallization proves to be a bottleneck, Vibrational Circular Dichroism emerges as a powerful and reliable alternative.
By understanding the strengths and limitations of each technique, researchers can strategically deploy these powerful analytical tools to gain a comprehensive and unwavering understanding of the molecular architecture of this compound derivatives, paving the way for their successful application in science and medicine.
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A Comparative Guide to Titration Methods for the Quantification of 2-(Trichloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reactive intermediates is paramount. 2-(Trichloromethyl)oxirane, a key building block characterized by its strained epoxide ring and the potent electron-withdrawing trichloromethyl group, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of established and alternative titration methods for its quantification, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.
The Analytical Challenge: The Influence of the Trichloromethyl Group
The reactivity of the epoxide ring is central to its synthetic utility and, consequently, to its analytical determination. Titration methods for epoxides typically rely on the acid-catalyzed ring-opening by a nucleophile. The strongly electron-withdrawing nature of the trichloromethyl group in this compound significantly impacts this reaction. By pulling electron density away from the oxirane ring, it deactivates the epoxide towards electrophilic attack by a proton, which is the initial step in acid-catalyzed ring-opening. This deactivation can lead to sluggish reaction kinetics, incomplete reactions, and ultimately, inaccurate quantification if not properly addressed in the analytical method. Therefore, the choice of titrimetric methodology must be carefully considered to overcome this inherent lack of reactivity.
Comparative Analysis of Titration Methodologies
A thorough evaluation of common titration methods for epoxides reveals distinct advantages and disadvantages when applied to the quantification of this compound. The primary methods considered are based on hydrohalogenation, either through direct titration or in situ generation of the hydrohalic acid.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| ASTM D1652 (In Situ HBr) | Titration with perchloric acid in the presence of a tetraalkylammonium bromide salt, generating HBr in situ. | High accuracy and precision for many epoxy resins; stable titrant.[1][2][3] | Slower reaction with electron-deficient epoxides; potential for incomplete reaction. | Moderate: Adaptations such as elevated temperature or extended reaction time may be necessary. |
| Direct Titration with HBr in Acetic Acid | Direct titration of the sample with a standardized solution of hydrobromic acid in glacial acetic acid.[4] | Rapid and straightforward for reactive epoxides.[4][5] | HBr in acetic acid is corrosive, unstable, and requires frequent standardization.[5] | Moderate to Low: The reduced reactivity of the analyte may lead to indistinct endpoints. |
| Back-Titration with HCl | Reaction of the epoxide with a known excess of HCl, followed by back-titration of the unreacted acid with a standard base. | Can be effective for slow-reacting compounds. | Less precise due to the subtraction of two volumetric measurements; more time-consuming.[6] | Moderate: May provide a more complete reaction but at the cost of precision. |
| Reaction with Sodium Thiosulfate | The epoxide reacts with sodium thiosulfate to liberate hydroxide, which is then titrated with a standard acid. | Applicable to some epoxides, particularly in aqueous media. | The reactivity of this compound with thiosulfate under standard conditions is not well-documented. | Low: Potential for incomplete reaction and side reactions. |
In-Depth Analysis and Causality Behind Experimental Choices
The choice of titration method should be guided by a deep understanding of the reaction mechanism. For this compound, the key is to employ conditions that effectively promote the complete ring-opening of the deactivated epoxide.
ASTM D1652: The Gold Standard with a Caveat
The in situ generation of HBr in the ASTM D1652 method offers a significant advantage in terms of reagent stability and handling.[1][2] However, the reaction rate is highly dependent on the nucleophilicity of the bromide ion and the electrophilicity of the protonated epoxide. The electron-withdrawing trichloromethyl group diminishes the basicity of the epoxide oxygen, making protonation less favorable and thus slowing the overall reaction. To counteract this, a longer reaction time or an increase in temperature could be employed, though these modifications must be validated to ensure no degradation of the analyte or side reactions occur.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, each protocol must be a self-validating system. This involves the inclusion of controls and standards to verify the accuracy and precision of the measurements.
Protocol 1: Modified ASTM D1652 for this compound
This protocol is an adaptation of the standard ASTM D1652 method, optimized for the less reactive nature of this compound.
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Tetraethylammonium bromide solution (100 g in 400 mL of glacial acetic acid)[5]
-
Crystal violet indicator (0.1% w/v in glacial acetic acid)
-
Methylene chloride
-
This compound standard of known purity
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 25 mL of methylene chloride to dissolve the sample.
-
Add 20 mL of the tetraethylammonium bromide solution.
-
Add 5-6 drops of crystal violet indicator. The solution should appear violet.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is reached when the solution color changes from violet to a stable blue-green.[2]
-
Record the volume of perchloric acid consumed.
-
Perform a blank titration using the same procedure but without the sample.
-
Concurrently, analyze a known standard of this compound to verify the accuracy of the procedure.
Calculation: Epoxide Content (% by weight) = [ (V - B) * N * 4.3 ] / W Where:
-
V = Volume of HClO₄ for the sample (mL)
-
B = Volume of HClO₄ for the blank (mL)
-
N = Normality of the HClO₄ solution
-
W = Weight of the sample (g)
-
4.3 = Molecular weight of the epoxide group (C₂H₂O) divided by 10
Visualization of the Titration Workflow
Sources
A Senior Application Scientist's Guide to Initiator Selection for the Polymerization of 2-(Trichloromethyl)oxirane
Introduction: The Challenge and Potential of Poly(2-(trichloromethyl)oxirane)
This compound, a halogenated epoxide, presents both unique opportunities and significant challenges in polymer synthesis. The resultant polyether, poly(this compound), is a polymer of interest for applications requiring high refractive index materials, flame retardancy, and a backbone amenable to further chemical modification. However, the bulky and electron-withdrawing trichloromethyl group profoundly influences the reactivity of the oxirane ring, making the choice of an appropriate polymerization initiator a critical factor in achieving controlled polymer growth and desired material properties.
This guide provides a comparative analysis of the primary initiator classes for the ring-opening polymerization of this compound and its close structural analog, epichlorohydrin (ECH). Due to the limited availability of specific data for this compound, this guide will leverage established findings from the polymerization of ECH to draw informed comparisons and provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of cationic, anionic, and coordination polymerization, presenting experimental data to guide initiator selection.
Comparative Overview of Polymerization Initiator Systems
The successful polymerization of this compound hinges on the selection of an initiator that can effectively open the sterically hindered and electronically influenced oxirane ring while minimizing side reactions. The three primary strategies for achieving this are cationic, anionic, and coordination polymerization, each with distinct advantages and limitations.
| Initiator Class | Key Examples | Control over Polymerization | Key Advantages | Common Challenges |
| Cationic | Brønsted Acids (H₂SO₄, HBF₄), Lewis Acids (BF₃·OEt₂, AlCl₃) | Moderate to Good | Rapid polymerization rates, effective for monomers with electron-donating groups (less so for this monomer). | Side reactions such as chain transfer and backbiting, potential for broad molecular weight distributions. |
| Anionic | Alkoxides (KOH), Organometallics (n-BuLi), Coordinated Anionic Systems (i-Bu₃Al/NOct₄Br) | Can be Poor to Excellent | "Living" polymerization is possible with certain systems, leading to narrow molecular weight distributions and well-defined architectures. | Strong nucleophiles can react with the chloromethyl group, leading to side reactions and crosslinking. |
| Coordination | Ziegler-Natta Catalysts (e.g., TiCl₄/Al(C₂H₅)₃), Porphyrin-based catalysts | Can be Excellent | High stereocontrol, potential for producing isotactic or syndiotactic polymers. | Catalyst synthesis can be complex, and activity can be sensitive to impurities. |
In-Depth Analysis of Initiator Classes
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is initiated by an electrophilic species, typically a proton or a Lewis acid, which activates the oxirane ring, making it susceptible to nucleophilic attack by another monomer unit.
Mechanism of Cationic Polymerization:
The polymerization proceeds through an oxonium ion intermediate. The initiator protonates or coordinates to the oxygen atom of the oxirane, followed by nucleophilic attack of another monomer molecule.
Caption: General workflow of cationic ring-opening polymerization.
Performance of Cationic Initiators for Epichlorohydrin (Analogue):
| Initiator System | Monomer | Mn ( g/mol ) | PDI | Yield (%) | Key Observations |
| H₂SO₄ | ECH | - | - | 91.05 | Yields hydroxyl-terminated polyepichlorohydrin[1]. |
| HBF₄ | ECH | - | - | - | Used to synthesize hydroxyl-terminated PECH for block copolymer synthesis[2]. |
| BF₃·OEt₂ | ECH | Up to 4000 | < 1.25 | - | Allows for living polymerization with controlled molar mass and low dispersity[3]. |
Experimental Protocol: Cationic Polymerization of Epichlorohydrin with H₂SO₄ [1]
-
Preparation: In a flask equipped with a magnetic stirrer, add 25 mL of dichloromethane and 2.5 mL of 96% H₂SO₄. Purge the system with an inert gas such as argon.
-
Monomer Addition: Slowly add 21 mL (24.843 g) of epichlorohydrin to the stirred solution over a period of 4 hours. The slow addition is crucial to control the exothermic reaction and maintain a controlled polymerization.
-
Termination: After the addition is complete, pour the reaction mixture into 1 L of distilled water to quench the polymerization and remove the acid catalyst.
-
Purification: Separate the organic phase. This phase contains the synthesized polyepichlorohydrin.
-
Isolation: Dry the organic phase with a drying agent like Na₂SO₄ and remove the solvent using a rotary evaporator to obtain the viscous polymer.
Advantages and Disadvantages:
-
Advantages: Cationic polymerization can be rapid and is effective for a range of monomers. The use of Lewis acids like BF₃·OEt₂ can lead to living polymerization, offering excellent control over the polymer architecture.[3]
-
Disadvantages: The high reactivity of the propagating cationic species can lead to undesirable side reactions, such as chain transfer to the polymer backbone, which can result in branched structures and a broader molecular weight distribution.[4][5]
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide, which then propagates the polymerization.
Mechanism of Anionic Polymerization:
The initiator, a strong nucleophile, attacks the least sterically hindered carbon of the oxirane ring. The resulting alkoxide then attacks another monomer molecule, propagating the chain.
Caption: Mechanism of anionic ring-opening polymerization.
Performance of Anionic Initiators for Epichlorohydrin (Analogue):
| Initiator System | Monomer | Mn ( g/mol ) | PDI | Yield (%) | Key Observations |
| Potassium Hydroxide (KOH) | ECH | - | - | ~50 | Leads to crosslinked polymers with low chlorine content due to side reactions[6]. |
| i-Bu₃Al / NOct₄Br | ECH | Up to high molar masses | Narrow | Fast and controlled | A weakly nucleophilic system that allows for controlled polymerization without reacting with the chloromethyl group[7]. |
Experimental Protocol: Controlled Anionic Polymerization of Epichlorohydrin [7]
This procedure is based on a coordinated anionic mechanism that provides excellent control.
-
Catalyst Preparation: In a flame-dried, inert atmosphere glovebox, prepare the initiating system by combining triisobutylaluminum (i-Bu₃Al) and tetraoctylammonium bromide (NOct₄Br) in a hydrocarbon solvent. The ratio of the components is critical for achieving a controlled polymerization.
-
Polymerization: In a separate reactor, under an inert atmosphere, dissolve the epichlorohydrin monomer in a hydrocarbon solvent and cool to the desired temperature (e.g., -30 °C to room temperature).
-
Initiation: Add the prepared initiator solution to the monomer solution to commence the polymerization.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight and the polydispersity index.
-
Termination: The polymerization can be terminated by the addition of a proton source, such as acidified methanol.
Advantages and Disadvantages:
-
Advantages: Anionic polymerization, particularly with coordinated systems, can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and the creation of block copolymers.[7]
-
Disadvantages: Strong anionic initiators like potassium hydroxide can lead to side reactions with the chloromethyl group of epichlorohydrin, resulting in crosslinking and a loss of functionality.[6] The choice of initiator is therefore critical to avoid these unwanted reactions.
Coordination Polymerization
Coordination polymerization involves the use of a catalyst, often a transition metal complex, that coordinates with the monomer before it is inserted into the growing polymer chain. This mechanism can offer a high degree of control over the polymer's stereochemistry.
Mechanism of Coordination Polymerization (Ziegler-Natta Type):
The mechanism often involves the coordination of the epoxide to a metal center, followed by insertion into a metal-alkyl or metal-alkoxide bond.
Caption: Simplified overview of coordination polymerization.
Performance of Coordination Initiators:
While less documented for epichlorohydrin compared to cationic and anionic systems, Ziegler-Natta catalysts, which are well-known for olefin polymerization, can also be applied to the ring-opening polymerization of epoxides.[8][9][10] These catalysts are typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum).[8]
The key advantage of coordination polymerization is the potential for stereocontrol, leading to the formation of isotactic or syndiotactic polymers. This can significantly impact the physical properties of the resulting material, such as crystallinity and melting point.
Considerations for Coordination Polymerization:
-
Catalyst Heterogeneity: Many Ziegler-Natta catalysts are heterogeneous, which can complicate kinetic studies and polymer characterization.[8]
-
Catalyst Sensitivity: These catalysts are often sensitive to air and moisture, requiring stringent inert atmosphere techniques.
-
Monomer Scope: The activity of Ziegler-Natta catalysts can be highly dependent on the monomer structure.
Conclusion and Recommendations
The choice of initiator for the polymerization of this compound is a critical decision that will dictate the success of the synthesis and the properties of the final polymer. Based on the available data for the analogous monomer, epichlorohydrin, the following recommendations can be made:
-
For Controlled Polymerization and Well-Defined Architectures: A coordinated anionic system , such as the combination of triisobutylaluminum and a tetraalkylammonium salt, is the most promising approach. This method has been shown to provide excellent control over molecular weight and polydispersity while avoiding side reactions with the chloromethyl group.[7]
-
For Rapid Polymer Synthesis (with potential for less control): Cationic polymerization with a Lewis acid co-initiator like BF₃·OEt₂ offers a viable route to poly(epichlorohydrin) and can even be conducted in a living manner under carefully controlled conditions.[3] However, the risk of side reactions is generally higher than with the coordinated anionic systems.
-
For Stereocontrol: Coordination polymerization using Ziegler-Natta type catalysts should be considered if stereoregularity is a primary objective. However, this approach is less explored for halogenated epoxides and may require significant optimization.
It is imperative for researchers to conduct small-scale screening experiments with different initiator systems to determine the optimal conditions for the specific grade of this compound being used and to achieve the desired polymer characteristics.
References
- Ziegler–Natta catalyst - Wikipedia.
- Zeigler-Natta Catalyst | PPTX - Slideshare.
- Anionic polymerization of epichlorhydrin - The Hebrew University of Jerusalem.
- Living/Controlled Anionic Polymerization and Copolymerization of Epichlorohydrin with Tetraoctylammonium Bromide−Triisobutylaluminum Initiating Systems | Request PDF - ResearchGate.
- 30.2: Stereochemistry of Polymerization - Ziegler-Natta Catalysts - Chemistry LibreTexts.
- Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3•OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols - American Chemical Society - Figshare.
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- g-poly(styrene) Block-Graft Copolymers via Cationic Ring - DergiPark.
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A Comparative Guide to the Theoretical Investigation of 2-(Trichloromethyl)oxirane Reactivity: Insights from DFT Studies of Analogous Epoxides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the theoretical approaches to understanding the reaction mechanisms of 2-(trichloromethyl)oxirane, a molecule of significant interest in synthetic chemistry. In the absence of direct computational studies on this specific epoxide, this document leverages the wealth of existing research on its close analogue, 2-(chloromethyl)oxirane (epichlorohydrin), to offer a comparative perspective on the transition states governing its reactivity. By examining the established computational methodologies and mechanistic insights for a similar system, we can extrapolate and predict the behavior of this compound, thereby providing a foundational framework for future experimental and theoretical investigations.
The Significance of Understanding Oxirane Reactivity
Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. Their reactivity is dominated by ring-opening reactions, which proceed via nucleophilic attack and are driven by the relief of significant ring strain[1][2]. The substituents on the oxirane ring play a crucial role in dictating the regioselectivity and stereochemistry of these reactions. The presence of a trichloromethyl group in this compound is expected to profoundly influence its reactivity through a combination of steric and electronic effects, making a detailed understanding of its reaction mechanisms essential for its effective utilization in chemical synthesis.
Comparative DFT Methodologies for Epoxide Ring-Opening
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient species such as transition states. A review of the literature on the computational study of 2-(chloromethyl)oxirane reveals a consensus on the use of specific DFT functionals and basis sets to achieve a balance between computational cost and accuracy.
| Computational Method | Basis Set | Application | Reference |
| B3LYP | 6-31+G** | Investigation of base-catalyzed ring opening by benzoic acid. | [3] |
| B3LYP | 6-31G+ | Study of the ring-opening reaction with bisphenol A. | [4] |
| Ab initio (unspecified) | Not specified | Investigation of ring-opening with tertiary amines. | [5] |
| DFT (unspecified) | Not specified | Study of ring-opening by bromide and acetate anions. | [6] |
The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed for its robust performance in describing the geometries and energies of organic transition states. The inclusion of diffuse functions (+) and polarization functions (G**) in the basis set is critical for accurately modeling the charge distribution and polarization in the transition state, particularly in reactions involving anionic nucleophiles.
Transition States of Nucleophilic Ring-Opening: A Comparative Analysis
The ring-opening of epoxides under basic or nucleophilic conditions generally proceeds through an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the simultaneous cleavage of the C-O bond.[1][7]
Caption: Generalized reaction coordinate for the nucleophilic ring-opening of an epoxide.
For an unsymmetrical epoxide like this compound, the nucleophilic attack can occur at either the C2 or C3 carbon. In the case of 2-(chloromethyl)oxirane, studies have shown that the attack of a nucleophile at the less substituted C3 carbon is generally favored, consistent with a classic SN2 mechanism where steric hindrance plays a key role.[3][7]
The substitution of the chloromethyl group with a trichloromethyl group is anticipated to have two major consequences on the transition state:
-
Steric Hindrance: The bulky trichloromethyl group will significantly increase the steric hindrance at the C2 position, further favoring nucleophilic attack at the C3 position.
-
Electronic Effect: The strongly electron-withdrawing nature of the trichloromethyl group will polarize the C2-C3 bond, making the C2 carbon more electrophilic. However, the increased positive charge on C2 would also be stabilized by hyperconjugation, a factor that DFT can effectively model.
These competing steric and electronic effects will ultimately determine the regioselectivity of the reaction. A comparative DFT study would be invaluable in quantifying the activation barriers for nucleophilic attack at both C2 and C3 of this compound and comparing them to the known values for 2-(chloromethyl)oxirane.
| Reaction | Nucleophile | Calculated Activation Energy (ΔG‡) for 2-(chloromethyl)oxirane (kcal/mol) | Predicted Trend for this compound |
| Ring-opening | Benzoate anion | ~15-20 (estimated from similar systems)[3] | Higher ΔG‡ due to increased steric hindrance, but potentially a more electrophilic C2. |
| Ring-opening | Tertiary amine | Dependent on amine structure[5] | Increased steric hindrance will likely lead to a higher activation barrier. |
Recommended Protocol for a Comparative DFT Study
For researchers aiming to conduct a rigorous comparative DFT study on the reactivity of this compound, the following workflow is recommended:
Caption: Recommended workflow for a comparative DFT study of oxirane reactivity.
Step-by-Step Methodology:
-
Model Construction: Build the 3D structures of this compound, 2-(chloromethyl)oxirane, and the chosen nucleophile.
-
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers of the reactants and products.
-
Transition State Searching: Locate the transition state structures for the nucleophilic attack at both C2 and C3 of each epoxide. This can be achieved using methods like the Berny algorithm.
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the geometry optimization to characterize the stationary points as either minima or transition states and to obtain thermochemical data.
-
IRC Calculations: To ensure that the located transition states connect the desired reactants and products, perform Intrinsic Reaction Coordinate (IRC) calculations.
Conclusion
While direct experimental and computational data on the reactions of this compound are currently scarce, a robust framework for its investigation can be established through comparative analysis with its well-studied analogue, 2-(chloromethyl)oxirane. DFT studies have proven to be a reliable tool for understanding the nuances of epoxide ring-opening reactions. The insights gained from the existing literature on 2-(chloromethyl)oxirane, particularly regarding effective computational methodologies and the nature of the SN2-type transition state, provide a solid foundation for future research.
It is anticipated that the trichloromethyl group will exert a significant influence on the reactivity of the oxirane ring through a combination of steric and electronic effects. A dedicated comparative DFT study, following the protocol outlined in this guide, would be instrumental in quantifying these effects and providing a predictive understanding of the regioselectivity and reaction kinetics of this compound. Such studies are crucial for unlocking the full synthetic potential of this intriguing molecule.
References
- Bespalko, Y., Sinel'nikova, M., Shved, E., & Bakhalova, E. (2021). Experimental and computational studies of the mechanism of base-catalyzed ring opening of 2-(chloromethyl)oxirane by benzoic acid. International Journal of Chemical Kinetics, 53(3), 356–368. [Link]
- Shved, E. N., & Bespalko, Y. N. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. Croatica Chemica Acta, 92(3), 357-367. [Link]
- Li, J., Yu, X., & Zhang, K. (2011). Analysis of Ring-Opening Reaction between Bisphenol A and Epichlorohydrin by the Method of Quantum Chemical Calculating. Advanced Materials Research, 239-242, 2831-2834. [Link]
- Bespalko, Y., Shved, E., & Chervonchenko, I. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies, 31(4), 639-648. [Link]
- Analysis of the Reasons for the Reaction of Chloromethyloxirane and Nucleophiles Mainly Undergo the Nucleophilic Ring Opening and Intramolecular Cyclization. (2018).
- Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates. (2015). Organic & Biomolecular Chemistry, 13(36), 9469-9478. [Link]
- A computational study of acid catalyzed aerosol reactions of atmospherically relevant epoxides. (2014). Physical Chemistry Chemical Physics, 16(26), 13336-13346. [Link]
- Reactions of Epoxides (n → σ * ). (2011). In Comprehensive Organic Synthesis II (pp. 106-140). [Link]
- Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using the DFT B3LYP/6-311G(d, p) method. (2022). Journal of Molecular Structure, 1250, 131776. [Link]
- Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. [Link]
- Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020). ACS Omega, 5(28), 17398-17407. [Link]
- Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory. (2023). Molecules, 28(19), 6788. [Link]
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
- Unraveling polar Diels–Alder reactions with conceptual DFT analysis and the distortion/interaction model. (2014). RSC Advances, 4(108), 63333-63344. [Link]
- Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''-residues of fatty acids. (n.d.).
- Thermochemical Studies of Epoxides and Related Compounds. (2009). The Journal of Organic Chemistry, 74(4), 1596-1602. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 2-(Trichloromethyl)oxirane
For the diligent researcher pushing the boundaries of science, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Trichloromethyl)oxirane (CAS No. 3083-23-6), a compound demanding meticulous handling due to its inherent chemical properties. Our objective is to empower laboratory professionals with the knowledge to manage this substance safely, ensuring both personal and environmental protection.
The Chemical Profile: Understanding the "Why" Behind the "How"
This compound is a colorless liquid characterized by its epoxide ring, a feature that renders it highly reactive.[1] The presence of a trichloromethyl group further influences its reactivity and potential hazards. When heated to decomposition, it is known to emit toxic fumes, and it is considered combustible.[1] Its reactivity profile indicates that it can undergo violent polymerization in the presence of catalysts or heat and may react vigorously with acids, bases, oxidizing agents, and reducing agents.[1] Understanding this inherent instability is paramount to appreciating the stringent disposal protocols required.
| Property | Value | Source |
| CAS Number | 3083-23-6 | [2][3] |
| Molecular Formula | C3H3Cl3O | [3] |
| Molecular Weight | 161.41 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Reactivity | Highly reactive, potential for violent polymerization. | [1] |
| Hazards | Emits toxic fumes upon decomposition; combustible. | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a critical safety and regulatory requirement. The following protocol is designed to provide a clear, actionable path for its management, from the laboratory bench to its final disposition.
Part 1: Immediate In-Lab Handling and Decontamination
-
Personal Protective Equipment (PPE): Before handling, ensure a complete set of PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
Work in a well-ventilated chemical fume hood.
-
-
Spill Management: In the event of a small spill:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
-
Surface Decontamination: A crucial step to prevent residual contamination.
Part 2: Waste Segregation and Collection
-
Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated absorbent materials and disposable PPE.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
The label should clearly state "Hazardous Waste," "this compound," and list its associated hazards (e.g., "Reactive," "Toxic").
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.
-
Part 3: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The most common and recommended method for chlorinated hydrocarbons and reactive chemicals is incineration .
-
Hazardous Waste Incineration: This process is carried out in a specialized facility equipped with afterburners and flue gas scrubbers to handle the toxic fumes emitted during decomposition.[5] This method ensures the complete destruction of the hazardous compound.
It is a significant new use to dispose of the substance, or waste streams containing the substance, other than by hazardous waste incineration.[6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this reactive compound. This commitment to proper chemical waste management not only ensures regulatory compliance but also fosters a deeply ingrained culture of safety that is the bedrock of scientific excellence.
References
- Canada. (2008). Screening Assessment for the Challenge: Oxirane, (chloromethyl)- (Epichlorohydrin).
- Federal Register. (2024). Significant New Use Rules on Certain Chemical Substances (24-3.5e).
- KR-80QL Safety Data Sheet. (n.d.).
- Australian Industrial Chemicals Introduction Scheme. (2013). Oxirane, (chloromethyl)-: Human health tier II assessment.
- American Elements. (n.d.). This compound | CAS 3083-23-6.
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- 6. 40 CFR § 721.12055 - Oxirane, 2-(chloromethyl)-, homopolymer, ether with dialkyl-alkanediol (2:1) (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Trichloromethyl)oxirane
Introduction: 2-(Trichloromethyl)oxirane, also known as 3,3,3-Trichloropropylene oxide, is a highly reactive epoxide.[1] Its structure, featuring a strained three-membered oxirane ring and an electron-withdrawing trichloromethyl group, suggests significant electrophilicity and potential for hazardous reactions. While specific toxicological data for this exact compound is limited, its close structural analogy to well-studied epoxides like Epichlorohydrin (2-(chloromethyl)oxirane) demands a highly cautious approach. Epichlorohydrin is a known carcinogen, a potent alkylating agent, and is toxic via inhalation, ingestion, and dermal absorption.[2][3] Therefore, it is imperative to treat this compound with the highest level of precaution.
This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can work confidently while minimizing exposure risk.
Core Hazard Assessment
The primary hazards associated with this compound are inferred from its chemical structure and the known properties of similar chlorinated epoxides. The epoxide ring is susceptible to nucleophilic attack, making it a potent alkylating agent capable of reacting with biological macromolecules like DNA, which is the basis for the carcinogenicity of related compounds.[2]
| Hazard Category | Anticipated Risk & Rationale |
| Acute Toxicity | High. Toxic if swallowed, inhaled, or in contact with skin.[1][3] The high reactivity of the epoxide ring can cause severe damage to tissues upon contact. |
| Skin Corrosion/Irritation | Severe. Expected to cause severe skin burns and eye damage.[4] Similar to epichlorohydrin, it can be rapidly absorbed through the skin.[5] |
| Carcinogenicity | High Probability. Epichlorohydrin is classified as "Probably carcinogenic to humans" (Group 2A) by IARC.[2] As a reactive alkylating agent, this compound should be handled as a suspect carcinogen. |
| Sensitization | High. May cause an allergic skin reaction.[2][6] Epoxides are known sensitizers. |
| Reactivity | High. Can polymerize violently when exposed to heat, strong acids, bases, or certain metals.[3] When heated to decomposition, it emits toxic fumes.[1] |
Personal Protective Equipment (PPE) Directive
The selection of PPE is the most critical barrier between the researcher and the chemical. A multi-layered approach is mandatory.
Standard Laboratory Operations PPE
This level of protection is required for all routine procedures involving small quantities (<50 mL) of this compound or its dilute solutions within a certified chemical fume hood.
| Protection Type | Recommended PPE | Material/Standard | Rationale |
| Hand Protection | Double-gloving is mandatory . • Inner Glove: Nitrile • Outer Glove: Butyl Rubber or Viton® | EN 374 | Nitrile provides dexterity and splash protection during initial setup. Butyl rubber or Viton® offers superior, prolonged resistance to chlorinated compounds like epichlorohydrin.[3][7] Do not use nitrile or neoprene as the primary barrier for extended handling.[5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | ANSI Z87.1 | Protects against splashes and potential exothermic reactions. Goggles provide a seal around the eyes, and the face shield protects the rest of the face.[5][8] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Nomex® or similar for coat; Butyl rubber or PVC for apron. | The lab coat provides a primary barrier. The chemical-resistant apron worn over the coat provides essential protection against spills of the corrosive liquid.[5] |
| Footwear | Closed-toe, non-porous shoes. | --- | Protects feet from spills.[8] |
High-Risk Procedures PPE
For any procedure involving larger quantities (>50 mL), heating, aerosol generation, or work outside of a fume hood (not recommended), an enhanced level of PPE is required.
| Protection Type | Recommended PPE | Material/Standard | Rationale |
| Hand Protection | Heavy-duty, chemical-resistant gloves. | Butyl Rubber or Viton® | Thicker gloves provide enhanced protection against permeation and physical damage.[8] |
| Body Protection | Disposable, chemical-resistant suit with a hood. | Tychem® or equivalent. | Provides full-body protection from extensive contamination or splashes.[8] |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with an organic vapor cartridge. | NIOSH Approved | A PAPR provides a higher level of respiratory protection than a standard N95 or half-mask respirator and is necessary for high-risk scenarios.[3][8] |
Operational Plan: Step-by-Step Protocols
PPE Donning Sequence
Correctly putting on PPE is the first step in ensuring safety. The sequence is designed to minimize contamination of the inner layers.
Caption: PPE Donning Workflow for this compound.
Safe Handling Protocol
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood with the sash at the lowest practical height.[3][5] Cover the work surface with disposable absorbent liners.
-
Chemical Transport: When moving the chemical, use a secondary, shatterproof container.[8]
-
Dispensing: Use spark-proof tools and grounded equipment.[3][4] Dispense the chemical slowly to avoid splashes.
-
Reactions: Plan for potential exothermic reactions. Use an ice bath for cooling capabilities and monitor the reaction temperature closely.
-
End of Work: Before leaving the fume hood, decontaminate any equipment used. Securely cap the primary container.
PPE Doffing Sequence
The removal of PPE is a critical step where cross-contamination can easily occur. This sequence must be followed meticulously.
Caption: PPE Doffing Workflow to prevent cross-contamination.
Emergency & Disposal Plans
Spill Management
Immediate and correct action is crucial in the event of a spill.
Caption: Spill Response Decision-Making Workflow.
-
Small Spill (inside a fume hood): Alert personnel in the immediate area. Use an inert absorbent material like vermiculite or sand to contain the spill.[3][9] Collect the material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory immediately and alert the institutional safety officer.[5][8] Restrict access to the area. Allow only trained emergency personnel to manage the cleanup.
First Aid Procedures
PROMPT MEDICAL ATTENTION IS MANDATORY IN ALL CASES OF OVEREXPOSURE.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the skin with copious amounts of water for at least 15-20 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[10] Keep the person warm and at rest. Get medical attention as soon as possible.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately for treatment advice.[11]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, lab coats, absorbent materials, and liners should be placed in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions should be collected in a labeled, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[4]
References
- Oxirane, (chloromethyl)-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- 2-(chloromethyl)
- Epichlorohydrin Chemical Safety Protocol. Vanderbilt University Environmental Health & Safety. [Link]
- Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. NINGBO INNO PHARMCHEM CO., LTD. [Link]
- NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]
- First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- Safety D
- Emergency Action Plan for Ethylene Oxide.
Sources
- 1. echemi.com [echemi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Page loading... [guidechem.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
